(RS)-Carbocisteine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022738 | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25390-17-4, 2387-59-9, 638-23-3 | |
| Record name | S-(Carboxymethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loviscol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carbocysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Cysteine, S-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(carboxymethyl)-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 207 °C | |
| Record name | S-Carboxymethyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(RS)-Carbocisteine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (RS)-Carbocisteine, a widely used mucolytic agent. This document details the prevalent synthetic routes, analytical methodologies for characterization, and presents quantitative data in a structured format for ease of comparison. Experimental protocols for key techniques are also provided to facilitate practical application in a research and development setting.
Synthesis of this compound
The most common and industrially applied method for the synthesis of this compound is the S-alkylation of L-cysteine with chloroacetic acid.[][2] This reaction is typically carried out in an aqueous alkaline medium.
A general representation of the synthesis is as follows:
Starting Materials: L-cysteine and Chloroacetic Acid Reaction: Nucleophilic substitution Product: this compound
An alternative pathway involves the reduction of cystine to cysteine, which is then subsequently reacted with chloroacetic acid.[3] The purification of the final product is crucial and is generally achieved through crystallization by adjusting the pH of the solution to the isoelectric point of carbocisteine, which minimizes its solubility and facilitates its precipitation.[][4]
Synthesis Pathway
The synthesis of this compound from L-cysteine and chloroacetic acid can be visualized as a two-step process involving deprotonation of the thiol group of cysteine followed by nucleophilic attack on the electrophilic carbon of chloroacetic acid.
Caption: Synthesis of this compound from L-cysteine.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in distilled water in a reaction vessel equipped with a stirrer and a pH meter.
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of chloroacetic acid and neutralize it with a sodium hydroxide solution.
-
Slowly add the neutralized chloroacetic acid solution to the L-cysteine solution while maintaining the temperature below 10°C.
-
During the addition, maintain the pH of the reaction mixture between 8.0 and 9.0 by the controlled addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by a suitable technique like TLC or HPLC).
-
Adjust the pH of the solution to the isoelectric point of carbocisteine (approximately 2.8-3.2) using hydrochloric acid to precipitate the product.
-
Cool the mixture to enhance crystallization.
-
Filter the precipitated this compound, wash with cold distilled water, and dry under vacuum.
Characterization of this compound
A thorough characterization of this compound is essential to ensure its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Characterization Workflow
The characterization process typically involves a series of analytical tests to confirm the structure and assess the purity of the synthesized compound.
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of this compound, providing information on its purity and the presence of any related substances or impurities.[5][6][7]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | APS-2 Hypersil (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (95:5 v/v)[5] | Buffer: Methanol (65:35 v/v) (Buffer: 0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |
| Flow Rate | 1.0 mL/min[5] | Not Specified |
| Detection | UV at 215 nm[5] | UV at 210 nm |
| Injection Volume | 20 µL[5] | Not Specified |
| Diluent | Water: Acetonitrile (95:5 v/v)[5] | Buffer (0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |
Experimental Protocol: HPLC Analysis of this compound
This protocol details a standard procedure for the purity determination of this compound by HPLC.
Equipment and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard and sample
-
HPLC grade solvents and reagents as per the chosen method in Table 1
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen HPLC method. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).[5]
-
Sample Solution Preparation: Accurately weigh a suitable amount of the synthesized this compound sample and dissolve it in the diluent to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the chosen method (Table 1).
-
Analysis: Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Data Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Identify and quantify any impurities present.
Spectroscopic Characterization
Spectroscopic methods are vital for confirming the chemical structure of the synthesized this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, such as the carboxylic acid (O-H and C=O stretching), amine (N-H stretching and bending), and thioether (C-S stretching) groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This technique is invaluable for unambiguous structure confirmation.[7]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~3100-3000 (N-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1600 (N-H bend) |
| ¹H NMR (D₂O, δ ppm) | Signals corresponding to the protons of the methylene (B1212753) groups adjacent to the sulfur and carboxylic acid, and the methine proton attached to the amine group. |
| ¹³C NMR (D₂O, δ ppm) | Signals corresponding to the two carboxylic acid carbons, the two methylene carbons, and the methine carbon. |
Impurity Profiling
The identification and quantification of impurities are critical aspects of drug development and quality control. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[][8]
Common Impurities:
-
L-Cysteine and Cystine: Unreacted starting material and its oxidized form.[7]
-
Chloroacetic Acid: Unreacted starting material.[]
-
N,S-dicarboxymethylcysteine: A potential by-product from the reaction of carbocisteine with another molecule of chloroacetic acid.[7]
-
This compound lactam: An impurity that can form under certain conditions.[7]
Techniques like HPLC with a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (LC-MS) are powerful tools for comprehensive impurity profiling.[6][7][9]
Table 3: Analytical Techniques for Impurity Detection in this compound
| Impurity | Recommended Analytical Technique |
| Cysteine, Cystine | HPLC-CAD, TLC with ninhydrin[6][7] |
| Chloroacetic Acid | qNMR[7] |
| N,S-dicarboxymethylcysteine | HPLC-CAD[7] |
| This compound lactam | HPLC-CAD[7] |
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For regulatory submissions and GMP manufacturing, it is imperative to follow the specific guidelines and monographs provided by relevant pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[10][11]
References
- 2. Carbocisteine - Wikipedia [en.wikipedia.org]
- 3. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]
- 4. CN106565565A - Preparation method of carbocisteine - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 11. Carbocisteine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
(RS)-Carbocisteine Stereoisomers: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Carbocisteine is a widely used mucolytic agent with established antioxidant and anti-inflammatory properties. As a chiral molecule, it exists as two stereoisomers: (R)-Carbocisteine and (S)-Carbocisteine. While the racemic mixture and the (R)-enantiomer, derived from L-cysteine, have been the primary subjects of pharmacological studies, a significant gap in the literature exists regarding the distinct biological activities of the (S)-enantiomer. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on the available data for its stereoisomers. It includes detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways to facilitate further research and drug development in this area.
Introduction
Carbocisteine, chemically known as S-carboxymethyl-L-cysteine when referring to the single enantiomer derived from L-cysteine, is a mucolytic drug used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1][2] Beyond its mucoregulatory effects, carbocisteine exhibits significant antioxidant and anti-inflammatory activities.[2][3] These properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.[4][5]
Carbocisteine possesses a chiral center, resulting in two enantiomers: (R)-S-(carboxymethyl)cysteine and (S)-S-(carboxymethyl)cysteine. The commercially available drug is often a racemic mixture, this compound. However, much of the existing research has been conducted on S-carboxymethyl-L-cysteine, which corresponds to the (R)-enantiomer. There is a notable lack of studies directly comparing the biological activities of the (R)- and (S)-enantiomers, representing a critical knowledge gap in understanding the full pharmacological profile of this drug. This guide aims to consolidate the available information on the stereoisomers of carbocisteine and their biological activities, and to provide the necessary technical details to encourage further investigation into their distinct properties.
Quantitative Data on Biological Activity
The majority of quantitative data available pertains to the racemic mixture of carbocisteine or the L-cysteine derivative ((R)-Carbocisteine). Direct comparative data for the (R)- and (S)-enantiomers is scarce.
Table 1: Mucolytic and Anti-inflammatory Activity of Carbocisteine
| Compound/Activity | Method | Model | Results | Reference(s) |
| This compound | ||||
| Inhibition of MUC5AC mRNA expression | Real-time RT-PCR | SO2-exposed rats | Dose-dependent inhibition | [6] |
| Reduction of MUC5AC protein | ELISA | SO2-exposed rats | 250 mg/kg x2/day showed significant reduction | [6] |
| Inhibition of TNF-α-induced mucus viscosity | Viscometry | MUC5AC fusion protein | Inhibited increase in viscosity | [7] |
| L-Carbocisteine ((R)-Carbocisteine) | ||||
| Reduction of HNE-induced MUC5AC mRNA | Real-time RT-PCR | NCI-H292 cells | Significant reduction | [8] |
| Reduction of HNE-induced MUC5AC protein | ELISA | NCI-H292 cells | Significant reduction | [8] |
| Inhibition of rhinovirus-induced NF-κB activation | EMSA | Human tracheal epithelial cells | Reduced activation | [9] |
Table 2: Antioxidant Activity of Carbocisteine
| Compound/Activity | Method | Model | Results | Reference(s) |
| This compound | ||||
| Scavenging of H₂O₂, HOCl, OH•, ONOO⁻ | Cell-free assays | N/A | Demonstrated scavenger effects | [4][10] |
| Inhibition of ROS generation | Cellular assays | Rat neutrophils, NCI-H292 cells | Inhibited ROS generation and intracellular oxidative stress | [10] |
| Carbocisteine Lysine (B10760008) Salt (CLS) | ||||
| DNA damage reduction | Fluorometric analysis of DNA unwinding (FADU) | COPD patient bronchoalveolar lavage (BAL) | Reduced DNA damage at concentrations as low as 2.5 mM | [5] |
| Xanthine (B1682287) oxidase inhibition | SDS-PAGE | Human lung endothelial cells | Decreased xanthine oxidase activity at 0.16 mM | [5] |
Experimental Protocols
Mucin Protein Expression Assay (ELISA)
This protocol is adapted for the quantification of MUC5AC protein in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (anti-MUC5AC)
-
Detection antibody (biotinylated anti-MUC5AC)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants (samples)
-
Recombinant MUC5AC standard
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.[10]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[6]
-
Generate a standard curve to determine the concentration of MUC5AC in the samples.
NF-κB Activation Assay (Translocation)
This protocol describes an immunofluorescence-based method to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips or in imaging plates
-
Stimulant (e.g., TNF-α, LPS)
-
(R)- or (S)-Carbocisteine
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of (R)- or (S)-Carbocisteine for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration (e.g., 30-60 minutes).[11]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.[12]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.[11]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This protocol provides a method for assessing the free radical scavenging activity of carbocisteine stereoisomers.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol
-
(R)- and (S)-Carbocisteine solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the carbocisteine stereoisomers and the positive control.[13]
-
In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways
Carbocisteine has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. The primary pathways identified are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[15][16] Carbocisteine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[9][17]
References
- 1. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of (RS)-Carbocisteine: A Technical Guide
(RS)-Carbocisteine, a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus, undergoes complex pharmacokinetic and metabolic processes following oral administration. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Profile
This compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations generally observed between 1 and 2 hours post-administration[1][2]. However, its oral bioavailability is low, estimated to be less than 10% of the administered dose, which is attributed to significant first-pass metabolism in the liver[3]. The plasma half-life of carbocisteine is relatively short, typically ranging from 1.33 to 2 hours[1][2].
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound reported in various studies involving healthy human volunteers.
| Dose | Formulation | No. of Subjects | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| 750 mg | Capsules | 18 | 8.2 ± 2.1 | 3.0 ± 0.8 | 35.1 ± 7.4 (AUC₀-₁₂) | 1.33 | [2] |
| 750 mg | Capsules | 10 | 7.9 ± 1.8 | 2.0 ± 0.5 | 33.4 ± 8.1 (AUC₀-∞) | - | [4] |
| 750 mg | Granulate | 10 | 8.5 ± 2.0 | 1.8 ± 0.4 | 34.2 ± 7.9 (AUC₀-∞) | - | [4] |
| 1000 mg | Tablets | 20 | 5.6 ± 1.4 | 2.2 ± 0.8 | 20.1 ± 4.3 (AUC₀-t) | 1.5 ± 0.1 | [5] |
| 1500 mg | Not Specified | - | 10.8 - 13.9 | 1.0 - 2.0 | - | - | [1] |
| 2250 mg/day (multiple doses) | Capsules | - | 1.29 - 5.22 | - | - | - | [6] |
Note: Values are presented as mean ± standard deviation where available. AUC values are specified as AUC from time zero to the last measurable concentration (AUC₀-t), to 12 hours (AUC₀-₁₂), or to infinity (AUC₀-∞).
Distribution
Carbocisteine penetrates effectively into lung tissue and bronchial secretions, which is crucial for its mucolytic activity at the site of action[1][7]. The apparent volume of distribution has been estimated to be approximately 60 to 105 liters, suggesting distribution into tissues beyond the plasma volume[8][9].
Excretion
The primary route of elimination for carbocisteine and its metabolites is via the kidneys. A significant portion of the administered dose, ranging from 30% to 60%, is excreted unchanged in the urine[1][7]. The remainder is eliminated as various metabolites.
The table below details the urinary excretion of this compound and its major metabolites as a percentage of the administered dose over 24 hours.
| Compound | Mean % of Dose Excreted in Urine (24h) | Reference |
| This compound | 19.8 | [10] |
| Thiodiglycolic acid (TDGA) | 19.8 | [10] |
| Thiodiglycolic acid sulfoxide (B87167) (TDGA-SO) | 13.3 | [10] |
| (3-Carboxymethylthio)lactic acid | 2.1 (over 8h) | [10] |
Metabolism of this compound
The metabolism of this compound is extensive and exhibits significant inter-individual variability, which may be attributed to genetic polymorphisms in metabolic enzymes[1][7]. The primary metabolic pathways include sulfoxidation, decarboxylation, and acetylation[1][7].
Key Metabolic Pathways and Metabolites
-
Sulfoxidation: This was once considered the main metabolic route, but recent studies suggest its role may be less significant than previously thought. The sulfoxide metabolites are pharmacologically inactive[1].
-
Decarboxylation: This pathway leads to the formation of various metabolites.
-
Acetylation: N-acetylation of the primary amino group is another metabolic route.
-
Formation of Thiodiglycolic Acid: A major metabolic pathway involves the conversion of carbocisteine to thiodiglycolic acid (TDGA) and its subsequent sulfoxide (TDGA-SO)[10].
-
Novel Metabolite: A novel urinary metabolite, S-(carboxymethylthio)-L-cysteine (CMTC), has also been identified[7].
The enzymes implicated in carbocisteine metabolism include cysteine dioxygenase and phenylalanine 4-hydroxylase[4][7].
The following diagram illustrates the proposed metabolic pathways of this compound.
Experimental Protocols
Quantification of Carbocisteine in Human Plasma by LC-MS/MS
A common and sensitive method for the quantification of carbocisteine in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled carbocisteine or a structurally similar compound)[1][11].
-
Precipitate proteins by adding a solvent such as methanol (B129727) or perchloric acid[12].
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis[12].
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A reverse-phase C18 column is commonly used (e.g., Hypurity C18, 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[11].
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min[11].
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for carbocisteine and the internal standard. For example, a transition of m/z 180 -> 88 for carbocisteine has been reported[12].
The following diagram outlines the typical workflow for a bioanalytical method using HPLC-MS/MS.
Bioequivalence Study Protocol Example
The following provides a general protocol for a bioequivalence study of two this compound formulations, based on common study designs found in the literature[4][7].
Study Design:
-
A randomized, two-period, two-sequence, crossover design is typically employed[4][7].
-
A washout period of at least one week is maintained between the two periods to ensure complete elimination of the drug from the previous phase[7].
Study Population:
-
Healthy adult male and/or female volunteers are recruited. Demographics such as age, weight, and height are recorded[7]. For example, a study might include subjects with a mean age of 25 years (range 20-35), mean weight of 65 kg (range 55-75), and mean height of 175 cm (range 165-185)[7].
-
Subjects undergo a medical screening to ensure they are in good health.
Drug Administration:
-
A single oral dose of the test and reference formulations of this compound is administered to fasting subjects with a standardized volume of water[7].
Sample Collection:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours)[7].
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Pharmacokinetic Analysis:
-
Plasma concentrations of carbocisteine are determined using a validated bioanalytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated for each subject for both formulations.
-
Statistical analysis (e.g., analysis of variance - ANOVA) is performed on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the regulatory acceptance range (typically 80-125%).
The logical flow of a typical bioequivalence study is depicted in the diagram below.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 8. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jarcet.com [jarcet.com]
(RS)-Carbocisteine: A Technical Whitepaper on its Effects on Mucin Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-Carbocisteine, a mucolytic agent with a long history of clinical use in respiratory disorders, has demonstrated significant effects on the expression of mucin genes, particularly MUC5AC and MUC5B, the primary gel-forming mucins in the airway. This technical guide provides an in-depth analysis of the current scientific evidence, detailing the quantitative effects of this compound on mucin gene expression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts in the field of respiratory diseases characterized by mucus hypersecretion.
Introduction
Mucus hypersecretion is a hallmark of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This overproduction of mucus, primarily driven by the increased expression of mucin genes like MUC5AC and MUC5B, contributes to airway obstruction, recurrent infections, and a decline in lung function. This compound, a derivative of the amino acid cysteine, has been shown to modulate the viscoelastic properties of mucus. Beyond its mucolytic activity, emerging evidence reveals its role as a regulator of mucin gene expression at the transcriptional level. This whitepaper consolidates the key findings from in vivo and in vitro studies to provide a comprehensive technical overview of this compound's impact on mucin gene regulation.
Quantitative Effects on Mucin Gene Expression
This compound has been shown to effectively downregulate the expression of key mucin genes in various preclinical models. The following tables summarize the quantitative data from pivotal studies.
Table 1: In Vivo Effects of this compound on Mucin Gene and Protein Expression
| Model | Treatment | Mucin Target | Effect | P-value | Reference |
| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b protein | Significantly decreased overproduction | P<0.01 | [1][2] |
| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5ac protein | Significantly decreased overproduction | P<0.001 | [1][2] |
| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b/Muc5ac protein ratio | Restored towards normal levels | P<0.001 | [1][2] |
| COPD Mouse Model | High-dose carbocisteine (225 mg/kg/d) for 12 weeks | Muc5b mRNA | Significantly attenuated gene expression | P<0.01 | [1] |
| SO2-exposed Rats | Carbocisteine (250 mg/kg x2/day) for 25 days | Muc5ac mRNA | Inhibited increased expression | Not specified | [3] |
| SO2-exposed Rats | Carbocisteine (250 mg/kg x2/day) for 25 days | Muc5ac protein | Inhibited increased expression | Not specified | [3] |
Table 2: In Vitro Effects of this compound on Mucin-Related Gene Expression
| Cell Line | Inducer | Treatment | Target | Effect | Reference |
| NCI-H292 | Human Neutrophil Elastase (HNE) | L-carbocisteine | MUC5AC mRNA & protein | Reduced HNE-induced expression | [4][5] |
| NCI-H292 | Tumor Necrosis Factor-α (TNF-α) | 100 µg/ml carbocisteine | Glycosyltransferase mRNAs (hST3GallV, FUT3, C2/4GnT) | Inhibited TNF-α-induced expression | [6] |
| NCI-H292 | Tumor Necrosis Factor-α (TNF-α) | 100 µg/ml carbocisteine | Sialyl-Lewis x epitopes | Inhibited TNF-α-induced expression | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its regulatory effects on mucin gene expression by modulating several key intracellular signaling pathways that are activated by inflammatory stimuli.
Inhibition of NF-κB and MAPK/ERK1/2 Pathways
Inflammatory mediators, such as Tumor Necrosis Factor-α (TNF-α), are potent inducers of MUC5AC expression. This induction is largely mediated through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) signaling pathways. Studies have shown that this compound can suppress the phosphorylation of NF-κB p65 and ERK1/2, thereby inhibiting the downstream cascade that leads to increased mucin gene transcription.[7]
Regulation of Glycosyltransferase Activity via the PI-PLC Pathway
The viscosity and properties of mucus are determined by the glycosylation patterns of mucin proteins. This compound has been shown to normalize the balance of sialomucins and fucomucins. This is achieved, in part, by inhibiting the expression of key glycosyltransferases. Research indicates that carbocisteine can inhibit the Phosphatidylinositol-specific Phospholipase C (PI-PLC) signaling pathway, which in turn downregulates the expression of glycosyltransferase mRNAs, leading to a reduction in the synthesis of sialyl-Lewis x epitopes on mucins.[6]
References
- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Antioxidant Properties of (RS)-Carbocisteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Carbocisteine, a mucolytic agent widely prescribed for respiratory disorders, has demonstrated significant antioxidant properties in various in-vitro studies. This technical guide provides a comprehensive overview of the current scientific literature on the in-vitro antioxidant activities of this compound, also known as S-Carboxymethyl-L-cysteine. It details the compound's ability to scavenge a variety of reactive oxygen species (ROS), its influence on cellular antioxidant defense mechanisms, and its potential to inhibit lipid peroxidation. While direct quantitative data from standardized antioxidant assays such as DPPH, ABTS, and FRAP for this compound are not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for these key assays to facilitate further research. To provide a quantitative context, data for the structurally related antioxidant N-acetylcysteine (NAC) is included for comparative purposes. This guide also features visualizations of relevant signaling pathways and experimental workflows to enhance understanding of the mechanisms underlying Carbocisteine's antioxidant effects.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurodegenerative disorders.[1][2] this compound is a mucolytic drug that also exhibits antioxidant and anti-inflammatory activities.[2] Its antioxidant properties are attributed to its ability to directly scavenge free radicals and to modulate cellular antioxidant pathways.[3][4] This guide synthesizes the available in-vitro evidence of Carbocisteine's antioxidant capabilities, providing a valuable resource for researchers and professionals in drug development.
In-vitro Antioxidant Activities of this compound
This compound has been shown to possess a broad spectrum of antioxidant activities in cell-free and cell-based in-vitro models. Its primary antioxidant mechanisms include direct scavenging of ROS and modulation of endogenous antioxidant systems.
Direct Radical Scavenging Activity
Studies have demonstrated that Carbocisteine can directly scavenge various physiologically relevant ROS.[5] This direct interaction with free radicals helps to mitigate their damaging effects on cellular components.
Table 1: Summary of In-vitro Radical Scavenging Activities of this compound
| Reactive Species Scavenged | Assay System | Observed Effect | Citation |
| Hydrogen Peroxide (H₂O₂) | Cell-free | Scavenging effect demonstrated. | [5] |
| Hypochlorous Acid (HOCl) | Cell-free | Scavenging effect demonstrated. | [5] |
| Hydroxyl Radical (•OH) | Cell-free | Scavenging effect demonstrated. | [5] |
| Peroxynitrite (ONOO⁻) | Cell-free | Scavenging effect demonstrated. | [5] |
| Superoxide Anion (O₂⁻) | In vitro studies suggest activity. | The sulfide (B99878) metabolite is considered the active species in scavenging. | [3] |
Standardized Antioxidant Capacity Assays: A Data Gap
To provide a benchmark for future studies, Table 2 presents available quantitative data for the well-characterized antioxidant, N-acetylcysteine (NAC).
Table 2: In-vitro Antioxidant Capacity of N-acetylcysteine (NAC) (for comparative purposes)
| Assay | IC50 / Activity | Citation |
| DPPH Radical Scavenging | NACA (a derivative) showed higher scavenging ability than NAC. | [7] |
| ABTS Radical Scavenging | - | - |
| Ferric Reducing Antioxidant Power (FRAP) | Showed a tendency toward higher values after administration. | [8] |
| Hydrogen Peroxide Scavenging | NACA had greater capacity at the highest concentration, while NAC was better at lower concentrations. | [7] |
Note: This data is for N-acetylcysteine and not this compound. It is provided here as a reference for a related thiol-containing antioxidant.
Cellular Antioxidant Effects
Beyond direct radical scavenging, Carbocisteine exerts its antioxidant effects by influencing cellular processes.
-
Modulation of Glutathione (GSH) Levels: While the direct impact on GSH synthesis is a key mechanism for NAC, the role of Carbocisteine in this area is less defined. However, its antioxidant activity is believed to support the overall cellular redox balance.
-
Anti-inflammatory Effects: Carbocisteine has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, which are often linked to oxidative stress.[2]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury mediated by oxidative stress. While direct IC50 values for Carbocisteine in lipid peroxidation inhibition assays are not widely reported, its ability to scavenge initiating radicals suggests a protective role.
Experimental Protocols
Detailed methodologies for the key in-vitro antioxidant assays are provided below to facilitate further research on this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
This compound stock solution and serial dilutions.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or ethanol (B145695).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or test tubes, add a specific volume of the Carbocisteine solution at different concentrations.
-
Add the DPPH solution to each well/tube.
-
Include a control (DPPH solution with solvent) and a blank (solvent only).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
This compound stock solution and serial dilutions.
-
Positive control (e.g., Trolox).
-
Phosphate buffered saline (PBS) or ethanol.
-
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of ~0.7 at 734 nm.
-
Add the Carbocisteine solution at different concentrations to the diluted ABTS•+ solution.
-
Include a control (ABTS•+ solution with solvent).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.
-
Reagents:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
This compound stock solution and serial dilutions.
-
Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid).
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Warm the FRAP reagent to 37°C.
-
Add the Carbocisteine solution at different concentrations to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the colored product at approximately 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of a known ferrous iron concentration and is expressed as FRAP value (in µM Fe(II)).
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the in-vitro antioxidant properties of this compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Direct Scavenging of Reactive Oxygen Species by this compound.
Conclusion
The available in-vitro evidence strongly supports the role of this compound as an effective antioxidant agent. Its ability to directly scavenge a range of harmful reactive oxygen species and potentially modulate cellular antioxidant defenses highlights its therapeutic potential beyond its mucolytic function. However, a notable gap exists in the literature regarding quantitative data from standardized antioxidant assays like DPPH, ABTS, and FRAP. The detailed protocols and comparative data provided in this guide are intended to encourage and facilitate further research to quantify the antioxidant capacity of this compound using these established methods. Such studies will be invaluable for a more complete understanding of its antioxidant profile and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model | MDPI [mdpi.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20120328720A1 - Iridoid Based Formulations - Google Patents [patents.google.com]
- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of treatment with N-acetylcysteine on non-enzymatic antioxidant reserves and lipid peroxidation in workers exposed to lead - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-Carbocisteine: A Multifaceted Modulator of Airway Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(RS)-Carbocisteine, a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its significant anti-inflammatory and antioxidant properties in the context of respiratory diseases. Beyond its ability to modulate the viscoelastic properties of mucus, carbocisteine actively intervenes in the complex signaling cascades that drive airway inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its role in modulating key signaling pathways, reducing pro-inflammatory mediators, and mitigating oxidative stress. Detailed experimental protocols from seminal studies are provided, alongside a quantitative summary of its effects and visual representations of its mechanisms of action to support further research and drug development efforts in respiratory medicine.
Introduction
Chronic airway inflammation is a hallmark of prevalent respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. This persistent inflammation, often triggered by stimuli like cigarette smoke, pathogens, and environmental pollutants, leads to mucus hypersecretion, airway remodeling, and progressive decline in lung function. While traditionally known for its mucolytic effects that facilitate mucus clearance, this compound (S-carboxymethylcysteine) has demonstrated a broader therapeutic potential by directly targeting the inflammatory processes.[1][2][3] Its efficacy in reducing the frequency of exacerbations in COPD patients is thought to be closely linked to these anti-inflammatory and antioxidant activities.[1][2][4] This document synthesizes the current understanding of carbocisteine's role in airway inflammation, providing a technical resource for the scientific community.
Mechanism of Action in Airway Inflammation
This compound exerts its anti-inflammatory effects through a multi-pronged approach, influencing key signaling pathways, reducing the expression and release of pro-inflammatory cytokines and chemokines, and counteracting oxidative stress.
Modulation of Intracellular Signaling Pathways
Carbocisteine has been shown to significantly interfere with pro-inflammatory signaling cascades within airway epithelial cells and immune cells.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Carbocisteine has been demonstrated to inhibit the activation of NF-κB.[4][5] This includes preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[4][6] By inhibiting NF-κB, carbocisteine effectively downregulates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7]
-
Suppression of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, are also crucial in the inflammatory response.[5] Studies have shown that carbocisteine can suppress the phosphorylation of ERK1/2 MAPK, another key step in the transduction of inflammatory signals.[4][6] However, it appears to have no significant effect on the p38 MAPK and JNK signaling pathways.[4]
-
Activation of the Nrf2 Pathway: Carbocisteine has been shown to induce the nuclear translocation of NF-E2–related factor (Nrf2) in macrophages.[8] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of antioxidant genes.[8] This action contributes to carbocisteine's antioxidant effects and subsequent reduction in inflammation.[8]
Reduction of Pro-inflammatory Mediators
A direct consequence of carbocisteine's influence on signaling pathways is the decreased production of a wide array of pro-inflammatory molecules. In vitro and in vivo studies have consistently shown that carbocisteine reduces the release and mRNA expression of:
-
Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[4][5][9]
-
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1β (MIP-1β).[4]
This broad-spectrum inhibition of inflammatory mediators contributes to the reduction of inflammatory cell infiltration and overall inflammation in the airways.[10][11]
Antioxidant Effects
Oxidative stress is a key driver of airway inflammation.[5] Carbocisteine demonstrates significant antioxidant properties by directly scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH*), and peroxynitrite (ONOO⁻).[9] It also reduces intracellular oxidative stress induced by external stimuli like cigarette smoke extract.[12] This antioxidant activity is crucial for its anti-inflammatory effects, as ROS can activate pro-inflammatory signaling pathways like NF-κB.[5]
Effects on Mucin Production and Bacterial Adhesion
While its primary mucolytic action involves restoring the balance of sialomucins and fucomucins[13], carbocisteine also influences mucin gene expression. It has been shown to inhibit the expression of MUC5AC and MUC5B, two major mucins implicated in the pathogenesis of COPD.[14][15][16] Furthermore, carbocisteine can inhibit the adhesion of bacteria, such as Streptococcus pneumoniae, to pharyngeal epithelial cells, which may help in preventing bacterial infections that can exacerbate airway inflammation.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various experimental studies.
Table 1: In Vitro Effects of Carbocisteine on Inflammatory Markers
| Cell Line | Stimulant | Carbocisteine Concentration | Measured Parameter | Result | Reference(s) |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 and IL-8 release | Dose-dependent suppression | [4][6] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA | Dose-dependent suppression | [4][6] |
| A549 | H₂O₂ | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | Dose-dependent decrease | [17] |
| NCI-H292 | IL-1β | Not specified | IL-8 and IL-6 release | Inhibition | [9] |
| 16-HBE | Cigarette Smoke Extract | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [12] |
| RPMI 2650 | Cigarette Smoke Extract | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [12] |
| Human Tracheal Epithelial Cells | Rhinovirus 14 | Not specified | IL-6 and IL-8 release | Reduction | [7] |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus | Not specified | IL-1β, IL-6, IL-8 production | Reduction | [5] |
Table 2: In Vivo Effects of Carbocisteine on Airway Inflammation
| Animal Model | Condition | Carbocisteine Dosage | Measured Parameter | Result | Reference(s) |
| Rats | SO₂ exposure | 125 and 250 mg/kg (twice daily) | Inflammatory cells in BALF | Reduction | [10][11] |
| Rats | SO₂ exposure | 125 and 250 mg/kg (twice daily) | Elastase activity in BALF | Reduction | [10][11] |
| Mice | COPD model (LPS + Cigarette Smoke) | 225 mg/kg/day | Muc5b and Muc5ac overproduction | Significant decrease | [15][16] |
| Mice | COPD model (LPS + Cigarette Smoke) | 225 mg/kg/day | IL-6 and KC in BALF | Significant decrease | [18] |
| Mice | Asthma model (OVA) | 10 mg/kg | TGF-β1 levels in BALF | Significant decrease | [19] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
A549 cells (Human alveolar adenocarcinoma): A widely used model for type II alveolar epithelial cells.[4][6][17]
-
NCI-H292 cells (Human mucoepidermoid pulmonary carcinoma): Often used to study mucin production and airway inflammation.[9]
-
16-HBE cells (Human bronchial epithelial): A model for bronchial epithelium.[12]
-
RPMI 2650 cells (Human nasal epithelial): A model for nasal epithelium.[12]
-
Primary Human Tracheal Epithelial Cells: Used for studying viral infections and inflammatory responses.[7][20]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
For pre-treatment studies, cells are incubated with varying concentrations of carbocisteine (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours).[4][6]
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL, H₂O₂, cigarette smoke extract, or viral infection) is then added to the culture medium.[4][6][7][12]
-
For post-treatment studies, the inflammatory stimulus is added first, followed by the addition of carbocisteine.[4][6]
-
After a defined incubation period, cell supernatants and cell lysates are collected for analysis.
-
In Vivo Animal Models
-
Animal Models:
-
Induction of Airway Inflammation:
-
Carbocisteine Administration: Carbocisteine is typically administered via gavage at specified doses (e.g., 112.5 and 225 mg/kg/day).[15][16]
-
Sample Collection: At the end of the experimental period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[10][11][15][16]
Analytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., IL-6, IL-8) and other proteins in cell culture supernatants and BALF.[4][6][14]
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Employed to measure the mRNA expression levels of inflammatory genes (e.g., IL-6, IL-8, TNF-α, MUC5AC) in cell lysates and lung tissues.[4][6][14]
-
Western Blotting: Used to detect and quantify the protein levels and phosphorylation status of signaling molecules such as NF-κB p65 and ERK1/2 in cell lysates.[4][6]
-
Immunofluorescence Assay: Utilized to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[4][17]
-
Luciferase Reporter Gene Assay: Employed to measure the transcriptional activity of NF-κB.[4][6]
-
Histology: Techniques like Alcian blue/periodic acid-Schiff (AB-PAS) and Masson's staining are used on lung tissue sections to assess goblet cell metaplasia, mucus production, and collagen deposition.[19][21]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Carbocisteine's inhibition of MAPK and NF-κB pathways.
Caption: Workflow for in vitro evaluation of carbocisteine.
Conclusion and Future Directions
This compound has emerged as a therapeutic agent with a dual role in managing chronic airway diseases, acting as both a mucoregulator and a potent anti-inflammatory agent. Its ability to inhibit key pro-inflammatory signaling pathways, such as NF-κB and ERK1/2 MAPK, and to exert antioxidant effects, provides a strong molecular basis for its clinical efficacy, particularly in reducing exacerbations in COPD. The comprehensive data from in vitro and in vivo studies underscore its potential to modulate the inflammatory environment of the airways.
Future research should focus on further elucidating the precise molecular targets of carbocisteine and exploring its potential in other inflammatory airway diseases. Investigating its long-term effects on airway remodeling and its synergistic potential with other anti-inflammatory drugs, such as corticosteroids, could open new avenues for the treatment of chronic respiratory conditions. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for more effective therapies for airway inflammation.
References
- 1. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. (2001) | Y Ishibashi | 20 Citations [scispace.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbocistein improves airway remodeling in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(RS)-Carbocisteine: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Carbocisteine, a mucolytic agent with a rich history spanning over seven decades, continues to be a subject of significant scientific interest. First described in 1951 and introduced into medical practice in 1960, its primary application is in the management of respiratory disorders characterized by excessive or viscous mucus.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound. Beyond its well-established mucoregulatory effects, this document delves into its more recently elucidated anti-inflammatory and antioxidant properties, mediated through complex signaling pathways. Detailed experimental protocols for its synthesis and key mechanistic assays are provided, alongside a comprehensive compilation of quantitative data to serve as a valuable resource for researchers and drug development professionals.
Discovery and History
The journey of this compound, chemically known as S-Carboxymethyl-L-cysteine, began in the mid-20th century. It was first described in the scientific literature in 1951, and its therapeutic potential was realized with its introduction into medical use in 1960.[1] The development of carbocisteine was part of a broader effort in respiratory pharmacology to identify agents that could effectively manage the problematic mucus hypersecretion seen in chronic respiratory diseases.[2][3][4] Unlike N-acetylcysteine, another prominent mucolytic, carbocisteine is a blocked thiol derivative of L-cysteine, a structural difference that dictates its unique mechanism of action.[5]
Synthesis of this compound
The principal method for the synthesis of this compound is through the alkylation of L-cysteine with chloroacetic acid.[1] This nucleophilic substitution reaction targets the thiol group of cysteine.
General Reaction Scheme
The synthesis involves the reaction of L-cysteine with chloroacetic acid in an alkaline medium. The reaction can be represented as follows:
HS-CH₂-CH(NH₂)-COOH + Cl-CH₂-COOH → HOOC-CH₂-S-CH₂-CH(NH₂)-COOH + HCl
Detailed Experimental Protocol
The following protocol is a synthesized representation from various patented methods for the preparation of this compound:
Materials:
-
L-cystine
-
Zinc powder
-
Monochloroacetic acid
-
Hydrochloric acid
-
Sodium hydroxide (B78521) solution (42%)
-
Distilled water
Procedure:
-
Reduction of L-cystine: In a reaction vessel, add 1 part L-cystine to a solution containing 1-2 equivalents of monochloroacetic acid and 4 parts of water.[6]
-
Add 1.5-2.5 equivalents of a strong acid, such as hydrochloric acid, to the mixture.[6]
-
At approximately 30°C, introduce 0.3-0.6 parts of zinc powder to initiate the reduction of L-cystine to L-cysteine.[6]
-
Heat the mixture to 50-80°C and stir vigorously for 1 hour to ensure complete reduction.[6]
-
Carboxymethylation: After the reduction is complete, cool the reaction mixture to room temperature (below 30°C).[6]
-
Slowly add 4-4.5 equivalents of a 42% sodium hydroxide solution over 1.5-2 hours, maintaining the temperature below 30°C, to adjust the pH to the alkaline range (pH 8-12), which facilitates the carboxymethylation reaction.[6][7]
-
Crystallization and Purification: After the carboxymethylation, adjust the pH to 2.5-3.0 with hydrochloric acid to precipitate the crude this compound.[4]
-
Cool the mixture to 20-35°C and filter the precipitate. Wash the crude product with water.[4]
-
For further purification, the crude product can be recrystallized. Dissolve the crude product in purified water (6-7 times its volume) by heating to approximately 50-55°C.[4]
-
Adjust the pH to around 2.30 with sodium hydroxide to induce crystallization.[4]
-
Cool the solution to 20-30°C, filter the purified crystals, and dry them.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₄S | [1][8] |
| Molecular Weight | 179.19 g/mol | [1][8] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 204-207 °C | [1] |
| 208-213 °C (decomposes) | [9][10] | |
| Solubility | Practically insoluble in water, alcohol, and ether. Soluble in dilute mineral acids and alkali hydroxides. | |
| Soluble in cold water. | [9] | |
| pKa | Data not consistently available in searched literature | |
| LogP | -3.1 | [11] |
Mechanism of Action
This compound exerts its therapeutic effects through a combination of mucoregulatory, anti-inflammatory, and antioxidant mechanisms.
Mucoregulatory Action
The primary and most well-known action of carbocisteine is its ability to regulate mucus viscosity. It is believed to restore the equilibrium between sialomucins and fucomucins, two key glycoproteins that determine the viscoelastic properties of bronchial mucus.[11] This is likely achieved through the intracellular stimulation of the enzyme sialyl transferase.[11] By normalizing the balance of these mucins, carbocisteine reduces the viscosity of the mucus, making it easier to expectorate.[11] Studies have shown that carbocisteine can reduce goblet cell hyperplasia, a common feature in chronic respiratory diseases.
Anti-inflammatory and Antioxidant Effects
Beyond its mucoregulatory properties, carbocisteine exhibits significant anti-inflammatory and antioxidant activities. These effects are mediated through its influence on key intracellular signaling pathways.
-
Inhibition of NF-κB and ERK1/2 MAPK Signaling: Carbocisteine has been shown to suppress inflammation induced by stimuli like TNF-α by inhibiting the phosphorylation of NF-κB p65 and ERK1/2 MAPK.[12][13][14] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[12][14]
-
Activation of the PI3K/Akt/Nrf2 Pathway: Carbocisteine can activate the Protein Kinase B (Akt) signaling pathway, which is suggested to contribute to its antioxidant effects and the prevention of lung cell apoptosis.[11][15] This activation can also lead to the induction of the transcription factor Nrf2, which plays a crucial role in the antioxidant response.
The interplay of these mechanisms is illustrated in the following diagrams:
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocisteine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pNFkB [label="p-NF-κB (p65/p50)\n(Nuclear Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TNFa -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Inhibits"]; IKK -> IkBa [label="Degradation of IκBα"]; NFkB -> pNFkB; TNFa -> ERK [label="Activates"]; ERK -> pERK; pNFkB -> Cytokines [label="Upregulates Transcription"]; pERK -> Cytokines [label="Upregulates Transcription"]; Carbocisteine -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Carbocisteine -> ERK [label="Inhibits", style=dashed, color="#EA4335"];
// Graph attributes graph [bgcolor="#F1F3F4"]; }
Caption: Carbocisteine's anti-inflammatory mechanism via NF-κB and ERK1/2 inhibition.// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocisteine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges OxidativeStress -> PI3K [label="Activates"]; Carbocisteine -> PI3K [label="Activates", style=dashed, color="#34A853"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; pAkt -> Nrf2 [label="Activates"]; Nrf2 -> ARE [label="Translocates to Nucleus and Binds"]; ARE -> AntioxidantEnzymes [label="Upregulates Transcription"]; pAkt -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335"];
// Graph attributes graph [bgcolor="#F1F3F4"]; }
Caption: Carbocisteine's antioxidant mechanism via the PI3K/Akt/Nrf2 pathway.Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract following oral administration. A summary of its pharmacokinetic parameters is provided below.
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 2.3 hours | [16][17][18][19] |
| Peak Plasma Concentration (Cmax) | 5.6 - 8.27 µg/mL (for 750 mg dose) | [16][17][19][20] |
| ~13.0 µg/mL (for 1000 mg dose) | [17] | |
| Bioavailability | <10% | [1] |
| Elimination Half-life (t½) | 1.33 - 1.87 hours | [16][17][18][19] |
| Volume of Distribution (Vd) | ~60 - 105.2 L | [17][18] |
| Metabolism | Acetylation, decarboxylation, and sulfoxidation | [15] |
| Excretion | Primarily renal | [1] |
Clinical Efficacy
The clinical utility of this compound has been demonstrated in various respiratory conditions, most notably in Chronic Obstructive Pulmonary Disease (COPD).
Effect on COPD Exacerbations
One of the most significant clinical benefits of long-term carbocisteine therapy is the reduction in the frequency of exacerbations in patients with COPD. The PEACE (Placebo-controlled study on the Efficacy of carbocisteine in prevention of Acute exacerbation of COPD) study, a large-scale, randomized, placebo-controlled trial, found that carbocisteine (1500 mg/day) significantly reduced the annual exacerbation rate compared to placebo.[21][22] A meta-analysis of four studies involving 1,357 patients showed a decrease in the risk of the total number of exacerbations with carbocisteine compared to placebo.[23][24]
Impact on Quality of Life and Lung Function
The PEACE study also demonstrated an improvement in the quality of life of patients with COPD, as measured by the St. George's Respiratory Questionnaire (SGRQ).[22] The meta-analysis by Zeng et al. (2017) also found that carbocisteine could improve the quality of life.[23][24] However, the effect of carbocisteine on lung function, as measured by the forced expiratory volume in one second (FEV1), has been less consistent, with some studies showing no significant improvement.[23][24][25]
| Clinical Trial / Meta-analysis | Key Findings | Reference |
| PEACE Study (Zheng et al., 2008) | Significantly reduced the annual rate of COPD exacerbations. Improved quality of life (SGRQ score). | [21][22] |
| Meta-analysis (Zeng et al., 2017) | Decreased risk of total exacerbations (-0.43 per patient-year). Improved quality of life (-6.29 on SGRQ). No significant difference in FEV1. | [23][24] |
| Recent Trial (Mild-to-Moderate COPD) | No significant reduction in the annual rate of total exacerbations. No significant difference in FEV1 change. | [25] |
Experimental Protocols for Mechanistic Studies
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of carbocisteine on NF-κB transcriptional activity.
Workflow:
// Nodes Seed [label="1. Seed HEK293T cells stably expressing\nNF-κB-luciferase reporter construct"]; Transfect [label="2. (Optional) Transiently transfect cells"]; Treat_Carbo [label="3. Treat cells with varying concentrations\nof this compound (e.g., 24 hours)"]; Stimulate [label="4. Stimulate cells with an NF-κB activator\n(e.g., TNF-α, 10 ng/mL for 30 min - 6 hours)"]; Lyse [label="5. Lyse the cells"]; Assay [label="6. Add luciferase assay reagent"]; Measure [label="7. Measure luminescence using a luminometer"];
// Edges Seed -> Transfect; Transfect -> Treat_Carbo; Treat_Carbo -> Stimulate; Stimulate -> Lyse; Lyse -> Assay; Assay -> Measure; }
Caption: Workflow for an NF-κB luciferase reporter assay.Detailed Steps:
-
Cell Culture: HEK293T cells, stably transfected with an NF-κB-responsive luciferase reporter gene, are cultured in 96-well plates.[12]
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).[12]
-
Stimulation: Following pre-treatment, the cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short duration (e.g., 30 minutes to 6 hours).[12][26]
-
Lysis: The cells are washed and then lysed using a passive lysis buffer.[27]
-
Luciferase Assay: The cell lysate is transferred to an opaque assay plate, and a luciferase assay reagent containing luciferin (B1168401) is added.
-
Measurement: The luminescence, which is proportional to the luciferase activity and thus NF-κB transcriptional activity, is measured using a luminometer.[28]
Sialyltransferase Activity Assay
This assay can be used to investigate the effect of carbocisteine on the activity of sialyltransferase, a key enzyme in its mucoregulatory mechanism.
Principle: The assay measures the transfer of a radiolabeled sialic acid from a donor substrate (e.g., CMP-[¹⁴C]NeuAc) to an acceptor glycoprotein (B1211001).
Detailed Steps:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES buffer, pH 6.0), MgCl₂, a detergent (e.g., Triton CF-54), the acceptor glycoprotein (e.g., asialofetuin), and the enzyme source (cell lysate or purified enzyme).[29][30][31]
-
Initiation: Initiate the reaction by adding the radiolabeled donor substrate, CMP-[¹⁴C]NeuAc.[30]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[30][31]
-
Termination and Separation: Terminate the reaction and separate the radiolabeled glycoprotein product from the unreacted CMP-[¹⁴C]NeuAc using methods such as SDS-PAGE followed by autoradiography or by column chromatography (e.g., Sephadex G-50).
-
Quantification: Quantify the amount of radioactivity incorporated into the glycoprotein, which is a measure of the sialyltransferase activity.
Conclusion
This compound is a well-established therapeutic agent with a multifaceted mechanism of action that extends beyond its initial classification as a simple mucolytic. Its ability to not only regulate mucus viscosity but also to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways underscores its continued relevance in the management of chronic respiratory diseases. This technical guide, by consolidating historical, chemical, pharmacological, and clinical data, aims to provide a comprehensive resource for the scientific community to foster further research and development in this area. The provided experimental protocols and structured data tables are intended to facilitate these future investigations into the full therapeutic potential of this compound.
References
- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological approaches to discovery and development of new mucolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Recent Advances in the Development of Novel Drug Candidates for Regulating the Secretion of Pulmonary Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]
- 7. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine | CAS number 638-23-3 | LGC Standards [lgcstandards.com]
- 9. chembk.com [chembk.com]
- 10. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 11. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 19. jarcet.com [jarcet.com]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of carbocisteine on acute exacerbation of chronic obstructive pulmonary disease (PEACE Study): a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of carbocisteine on patients with COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of Carbocysteine on Exacerbations and Lung Function in Patients With Mild-to-Moderate Chronic Obstructive Pulmonary Disease: A Multicentre, Double-Blind, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. oncology.wisc.edu [oncology.wisc.edu]
- 28. bowdish.ca [bowdish.ca]
- 29. [Enzyme assay of sialyltransferases for glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 30. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
(RS)-Carbocisteine's Impact on Ciliary Beat Frequency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-Carbocisteine, a mucoactive agent, is widely utilized in the management of respiratory disorders characterized by mucus hypersecretion. Beyond its mucolytic properties, a growing body of evidence indicates that this compound directly modulates ciliary activity, a critical component of the mucociliary clearance mechanism. This technical guide provides an in-depth analysis of the quantitative impact of this compound on ciliary beat frequency (CBF), ciliary beat distance (CBD), and ciliary bend angle (CBA). It details the underlying signaling pathways and provides comprehensive experimental protocols for the assessment of these parameters. The information presented herein is intended to support further research and drug development efforts in the field of respiratory therapeutics.
Quantitative Impact of this compound on Ciliary Activity
This compound exerts a multifaceted influence on ciliary function, primarily by increasing the amplitude of the ciliary beat, with a more variable effect on its frequency. The following tables summarize the key quantitative findings from in-vitro studies.
Table 1: Effect of this compound on Ciliary Beat Parameters in Human Nasal Epithelial Cells (in vitro)
| Parameter | Baseline (Control) | This compound (100 µM) | Percentage Change | Reference |
| Ciliary Beat Frequency (CBF) | ~11-14 Hz* | No significant change | ~0% | [1][2][3] |
| Ciliary Beat Distance (CBD) | Normalized to 1.0 | ~1.3 | +30% | [1][2] |
*Baseline CBF in human nasal epithelial cells at 37°C is reported in independent studies.
Table 2: Effect of this compound on Ciliary Beat Parameters in Mouse Airway Cilia (in vitro)
| Parameter | Baseline (Control) | This compound | Percentage Change | Reference |
| Ciliary Beat Frequency (CBF) | Not specified | Not specified | +10% | [4] |
| Ciliary Bend Angle (CBA) | Not specified | Not specified | +30% | [4] |
Signaling Pathways Modulated by this compound
This compound's effects on ciliary beat are mediated through at least two distinct signaling pathways within the airway epithelial cells. These pathways involve the regulation of intracellular chloride concentration ([Cl⁻]i) and intracellular pH (pHi).
The Chloride-Dependent Pathway
This compound stimulates the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][5] This leads to an efflux of chloride ions from the cell, resulting in a decrease in [Cl⁻]i.[1] A reduction in intracellular chloride has been shown to increase the amplitude of ciliary beating, specifically the ciliary beat distance (CBD) and ciliary bend angle (CBA).[1][4] This pathway appears to be the primary mechanism behind the observed increase in ciliary beat amplitude.
The pH-Dependent Pathway
In addition to its effect on chloride channels, this compound also activates the Na+/HCO₃⁻ cotransporter.[4] This activation leads to an influx of bicarbonate ions, resulting in an increase in intracellular pH (alkalinization). Elevated pHi has been demonstrated to increase both the ciliary beat frequency (CBF) and the ciliary bend angle (CBA).[4]
Indirect Effects via Antioxidant and Anti-inflammatory Properties
This compound possesses antioxidant and anti-inflammatory properties that may indirectly contribute to improved ciliary function.[6][7] Oxidative stress and inflammation are known to impair ciliary activity.[7][8] By reducing the levels of reactive oxygen species and inflammatory mediators in the airway, this compound can help to preserve a more favorable environment for optimal ciliary function.[6][9]
Experimental Protocols
The following protocols provide a detailed methodology for the in-vitro assessment of ciliary beat frequency and amplitude.
Primary Human Nasal Epithelial Cell Culture
-
Cell Isolation: Obtain human nasal epithelial cells from surgical specimens (e.g., from patients undergoing surgery for chronic sinusitis or allergic rhinitis) via enzymatic digestion.[1]
-
Cell Culture: Culture the isolated cells on collagen-coated permeable supports at an air-liquid interface to promote differentiation into a ciliated epithelium.[3]
-
Culture Medium: Utilize a specialized airway epithelial cell growth medium, changing it every 2-3 days.
-
Differentiation: Maintain the cultures for at least 3-4 weeks to allow for full ciliation and differentiation.
Measurement of Ciliary Beat Frequency (CBF) and Ciliary Beat Distance (CBD)
This protocol is adapted from methodologies utilizing high-speed videomicroscopy.[1][10][11]
-
Experimental Setup:
-
Mount the permeable support with the ciliated cell culture in a perfusion chamber on the stage of an inverted microscope equipped with phase-contrast optics.
-
Maintain the temperature at 37°C using a stage heater.
-
Use a high-speed digital camera capable of recording at a minimum of 240 frames per second (fps) to capture ciliary motion.
-
-
Image Acquisition:
-
Perfuse the cells with a control buffer (e.g., Krebs-Henseleit solution) to establish a baseline.
-
Record several short video clips (e.g., 5-10 seconds) from different areas of the cell culture.
-
Introduce the experimental solution containing this compound at the desired concentration and record video clips at specified time points.
-
-
Data Analysis:
-
CBF Measurement: Utilize specialized software (e.g., Sisson-Ammons Video Analysis - SAVA, or custom scripts in ImageJ/Fiji or MATLAB) to perform a Fast Fourier Transform (FFT) on the pixel intensity changes over time in a region of interest containing beating cilia.[12][13] The dominant frequency in the power spectrum corresponds to the CBF in Hertz (Hz).
-
CBD Measurement: Manually or with tracking software, measure the displacement of the tips of individual cilia during their effective and recovery strokes from the recorded videos. CBD is calculated as the maximal distance covered by the ciliary tip.[1]
-
Discussion and Future Directions
The available evidence strongly suggests that this compound can enhance the amplitude of ciliary beating, a key determinant of effective mucociliary transport. While its effect on ciliary beat frequency in human cells appears to be minimal, the increase in beat amplitude is significant and likely contributes to its clinical efficacy. The dual signaling pathways involving both intracellular chloride and pH regulation highlight the complex mechanism of action of this drug.
Future research should focus on several key areas:
-
In-vivo and Clinical Studies: There is a notable lack of in-vivo and clinical studies that directly measure ciliary beat frequency and amplitude following this compound administration. Such studies would be invaluable in confirming the in-vitro findings and understanding the clinical relevance of these effects.
-
Direct Molecular Interactions: Elucidating the precise molecular interactions between this compound and its target channels and transporters (CFTR and Na+/HCO₃⁻ cotransporter) will provide a more complete understanding of its mechanism of action.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other mucoactive or anti-inflammatory agents could lead to the development of more effective combination therapies for respiratory diseases.
Conclusion
This compound enhances ciliary beat amplitude through the modulation of intracellular ion concentrations via the CFTR chloride channel and the Na+/HCO₃⁻ cotransporter. These findings provide a cellular and molecular basis for the drug's beneficial effects on mucociliary clearance. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other modulators of ciliary function.
References
- 1. Enhancement of ciliary beat amplitude by carbocisteine in ciliated human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection, Expansion, and Differentiation of Primary Human Nasal Epithelial Cell Models for Quantification of Cilia Beat Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciliary beat frequency in cultured human nasal epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine stimulated an increase in ciliary bend angle via a decrease in [Cl-]i in mouse airway cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Cl− Regulation of Ciliary Beating in Ciliated Human Nasal Epithelial Cells: Frequency and Distance of Ciliary Beating Observed by High-Speed Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Ciliary Beat Frequency in COPD: Balancing Oxidative Stress and Pharmacological Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress associated with aging activates protein kinase Cε, leading to cilia slowing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-speed Video Microscopy Analysis (HVMA) [medizin.uni-muenster.de]
- 12. olivineinternational.com [olivineinternational.com]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
An In-depth Technical Guide on the Molecular Targets of (RS)-Carbocisteine in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Carbocisteine, a mucolytic agent, has long been used in the management of respiratory disorders characterized by excessive or viscous mucus. Emerging evidence has illuminated its multifaceted mechanism of action, extending beyond mucoregulation to encompass significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known molecular targets of this compound in lung tissue, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. While the downstream effects of Carbocisteine are increasingly well-documented, it is important to note that quantitative data on its direct binding affinities and enzyme kinetics are not extensively available in the current literature. This guide aims to consolidate the existing knowledge to support further research and drug development efforts.
Mucoregulatory Effects
Carbocisteine's primary and most well-understood function is the regulation of mucus production and composition. This is achieved through the modulation of mucin gene expression and the activity of glycosyltransferases.
Modulation of Mucin Gene Expression
Carbocisteine has been shown to influence the expression of the major airway mucins, MUC5AC and MUC5B. An imbalance in the ratio of these mucins is a hallmark of chronic respiratory diseases.
| Target | Model System | Treatment | Effect | Reference |
| Muc5ac | COPD mouse model (LPS + Cigarette Smoke) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased overproduction (P<0.001) | [1][2] |
| Muc5b | COPD mouse model (LPS + Cigarette Smoke) | High-dose Carbocisteine (225 mg/kg/d) | Significantly decreased overproduction (P<0.01) | [1][2] |
| Muc5b/Muc5ac Ratio | COPD mouse model (LPS + Cigarette Smoke) | High-dose Carbocisteine (225 mg/kg/d) | Restored ratio (P<0.001) | [1][2] |
| MUC5AC mRNA | SO2-exposed rats | Carbocisteine (250 mg/kg x2/day) | Inhibited increased expression | [3] |
| MUC5AC Protein | SO2-exposed rats | Carbocisteine (250 mg/kg x2/day) | Inhibited increased levels | [3] |
| MUC5AC mRNA & Protein | Human lung mucoepidermoid carcinoma cells (NCI-H292) with Human Neutrophil Elastase | L-Carbocisteine | Reduced HNE-induced expression and secretion | [4] |
Regulation of Glycosyltransferases
Carbocisteine is believed to restore the normal balance of sialylated and fucosylated mucins by modulating the activity of key enzymes involved in glycosylation.
-
Sialyltransferase: This enzyme is involved in the addition of sialic acid residues to glycoproteins. Carbocisteine is suggested to stimulate its activity, leading to the production of less viscous sialomucins.[5]
-
Fucosyltransferase and Sialidase: In a rat model of SO2-induced bronchitis, Carbocisteine inhibited the altered activities of fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[3]
Anti-inflammatory Mechanisms
Carbocisteine exerts significant anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of NF-κB and ERK1/2 MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in the lungs. Carbocisteine has been shown to inhibit the activation of both pathways.[4][6][7][8]
| Target | Model System | Treatment Conditions | Effect | Reference |
| p-NF-κB p65 & p-ERK1/2 | A549 cells + H2O2 | Carbocisteine (10-1000 µM) | Attenuated phosphorylation | [7] |
| NF-κB Activation | HEK 293 cells + TNF-α | Carbocisteine (10, 100, 1000 µmol/L) | Dose-dependently ameliorated TNF-α-induced activation in a luciferase reporter assay | [6] |
| IL-6 Release | A549 cells + TNF-α | Carbocisteine (10, 100, 1000 µmol/L) | Dose-dependent inhibition | [6] |
| IL-8 Release | A549 cells + TNF-α | Carbocisteine (10, 100, 1000 µmol/L) | Dose-dependent inhibition | [6] |
| IL-6 & IL-8 Secretion | Human tracheal epithelial cells + Rhinovirus 14 | Carbocisteine | Reduced baseline and RV14-induced secretion | [9] |
| IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | A549 cells + H2O2 | Carbocisteine | Dose-dependent decrease | [7] |
Downregulation of Intercellular Adhesion Molecule-1 (ICAM-1)
ICAM-1 is a cell surface glycoprotein (B1211001) that facilitates the adhesion and transmigration of inflammatory cells. Carbocisteine has been demonstrated to reduce its expression.[5][9][10][11]
Antioxidant Properties
Carbocisteine contributes to the antioxidant defense in lung tissue through direct radical scavenging and by modulating the Nrf2 signaling pathway.
Direct Radical Scavenging
Carbocisteine has been shown to directly scavenge various reactive oxygen species (ROS).[12]
| Assay | Model System | Carbocisteine Concentration | Effect | Reference |
| ROS Scavenging | Cell-free system | Not specified | Scavenged H2O2, HOCl, OH•, and ONOO- | [12] |
| DNA Damage Reduction | Human lymphocytes exposed to COPD-BAL | 1.5-30 mM | Reduced DNA damage | [13] |
| Clastogenic Activity Quenching | Ultrasound-treated human serum | 2.5 mM | Quenched clastogenic activity | [13] |
Note: Standardized EC50 values from assays like DPPH or ORAC for Carbocisteine were not found in the reviewed literature.
Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Carbocisteine has been shown to activate this protective pathway.[14][15][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Quantification of MUC5AC and MUC5B by LC-MS/MS
This protocol is adapted from methodologies for quantifying mucins in sputum and bronchoalveolar lavage fluid (BALF).[1]
-
Sample Preparation:
-
Collect sputum or BALF samples and treat with a reducing agent (e.g., Dithiothreitol, DTT) to break disulfide bonds and solubilize mucins.
-
Perform alkylation (e.g., with iodoacetamide) to prevent the reformation of disulfide bonds.
-
-
Protein Digestion:
-
Precipitate proteins (e.g., with acetone) and resuspend in a suitable buffer.
-
Digest the protein sample with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use specific peptide transitions for MUC5AC and MUC5B for quantification.
-
-
Data Analysis:
-
Quantify the abundance of MUC5AC and MUC5B based on the peak areas of their respective proteotypic peptides.
-
Normalize the data to a known standard or total protein content.
-
NF-κB Activation Assay (Western Blot)
This protocol outlines the steps to assess the phosphorylation of NF-κB p65 and IκBα.[6]
-
Cell Culture and Treatment:
-
Culture human lung epithelial cells (e.g., A549) to near confluence.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is similar to the NF-κB assay and is used to measure the activation of the ERK1/2 pathway.[7]
-
Cell Culture and Treatment:
-
Follow the same procedure as for the NF-κB assay, treating cells with Carbocisteine and an appropriate stimulus (e.g., H2O2 or TNF-α).
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration as described above.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control.
-
Use the corresponding secondary antibody and detect the signal.
-
-
Densitometry Analysis:
-
Quantify and normalize the band intensities for phospho-ERK1/2 against total ERK1/2.
-
Antioxidant Activity (Radical Scavenging) Assay
This is a general protocol to assess the direct radical scavenging activity of Carbocisteine.[12]
-
Reagent Preparation:
-
Prepare a stable stock solution of a radical-generating compound (e.g., DPPH in methanol (B129727) or generate hydroxyl radicals via a Fenton reaction).
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the Carbocisteine dilutions.
-
Add the radical solution to each well and mix.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 517 nm for DPPH) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration of Carbocisteine.
-
If possible, determine the EC50 value, which is the concentration of Carbocisteine required to scavenge 50% of the radicals.
-
Conclusion and Future Directions
This compound exhibits a complex and beneficial pharmacological profile in lung tissue, extending beyond its mucoregulatory function to include potent anti-inflammatory and antioxidant effects. The identified molecular targets—including mucins, glycosyltransferases, and key components of the NF-κB, ERK1/2, and Nrf2 signaling pathways—provide a solid foundation for understanding its therapeutic efficacy.
However, a notable gap in the current understanding is the lack of quantitative data on the direct molecular interactions of Carbocisteine. Future research should prioritize studies to determine the binding affinities and enzyme kinetics of Carbocisteine with its putative targets. Such data would be invaluable for a more precise understanding of its mechanism of action and could facilitate the development of more targeted and effective therapies for chronic respiratory diseases. Proteomic and metabolomic studies on lung tissue or cells treated with Carbocisteine could also uncover novel targets and pathways, further elucidating its comprehensive effects on lung pathophysiology.
References
- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. mdpi.com [mdpi.com]
- 11. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke. | Semantic Scholar [semanticscholar.org]
- 16. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-Carbocisteine and Reactive Oxygen Species: A Technical Guide
(RS)-Carbocisteine, a well-established mucoregulatory drug, demonstrates significant interaction with reactive oxygen species (ROS), positioning it as a potent antioxidant and anti-inflammatory agent. This technical guide delves into the core mechanisms of this interaction, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals.
Direct Scavenging of Reactive Oxygen Species
This compound has been shown to directly scavenge a variety of reactive oxygen species in cell-free systems. This direct antioxidant activity is a primary mechanism by which it mitigates oxidative stress. In vitro studies have demonstrated its efficacy in neutralizing key ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)[1]. This broad-spectrum scavenging ability contributes to its protective effects against cellular damage induced by oxidative insults.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, this compound exerts its antioxidant effects by modulating critical intracellular signaling pathways that govern the cellular response to oxidative stress.
Nrf2/HO-1 Pathway Activation
A key mechanism of carbocisteine's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by carbocisteine, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and catalase.[2][4][5][6] This induction of endogenous antioxidant enzymes fortifies the cell's defense against oxidative damage. Studies have shown that carbocisteine treatment leads to increased nuclear translocation of Nrf2 and subsequent enhanced expression of HO-1 and γ-glutamylcysteine synthetase subunits, which are crucial for glutathione (B108866) synthesis.[3][5]
Inhibition of NF-κB Signaling
Chronic inflammation is intricately linked with oxidative stress, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses.[7][8] Carbocisteine has been demonstrated to inhibit the activation of the NF-κB pathway, which is often triggered by oxidative stress.[2][4][9] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[2][9] By suppressing NF-κB activation, carbocisteine downregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][4][9][10]
Attenuation of MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are also activated by oxidative stress and play a role in inflammatory responses.[11] Research indicates that carbocisteine can attenuate the phosphorylation of ERK1/2, thereby inhibiting this signaling pathway.[9][10] This inhibition contributes to the overall anti-inflammatory effect of carbocisteine in the context of oxidative stress.
Quantitative Data on Carbocisteine's Antioxidant and Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in mitigating oxidative stress and inflammation.
Table 1: In Vitro Scavenging of Reactive Oxygen Species
| Reactive Oxygen Species | Assay | Carbocisteine Concentration | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂) | Cell-free assay | Not specified | Scavenging effect observed | [1] |
| Hypochlorous Acid (HOCl) | Cell-free assay | Not specified | Scavenging effect observed | [1] |
| Hydroxyl Radical (•OH) | Cell-free assay | Not specified | Scavenging effect observed | [1] |
| Peroxynitrite (ONOO⁻) | Cell-free assay | Not specified | Scavenging effect observed | [1] |
| Superoxide (B77818) (O₂⁻) | Cytochrome c reduction | 0.16 mM (CLS) | Decreased superoxide production | [12] |
*CLS: Carbocisteine Lysine (B10760008) Salt
Table 2: Effects of Carbocisteine on Oxidative Stress Biomarkers and Inflammatory Mediators
| Biomarker/Mediator | Experimental Model | Carbocisteine Treatment | Result | Reference |
| Malondialdehyde (MDA) | OSAS Patients | 1500 mg/day | Significant reduction | [13] |
| Superoxide Dismutase (SOD) | OSAS Patients | 1500 mg/day | Significant increase | [13] |
| Myeloperoxidase (MPO) | Acetic acid-induced colitis in rats | 250 & 500 mg/kg | Significant decrease | [2] |
| Catalase | Acetic acid-induced colitis in rats | 250 & 500 mg/kg | Significant increase | [2][6] |
| Total Antioxidant Capacity (TAC) | Acetic acid-induced colitis in rats | 250 & 500 mg/kg | Significant increase | [2] |
| IL-6 Release | TNF-α-induced A549 cells | 10, 100, 1000 µmol/L | Dose-dependent suppression | [10] |
| IL-8 Release | TNF-α-induced A549 cells | 10, 100, 1000 µmol/L | Dose-dependent suppression | [10] |
| IL-6 mRNA | H₂O₂-induced A549 cells | Not specified | Dose-dependent decrease | [9] |
| IL-8 mRNA | H₂O₂-induced A549 cells | Not specified | Dose-dependent decrease | [9] |
| TNF-α mRNA | H₂O₂-induced A549 cells | Not specified | Dose-dependent decrease | [9] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Measurement of ROS Scavenging in Cell-Free Systems
-
Hydrogen Peroxide (H₂O₂), Hypochlorous Acid (HOCl), Hydroxyl Radical (•OH), and Peroxynitrite (ONOO⁻) Scavenging: The direct scavenging effects of carbocisteine on these ROS were examined in cell-free conditions. While the specific protocols are detailed in the original publication, they typically involve generating the specific ROS and measuring its concentration in the presence and absence of carbocisteine using spectrophotometric or fluorometric methods.[1]
-
Superoxide Anion (O₂⁻) Scavenging (Cytochrome c Reduction Assay): This assay measures the reduction of cytochrome c by superoxide anions. The reaction mixture contains cytochrome c and a source of superoxide (e.g., xanthine/xanthine oxidase system). The reduction of cytochrome c is monitored spectrophotometrically at 550 nm. The inhibitory effect of carbocisteine is determined by its ability to reduce the rate of cytochrome c reduction.[12][14][15][16]
Assessment of Intracellular ROS Production
-
2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay: This is a widely used method to measure intracellular ROS.[15] Cells are loaded with DCFH-DA, which is non-fluorescent. Inside the cell, esterases cleave the diacetate group, and ROS oxidize the resulting DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, measured using a fluorometer or fluorescence microscope, is proportional to the amount of intracellular ROS.
Western Blot Analysis for Signaling Protein Phosphorylation
-
Principle: This technique is used to detect and quantify the phosphorylation status of specific proteins in signaling pathways (e.g., NF-κB p65, ERK1/2).
-
Protocol:
-
Cells are treated with the stimulus (e.g., H₂O₂ or TNF-α) in the presence or absence of carbocisteine.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65, anti-phospho-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The total protein levels are also measured using antibodies against the non-phosphorylated forms of the proteins to normalize the results.[9][10]
-
Immunofluorescence for Nuclear Translocation of NF-κB p65
-
Principle: This method visualizes the subcellular localization of proteins.
-
Protocol:
-
Cells grown on coverslips are treated as required.
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
After blocking, cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
Following washing, a fluorescently labeled secondary antibody is applied.
-
The cell nuclei are counterstained (e.g., with DAPI).
-
The coverslips are mounted on slides, and the localization of p65 is observed under a fluorescence microscope. An increase in nuclear fluorescence of p65 indicates its translocation.[9]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: This technique measures the expression levels of specific genes.
-
Protocol:
-
Total RNA is extracted from treated and untreated cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using gene-specific primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method.[9][10]
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of its interaction with reactive oxygen species.
References
- 1. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Carbocysteine Treatment in Obstructive Sleep Apnea Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of (RS)-Carbocisteine for Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine, also known as S-carboxymethyl-L-cysteine, is a mucolytic agent widely utilized in the management of respiratory disorders characterized by excessive or viscous mucus. Its efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, stability, and bioavailability. A thorough understanding of these properties is paramount for the rational design and development of effective drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various pharmaceutical formulations and biological systems.
Quantitative Data Summary
The following table presents the key quantitative physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C5H9NO4S | --INVALID-LINK-- |
| Molecular Weight | 179.19 g/mol | --INVALID-LINK-- |
| Melting Point | 185-187 °C (with decomposition) | [1] |
| Solubility (in water) | 1.6 g/L | [1][2] |
| logP (Octanol/Water Partition Coefficient) | -4.24 | [1] |
| pKa (Acid Dissociation Constant) | 1.84 | [1] |
Qualitative Properties
-
Appearance: this compound is a white crystalline powder.[3]
-
Odor: It is odorless.[3]
-
Taste: It has a slightly acidic taste.[3]
-
Solubility Profile: It is very slightly soluble in water and practically insoluble in ethanol. It dissolves in dilute mineral acids and alkali hydroxides.[3]
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound requires standardized and validated experimental protocols. This section outlines the methodologies for key characterization experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of dissolved Carbocisteine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments.
Figure 1: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of ionizable drugs.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[5]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to create a biphasic system.
-
Equilibration: Shake the mixture for a defined period to allow the drug to partition between the two phases until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of Carbocisteine in both the aqueous and octanol (B41247) phases using a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6][7]
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a compound's purity and identity.
Methodology:
-
Sample Preparation: Finely powder the dry this compound sample.
-
Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube, closed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The melting range is reported as these two temperatures.[8]
Crystal Structure and Polymorphism Analysis
Understanding the crystal structure and potential for polymorphism is critical as different solid-state forms can exhibit different physicochemical properties.
-
X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for characterizing the solid-state form of a drug. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for identification.[9]
-
Single-Crystal X-Ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths and angles.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to identify polymorphs, which often have different melting points and enthalpies of fusion.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is useful for identifying solvates and hydrates by detecting weight loss upon heating.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs can exhibit distinct vibrational spectra, which can be detected by FTIR.[10]
Mechanism of Action and Relevance to Drug Delivery
This compound exerts its therapeutic effects through a dual mechanism: mucoregulation and anti-inflammatory activity. These actions are directly influenced by its physicochemical properties, which dictate its ability to reach the site of action.
Mucoregulatory Action
Carbocisteine's primary role is to reduce the viscosity of bronchial mucus. It is believed to act by restoring the balance between sialomucins and fucomucins, the glycoproteins that determine the viscoelastic properties of mucus.[1][11] This is likely achieved through the intracellular stimulation of the sialyl transferase enzyme.[11][12] By promoting the synthesis of less viscous sialomucins, Carbocisteine facilitates the clearance of sputum from the respiratory tract.
Anti-inflammatory Action
Recent studies have elucidated the anti-inflammatory properties of Carbocisteine. It has been shown to suppress inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12] By inhibiting these pathways, Carbocisteine reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][10]
Figure 2: Anti-inflammatory Signaling Pathway of Carbocisteine.
Stability and Formulation Considerations
The stability of this compound is a critical factor in the development of robust pharmaceutical formulations.
-
pH Stability: The stability of Carbocisteine in solution is pH-dependent. Studies have shown that its stability is improved when the pH of the solution is maintained between 6.5 and 7.5.[13]
-
Temperature and Light Stability: While stable in the presence of light, Carbocisteine's stability is affected by temperature.[5][6] Formulations should be stored under appropriate temperature conditions to prevent degradation.
-
Formulation Strategies: Due to its low aqueous solubility, various formulation strategies have been explored to enhance the delivery of Carbocisteine. These include the development of solid lipid nanoparticles and floating microparticulate systems to improve bioavailability and provide controlled release.[10][14] The compatibility of Carbocisteine with various excipients should be thoroughly evaluated during formulation development.
Conclusion
The physicochemical properties of this compound are fundamental to its function as a mucolytic and anti-inflammatory agent. Its solubility, pKa, logP, and solid-state characteristics dictate its behavior in drug delivery systems and its ultimate therapeutic efficacy. A comprehensive understanding and characterization of these properties, using the detailed experimental protocols outlined in this guide, are essential for the successful development of stable, effective, and bioavailable this compound formulations. The continued exploration of its anti-inflammatory mechanisms offers exciting prospects for its application in a broader range of respiratory diseases.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. who.int [who.int]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 14. BioKB - Relationship - Carbocysteine - inhibits - inflammatory response [biokb.lcsb.uni.lu]
(RS)-Carbocisteine: A Technical Guide to its Anti-Adhesive Effect on Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanisms and supporting data behind the anti-adhesive properties of (RS)-Carbocisteine against key bacterial pathogens in the respiratory tract. This compound, a mucoregulatory agent, has demonstrated significant potential in reducing bacterial colonization, a critical initiating step in respiratory infections. This document consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized to assess bacterial adhesion, and elucidates the signaling pathways involved in its mode of action. Through a comprehensive review of the available scientific literature, this guide aims to serve as a valuable resource for researchers and professionals in the field of respiratory medicine and drug development.
Introduction
Bacterial adhesion to the mucosal surfaces of the respiratory tract is a pivotal event in the pathogenesis of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) exacerbations, bronchitis, and pneumonia. Pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis have evolved sophisticated mechanisms to adhere to host epithelial cells, facilitating colonization, invasion, and subsequent infection. This compound, chemically known as S-carboxymethyl-L-cysteine, is a well-established mucolytic agent that has been observed to possess properties beyond mucus regulation. Emerging evidence strongly suggests that this compound can directly interfere with the process of bacterial adhesion, thereby offering a non-antibiotic-based strategy to prevent and manage respiratory infections. This guide explores the multifaceted anti-adhesive effects of this compound.
Mechanism of Action in Inhibiting Bacterial Adhesion
The anti-adhesive properties of this compound are attributed to a combination of direct effects on mucus composition and viscosity, and modulation of host cell surface receptors.
-
Mucoregulatory Effects: this compound normalizes the viscoelastic properties of mucus by restoring the balance of sialomucins and fucomucins.[1] This regulation of mucus composition can create a less favorable environment for bacterial trapping and colonization.[2] It has been shown to reduce the expression of MUC5AC, a major mucin implicated in airway mucus hypersecretion.[3][4][5]
-
Modulation of Host Cell Receptors: A key mechanism of this compound's anti-adhesive action is its ability to downregulate the expression of host cell receptors that bacteria exploit for attachment.
-
Intercellular Adhesion Molecule-1 (ICAM-1): this compound has been demonstrated to reduce the expression of ICAM-1 on respiratory epithelial cells.[6] ICAM-1 is utilized as a receptor by various respiratory pathogens.
-
Platelet-Activating Factor Receptor (PAFR): Studies have shown that S-carboxymethylcysteine (S-CMC) can reduce both mRNA and protein levels of PAFR, a receptor used by S. pneumoniae for firm adherence to epithelial cells, even in a pro-inflammatory environment.[7][8]
-
-
Alteration of Bacterial Surface Properties: There is evidence to suggest that this compound may also directly interact with bacteria, altering their surface structures and thereby reducing their adhesive capacity.[9][10]
Quantitative Data on the Inhibition of Bacterial Adhesion
The following tables summarize the quantitative data from key studies investigating the effect of this compound on the adhesion of various respiratory pathogens to epithelial cells.
Table 1: Effect of this compound on Streptococcus pneumoniae Adhesion
| Bacterial Strain(s) | Epithelial Cell Type | This compound Concentration | Percentage Reduction in Adhesion | Reference(s) |
| SP-95-19, SP-95-27, SP-96-29, SP-95-36 | Human Pharyngeal Epithelial Cells | 0.1 mg/mL | 66.1% (for SP-95-27, SP-96-29, SP-95-36) | [9] |
| SP-95-19 | Human Pharyngeal Epithelial Cells | 1 mg/mL | Statistically significant decrease | [9] |
| SP-95-19 | Human Pharyngeal Epithelial Cells | 10 mg/mL | Statistically significant decrease | [9] |
| SP-95-19 | Human Pharyngeal Epithelial Cells | 100 mg/mL | Statistically significant decrease | [9] |
| Not Specified | Human Alveolar Epithelial Cells (A549) | Not Specified | Efficiently inhibited pneumococcal adherence | [8] |
Table 2: Effect of this compound on Haemophilus influenzae Adhesion
| Bacterial Strain(s) | Epithelial Cell Type | This compound Concentration | Effect on Bacterial Load/Adhesion | Reference(s) |
| Not Specified | Rat airways (in vivo model) | Not Specified | Decreased airway H. influenzae load | [1][11] |
Table 3: Effect of this compound on Moraxella catarrhalis Adhesion
| Bacterial Strain(s) | Epithelial Cell Type | This compound Treatment | Outcome | Reference(s) |
| Not Specified | Human Pharyngeal Epithelial Cells | Compared to placebo | Significant reduction in adherence | [6] |
Experimental Protocols
This section outlines a generalized methodology for an in vitro bacterial adhesion assay based on protocols from cited literature.
4.1. In Vitro Bacterial Adhesion Assay
Objective: To quantify the effect of this compound on the adhesion of respiratory bacteria to human epithelial cells.
Materials:
-
Human respiratory epithelial cell line (e.g., A549, human tracheal epithelial cells, or primary human pharyngeal epithelial cells)
-
Bacterial strains (S. pneumoniae, H. influenzae, M. catarrhalis)
-
This compound (S-carboxymethylcysteine) solution at various concentrations
-
Appropriate cell culture medium and bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Sterile multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Materials for bacterial quantification (e.g., agar (B569324) plates for colony-forming unit counting)
Protocol:
-
Cell Culture: Culture the human epithelial cells in multi-well plates until they form a confluent monolayer.
-
Preparation of Bacteria: Grow the bacterial strains in their respective optimal liquid medium to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with PBS, and resuspend in the cell culture medium to a defined concentration (e.g., 1 x 10^8 CFU/mL).
-
Carbocisteine Treatment (Pre-treatment of Epithelial Cells):
-
Remove the culture medium from the epithelial cell monolayers.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control (medium alone).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Adhesion Assay:
-
After the pre-treatment period, wash the epithelial cell monolayers with PBS to remove the carbocisteine-containing medium.
-
Add the prepared bacterial suspension to each well.
-
Incubate for a defined period (e.g., 1-4 hours) to allow for bacterial adhesion.
-
-
Removal of Non-Adherent Bacteria: Gently wash the monolayers multiple times with PBS to remove any non-adherent bacteria.
-
Quantification of Adherent Bacteria:
-
Lyse the epithelial cells using a solution of trypsin and saponin to release the adherent bacteria.
-
Perform serial dilutions of the cell lysate and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
-
Data Analysis: Calculate the percentage of bacterial adhesion for each carbocisteine concentration relative to the vehicle control.
Signaling Pathways and Molecular Mechanisms
The anti-adhesive and anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways.
5.1. NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a critical regulator of inflammatory responses and controls the expression of numerous genes involved in inflammation, including adhesion molecules like ICAM-1. By inhibiting NF-κB activation, carbocisteine can suppress the inflammation-induced upregulation of bacterial receptors on epithelial cells.
5.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2, is also implicated in the inflammatory response and can be modulated by this compound.[12][13] Inhibition of the ERK1/2 MAPK pathway contributes to the anti-inflammatory effects of carbocisteine and may also play a role in reducing the expression of adhesion molecules.
5.3. Logical Relationship of Carbocisteine's Actions
The mucoregulatory and receptor-modulating effects of this compound work in concert to reduce bacterial adhesion.
References
- 1. The effect and mechanism of action of carbocysteine on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 3. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-carboxymethylcysteine inhibits adherence of Streptococcus pneumoniae to human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-carboxymethylcysteine inhibits the attachment of Streptococcus pneumoniae to human pharyngeal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-inflammatory Pathways Modulated by (RS)-Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-Carbocisteine, a mucolytic agent, has demonstrated significant anti-inflammatory properties beyond its secretolytic functions. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound in the context of inflammation. It delves into the intricate mechanisms involving the suppression of pro-inflammatory signaling cascades, the activation of antioxidant responses, and the regulation of inflammatory mediators. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes the complex biological interactions through signaling pathway diagrams. The intended audience—researchers, scientists, and drug development professionals—will find this guide a valuable resource for understanding the therapeutic potential of this compound as an anti-inflammatory agent and for designing future investigations.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms identified include the modulation of key signaling pathways and the direct scavenging of reactive oxygen species (ROS).
Inhibition of Pro-inflammatory Signaling Pathways
1.1.1. Nuclear Factor-kappa B (NF-κB) Pathway
A substantial body of evidence indicates that Carbocisteine can suppress the NF-κB signaling pathway, a cornerstone of the inflammatory response.[1][2][3] By inhibiting this pathway, Carbocisteine effectively reduces the transcription of a wide array of pro-inflammatory genes.
-
Mechanism of Action: Carbocisteine has been shown to decrease the phosphorylation of the p65 subunit of NF-κB and inhibit its subsequent translocation from the cytoplasm to the nucleus.[1][2][4] This action prevents NF-κB from binding to the promoter regions of its target genes. Furthermore, Carbocisteine can inhibit the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]
1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, including ERK1/2, is another critical pathway in the inflammatory process that is modulated by Carbocisteine.
-
Mechanism of Action: Studies have demonstrated that Carbocisteine can significantly decrease the phosphorylation of ERK1/2 MAPK in response to inflammatory stimuli like TNF-α.[1][2][4] By attenuating ERK1/2 activation, Carbocisteine disrupts the downstream signaling events that lead to the production of inflammatory mediators.
Activation of Antioxidant Pathways
1.2.1. Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway
Carbocisteine has been shown to bolster the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[1][2][3][5]
-
Mechanism of Action: Carbocisteine can boost the expression of Nrf2, a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[1][2][3] This leads to the upregulation of enzymes like heme oxygenase-1 (HO-1) and catalase, which play a crucial role in detoxifying reactive oxygen species and mitigating oxidative stress.[1][2][3]
Direct Antioxidant Activity
Beyond its effects on signaling pathways, Carbocisteine also possesses direct ROS scavenging capabilities.[4][6]
-
Mechanism of Action: Carbocisteine has been shown to directly scavenge various reactive oxygen species, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), hydroxyl radicals (OH•), and peroxynitrite (ONOO⁻).[6] This direct antioxidant action contributes to the reduction of oxidative stress, a key driver of inflammation.
Data Presentation: Quantitative Effects of this compound
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its impact on inflammatory markers.
Table 1: In Vitro Effects of Carbocisteine on Inflammatory Cytokine and Chemokine Production
| Cell Line | Inflammatory Stimulus | Carbocisteine Concentration (µmol/L) | Measured Marker | % Inhibition / Fold Change | Reference |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 Release | Dose-dependent decrease | [1][7] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 Release | Dose-dependent decrease | [1][7] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-6 mRNA | Dose-dependent decrease | [1] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | IL-8 mRNA | Dose-dependent decrease | [1] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | TNF-α mRNA | Dose-dependent decrease | [1] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | MCP-1 mRNA | Dose-dependent decrease | [1] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 | MIP-1β mRNA | Dose-dependent decrease | [1] |
| A549 | H₂O₂ | Not specified | IL-6 Levels | Decreased | [4][8] |
| A549 | H₂O₂ | Not specified | IL-8 Levels | Decreased | [4][8] |
| NCI-H292 | IL-1β | Not specified | IL-6 Release | Inhibited | [6] |
| NCI-H292 | IL-1β | Not specified | IL-8 Release | Inhibited | [6] |
Table 2: In Vivo Effects of Carbocisteine on Inflammatory Markers
| Animal Model | Inflammatory Stimulus | Carbocisteine Dose | Measured Marker | Outcome | Reference |
| Rats (Ulcerative Colitis) | Acetic Acid | 250 & 500 mg/kg | IL-6 | Downregulated | [1][2][3] |
| Rats (Ulcerative Colitis) | Acetic Acid | 250 & 500 mg/kg | TNF-α | Downregulated | [1][2][3] |
| Rats (Ulcerative Colitis) | Acetic Acid | 250 & 500 mg/kg | IL-10 | Upregulated | [1][2][3] |
| Mice (COPD) | Lipopolysaccharide + Cigarette Smoke | 112.5 & 225 mg/kg/day | Inflammatory Cells in BALF | Attenuated | [9] |
| Rats (Airway Inflammation) | Sulfur Dioxide | 125 & 250 mg/kg b.i.d. | Inflammatory Cells in BALF | Reduced | [10] |
| Rats (Airway Inflammation) | Sulfur Dioxide | 125 & 250 mg/kg b.i.d. | Free Radicals in BALF | Reduced | [10] |
| Rats (Airway Inflammation) | Sulfur Dioxide | 125 & 250 mg/kg b.i.d. | Elastase Activity in BALF | Reduced | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human alveolar epithelial cells (A549) are a commonly used model.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours) before being stimulated with an inflammatory agent such as TNF-α (e.g., 10 ng/mL).[1]
Measurement of Cytokine and Chemokine Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected after treatment.
-
The concentrations of cytokines such as IL-6 and IL-8 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and specific primers for the target genes (e.g., IL-6, IL-8, TNF-α, MCP-1, MIP-1β) and a reference gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK1/2, total ERK1/2, IκB-α, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Assay
-
Cell Preparation: Cells are grown on coverslips, treated as described above, and then fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent such as 0.1% Triton X-100.
-
Staining:
-
Cells are blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
The nuclei are counterstained with DAPI.
-
-
Imaging: The coverslips are mounted on slides, and the subcellular localization of p65 is observed using a fluorescence microscope.
Luciferase Reporter Gene Assay
-
Cell Transfection: HEK293 cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Lysis: Transfected cells are treated with Carbocisteine and an inflammatory stimulus. The cells are then lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol with a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Animal Models
-
Ulcerative Colitis Model:
-
Male Wistar rats are often used.
-
Ulcerative colitis is induced by intrarectal administration of acetic acid.
-
Carbocisteine is administered orally at different doses (e.g., 250 and 500 mg/kg) for a specified period.
-
At the end of the treatment period, colon tissues are collected for histological analysis and measurement of inflammatory markers.[1][2][3]
-
-
COPD Model:
-
C57BL/6J mice are a common model.
-
COPD is induced by a combination of intratracheal instillation of lipopolysaccharide (LPS) and exposure to cigarette smoke.
-
Carbocisteine is administered by gavage at different doses (e.g., 112.5 and 225 mg/kg/day).
-
Bronchoalveolar lavage fluid (BALF) and lung tissues are collected to assess inflammation and lung damage.[9]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: A typical in vitro experimental workflow.
Conclusion
This compound demonstrates a robust and multifaceted anti-inflammatory profile by targeting key signaling pathways, including NF-κB and MAPK, and by bolstering the cellular antioxidant defense through the Nrf2/HO-1 pathway and direct ROS scavenging. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Carbocisteine in a range of inflammatory conditions. The visualization of the signaling pathways provides a clear framework for understanding its complex mechanisms of action. Future research should focus on elucidating the precise molecular interactions and exploring the clinical efficacy of this compound in various inflammatory diseases.
References
- 1. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (RS)-Carbocisteine in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Accurate quantification of Carbocisteine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in human plasma using a sensitive and selective High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of Carbocisteine in plasma.
Materials and Reagents
-
This compound reference standard (purity ≥99.0%)[1]
-
Rosiglitazone (Internal Standard, IS) reference standard (purity ≥94.75%)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Formic acid (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[2]
-
Perchloric acid[3]
-
Deionized water (18.2 MΩ·cm resistivity)[4]
-
Blank human plasma with heparin as an anticoagulant[1]
-
Eppendorf tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 15,000 rpm and 10°C)
-
HPLC vials
Preparation of Solutions
-
Carbocisteine Stock Solution (1.000 mg/mL): Accurately weigh and dissolve an appropriate amount of Carbocisteine reference standard in methanol.[1]
-
Internal Standard Stock Solution: Prepare a stock solution of Rosiglitazone in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Carbocisteine stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations ranging from 1.000 to 120.000 µg/mL.[1]
-
Mobile Phase: Prepare the mobile phase by mixing methanol and 0.5% formic acid in a 40:60 (v/v) ratio.[1]
-
Dilution Buffer: Prepare a dilution buffer of methanol and 0.5% formic acid in a 20:80 (v/v) ratio.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a 2 mL Eppendorf tube.
-
Add 25 µL of the internal standard solution (Rosiglitazone) and vortex for 20-30 seconds.[1]
-
Add 700 µL of methanol to precipitate plasma proteins and vortex for 5 minutes.[1]
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.[1]
-
Transfer 250 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 250 µL of the dilution buffer (methanol:0.5% formic acid, 20:80 v/v).[1]
-
Transfer the final mixture into an HPLC vial for analysis.[1]
Chromatographic and Mass Spectrometric Conditions
The analysis is performed using an HPLC system coupled with a tandem mass spectrometer.
-
HPLC System: A system equipped with an autosampler, pumps, column oven, and degasser.[1]
-
Column: Symmetry Shield RP8, 150 × 3.9 mm, 5 µm.[1]
-
Column Temperature: 40°C.[3]
-
Autosampler Temperature: 10°C.[1]
-
Injection Volume: 5 µL.[1]
-
Flow Rate: 500 µL/min.[3]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode.[1]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative data and validation parameters for the HPLC-MS/MS method for this compound quantification in plasma.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Column | Symmetry Shield RP8, 150 × 3.9 mm, 5 µm | [1] |
| Mobile Phase | Methanol: 0.5% Formic Acid (40:60, v/v) | [1] |
| Flow Rate | 500 µL/min | [3] |
| Injection Volume | 5 µL | [1] |
| Column Temperature | 40°C | [3] |
| Retention Time (Carbocisteine) | ~2.20 min | [1][3] |
| Retention Time (Rosiglitazone) | ~3.01 min | [1][3] |
| Total Run Time | 4.50 min | [1][3] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 50.000 - 6000.000 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [6] |
| Accuracy | Within ±1% | [6] |
| Intra-day Precision (RSD) | < 7% | [6] |
| Inter-day Precision (RSD) | < 7% | [6] |
| Recovery | 89.2% - 105.6% | [3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.
Caption: Workflow for Carbocisteine quantification in plasma.
References
- 1. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UV Spectrophotometric Analysis of (RS)-Carbocisteine in Pharmaceutical Formulations
Introduction
(RS)-Carbocisteine is a mucolytic agent widely used in pharmaceutical formulations to manage respiratory disorders characterized by excessive or viscous mucus. Its chemical name is (2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid.[1] Ensuring the quality and potency of these formulations requires a simple, rapid, and reliable analytical method for the quantification of Carbocisteine. Ultraviolet (UV) spectrophotometry offers a cost-effective and accessible technique for this purpose. This application note details validated UV spectrophotometric methods for the determination of this compound in bulk and pharmaceutical dosage forms. The described protocols are based on zero-order, first-order derivative, and Area Under the Curve (AUC) spectrophotometric techniques, all of which have been demonstrated to be accurate, precise, and robust in accordance with ICH guidelines.[1][2][3]
Principle of the Method
Carbocisteine exhibits a characteristic UV absorbance spectrum in an acidic medium, such as 0.1 N Hydrochloric Acid (HCl).[1][4] The concentration of Carbocisteine in a solution is directly proportional to the absorbance at a specific wavelength (λmax), as described by the Beer-Lambert Law. For enhanced specificity and to overcome interference from excipients or other active ingredients, derivative spectroscopy and the Area Under the Curve (AUC) method can be employed.[1][3] First-order derivative spectroscopy measures the rate of change of absorbance with respect to wavelength, which can help in resolving overlapping spectra.[1][5] The AUC method involves calculating the integrated absorbance over a defined wavelength range, which can also improve the accuracy and precision of the analysis.[1]
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 0.5 nm and 10 mm matched quartz cells. A Shimadzu UV-1800 with UV-Probe 2.42 software or equivalent is suitable.[1]
-
Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Distilled or deionized water
-
-
Apparatus:
-
Volumetric flasks (100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
-
Experimental Protocols
Preparation of 0.1 N HCl
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with distilled water.
Preparation of Standard Stock Solution (1000 µg/mL)
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1] Add approximately 30 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the standard completely.[1] Make up the volume to 100 mL with 0.1 N HCl. This solution has a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-140 µg/mL by appropriate dilution with 0.1 N HCl.[1][4]
Preparation of Sample Solution from Pharmaceutical Formulation (Tablets/Capsules)
-
Weigh and powder 20 tablets or the contents of 20 capsules to get a homogenous mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Carbocisteine and transfer it to a 100 mL volumetric flask.[1]
-
Add about 30 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]
-
Make up the volume to 100 mL with 0.1 N HCl. This gives a solution with a nominal concentration of 100 µg/mL.[1]
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.[6]
-
The clear filtrate is used for analysis. Further dilutions can be made with 0.1 N HCl if required to bring the concentration within the linear range.
Spectrophotometric Analysis
Method A: Zero-Order Spectrophotometry
-
Scan the working standard solutions and the sample solution from 400 nm to 190 nm against 0.1 N HCl as a blank.[1]
-
Determine the wavelength of maximum absorbance (λmax), which is typically around 200.4 nm.[4]
-
Measure the absorbance of all standard and sample solutions at this λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of Carbocisteine in the sample solution from the calibration curve.
Method B: First-Order Derivative Spectrophotometry
-
Record the zero-order spectra of the standard and sample solutions as described above.
-
Convert the zero-order spectra to first-order derivative spectra using the instrument's software.
-
The absorbance is measured at a specific wavelength, for instance, 198.4 nm.[1] When in a combined dosage form with another drug like amoxicillin, a zero-crossing point of the other drug is selected (e.g., 219 nm for Carbocisteine).[5]
-
Plot the derivative absorbance values against the concentration of the standards to create a calibration curve.
-
Calculate the concentration of Carbocisteine in the sample from this curve.
Method C: Area Under the Curve (AUC) Method
-
Record the zero-order spectra of the standard and sample solutions.
-
Select a wavelength range for the AUC calculation, for example, from 197.4 nm to 210.2 nm.[1]
-
Calculate the area under the curve for each standard and the sample solution within the selected wavelength range using the instrument's software.[1]
-
Construct a calibration curve by plotting the AUC values against the concentration of the standards.
-
Determine the concentration of Carbocisteine in the sample from the calibration curve.
Data Presentation
The quantitative data for the validation of these methods are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Method A (Zero-Order) | Method B (First-Order Derivative) | Method C (AUC) |
| Solvent | 0.1 N HCl | 0.1 N HCl | 0.1 N HCl |
| λmax / Wavelength Range | ~200.4 nm[4] | 198.4 nm[1] | 197.4 - 210.2 nm[1] |
| Linearity Range (µg/mL) | 10 - 140[4] | 10 - 140[1] | 10 - 140[1] |
| Correlation Coefficient (r²) | 0.9999[4] | 0.9999[1] | 0.9999[1] |
| Regression Equation | y = 0.0067x - 0.0015[4] | Not explicitly stated | Not explicitly stated |
Table 2: Precision and Accuracy Data
| Parameter | Method | % RSD | Mean Recovery (%) |
| Precision (Intra-day & Inter-day) | First-Order Derivative & AUC | 0.02560 - 0.13375[1][3] | - |
| Accuracy (Recovery Studies) | First-Order Derivative (with Amoxicillin) | - | 100.156[5] |
Visualization of Experimental Workflow
Caption: Experimental workflow for UV spectrophotometric analysis of this compound.
Conclusion
The described UV spectrophotometric methods are simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical formulations. These methods can be effectively used for routine quality control analysis due to their low cost and the use of readily available instrumentation and reagents. The validation data confirms that these methods are reliable and adhere to the standards set by the ICH guidelines.
References
Application Notes and Protocols for Testing (RS)-Carbocisteine Efficacy in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics like (RS)-Carbocisteine.[1] Carbocisteine is a mucoactive drug with additional antioxidant and anti-inflammatory properties that have shown potential in mitigating COPD progression.[2][3] These application notes provide detailed protocols for inducing COPD in animal models and for assessing the efficacy of this compound.
This compound, a mucolytic agent, has demonstrated therapeutic potential in COPD by not only reducing mucus viscosity but also by exerting anti-inflammatory and antioxidant effects.[4] Its mechanisms of action include modulating mucin production, restoring the balance of sialomucins and fucomucins, and suppressing inflammatory signaling pathways such as NF-κB and MAPK.[2]
Animal Models of COPD
The selection of an appropriate animal model is critical for studying specific aspects of COPD pathophysiology. The most commonly used models involve induction by cigarette smoke (CS), lipopolysaccharide (LPS), or elastase.[1]
Cigarette Smoke (CS)-Induced COPD Model
This model closely mimics the primary etiological factor of human COPD.[5] Both acute and chronic exposure protocols can be employed to study different stages of the disease.[5]
Protocol for Chronic CS Exposure in Mice:
-
Animals: C57BL/6 or BALB/c mice are commonly used due to their susceptibility to CS-induced lung inflammation.[6][7]
-
Apparatus: A whole-body exposure chamber is utilized to ensure consistent smoke concentration.[5][6]
-
Procedure:
-
Acclimatize mice for one week before the start of the experiment.
-
Expose mice to the smoke of 5 cigarettes per day, 5-6 days a week, for a duration of 3 to 6 months.[1] Research-grade cigarettes are recommended for consistency.[6]
-
The smoke concentration in the chamber should be maintained at a specific level of total suspended particles (TSP) or total particulate matter (TPM).[6]
-
Control animals are exposed to filtered air under identical conditions.
-
-
Carbocisteine Administration: this compound can be administered orally by gavage at doses ranging from 112.5 to 225 mg/kg/day for the duration of the CS exposure.[8][9]
Lipopolysaccharide (LPS)-Induced COPD Model
LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characteristic of COPD exacerbations.[10]
Protocol for LPS Instillation in Rats:
-
Animals: Sprague-Dawley rats are a suitable choice for this model.[11][12]
-
Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., 1% pentobarbital (B6593769) sodium).[11]
-
Intratracheally instill 0.2 ml of LPS solution (1.0 µg/µL in saline) twice a week for a specified period (e.g., 21 days).[11]
-
Control animals receive an equivalent volume of sterile saline.
-
-
Carbocisteine Administration: Carbocisteine can be administered daily by gavage alongside the LPS instillations.
Elastase-Induced Emphysema Model
This model focuses on the protease-antiprotease imbalance aspect of COPD, leading to the destruction of alveolar walls and the development of emphysema.[13][14]
Protocol for Elastase Instillation in Mice:
-
Animals: C57BL/6 mice are commonly used.[15]
-
Procedure:
-
Anesthetize mice.
-
Instill porcine pancreatic elastase (PPE) either oropharyngeally or intratracheally.[13] A single dose or repeated administrations (e.g., once a week for four weeks) can be used.[13][16]
-
The dose of elastase can be varied to control the severity of emphysema.[17]
-
Control animals receive saline. Lung function is typically assessed 21 days after the final instillation.[14]
-
-
Carbocisteine Administration: Daily oral gavage of Carbocisteine throughout the experimental period.
Combination Models
To better replicate the complexity of human COPD, combination models are often employed, such as CS exposure combined with LPS or elastase instillation.[6][10][15]
Protocol for CS and LPS Combination Model in Mice:
-
Procedure:
-
Carbocisteine Administration: Administer Carbocisteine (112.5 or 225 mg/kg/day) by gavage for the entire 12-week duration.[8][9]
Efficacy Assessment Protocols
A comprehensive evaluation of this compound's efficacy involves a combination of physiological, cellular, and molecular analyses.
Lung Function Tests
-
Parameters: Measure key lung function parameters such as Forced Expiratory Volume in 0.1 seconds (FEV0.1), Forced Vital Capacity (FVC), airway resistance (RI), and dynamic compliance (Cdyn).[8][18]
-
Methodology: Utilize a specialized rodent ventilator and lung function measurement system. Anesthetize the animal, intubate, and connect to the ventilator to perform the measurements.
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Purpose: To assess the inflammatory cell infiltrate in the airways.
-
Protocol:
-
Euthanize the animal.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile saline (e.g., 3 x 1 ml for mice).
-
Centrifuge the collected BALF to separate the cells from the supernatant.
-
Count the total number of cells (e.g., using a hemocytometer).
-
Perform differential cell counts (neutrophils, macrophages, lymphocytes) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).
-
Histopathological Analysis
-
Purpose: To evaluate structural changes in the lungs, such as emphysema, inflammation, and airway remodeling.
-
Protocol:
-
After euthanasia, perfuse the lungs with saline and then fix them by intratracheal instillation of 4% paraformaldehyde or 10% formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and cut sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology and inflammatory cell infiltration.
-
To quantify emphysema, measure the mean linear intercept (MLI).[8]
-
Use specific stains like Masson's trichrome for collagen deposition (fibrosis) and Periodic acid-Schiff (PAS) for mucus-producing goblet cells.
-
Analysis of Inflammatory Mediators and Mucins
-
Purpose: To quantify the levels of pro-inflammatory cytokines, chemokines, and mucins.
-
Methods:
-
ELISA: Measure the concentration of cytokines such as TNF-α, IL-6, and IL-8 in BALF supernatant or lung homogenates.[8][11]
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the gene expression of inflammatory mediators and mucins (e.g., Muc5ac, Muc5b) in lung tissue.[8]
-
Western Blot: Determine the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, Nrf2) in lung tissue homogenates.[19]
-
Data Presentation
Table 1: Effects of this compound on Lung Function in a Mouse Model of COPD
| Treatment Group | Airway Resistance (RI) (cmH₂O/mL/s) | Dynamic Compliance (Cdyn) (mL/cmH₂O) | Functional Residual Capacity (FRC) (mL) |
| Control | 0.55 ± 0.10 | 0.03 ± 0.005 | 0.39 ± 0.10 |
| COPD Model | 0.79 ± 0.12 | 0.02 ± 0.006 | 0.6 ± 0.13 |
| Carbocisteine (Low Dose) | Significantly Improved vs COPD Model | Significantly Improved vs COPD Model | No Significant Change |
| Carbocisteine (High Dose) | Significantly Improved vs COPD Model | Significantly Improved vs COPD Model | No Significant Change |
| Data are presented as mean ± standard deviation. Low and high doses of carbocisteine were 112.5 and 225 mg/kg/d, respectively.[8] |
Table 2: Effects of this compound on Inflammation in BALF of COPD Mice
| Treatment Group | Total Inflammatory Cells | Neutrophil Count | IL-6 (pg/mL) | Keratinocyte-derived Cytokine (KC) (pg/mL) |
| Control | Normal | Low | Low | Low |
| COPD Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Carbocisteine (High Dose) | Significantly Reduced vs COPD Model | Significantly Reduced vs COPD Model | Tendency to be Reduced vs COPD Model | Tendency to be Reduced vs COPD Model |
| High dose of carbocisteine was 225 mg/kg/d.[8][20] |
Table 3: Effects of this compound on Mucin Expression in COPD Mice
| Treatment Group | Muc5ac Protein Level in BALF | Muc5b Protein Level in BALF | Muc5b/Muc5ac Ratio | Muc5b Gene Expression |
| Control | Low | Low | 3.8 ± 1.5 | Low |
| COPD Model | Significantly Increased | Significantly Increased | 1.6 ± 0.8 | High |
| Carbocisteine (High Dose) | Significantly Reduced (P<0.001) | Significantly Reduced (P<0.01) | Significantly Restored (P<0.001) | Significantly Attenuated (P<0.01) |
| Data are presented as mean ± standard deviation. High dose of carbocisteine was 225 mg/kg/d.[8][9] |
Table 4: Effects of this compound on Emphysema in COPD Mice
| Treatment Group | Mean Linear Intercept (MLI) (μm) |
| Control | Normal |
| COPD Model | 68.6 ± 2.6 |
| Carbocisteine (Low Dose) | 57.5 ± 5.3 (P<0.001 vs COPD) |
| Carbocisteine (High Dose) | 49.4 ± 4.0 (P<0.001 vs COPD) |
| Data are presented as mean ± standard deviation. Low and high doses of carbocisteine were 112.5 and 225 mg/kg/d, respectively.[8] |
Mandatory Visualizations
Caption: Experimental workflow for inducing COPD in animal models and testing Carbocisteine efficacy.
References
- 1. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 6. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Shema Oral Liquid Ameliorates the Severity of LPS-Induced COPD via Regulating DNMT1 [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. scireq.com [scireq.com]
- 15. Jornal Brasileiro de Pneumologia - A murine model of elastase- and cigarette smoke-induced emphysema [jbp.org.br]
- 16. Elastase-induced COPD. [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Protocol for In-Vitro Assessment of Mucolytic Activity of (RS)-Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
Application Note
(RS)-Carbocisteine: A Modulator of Mucus Viscoelasticity and Inflammatory Pathways
This compound is a mucolytic agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus. Its mechanism of action extends beyond simple mucolysis and involves a multi-faceted approach to restoring mucociliary clearance and reducing airway inflammation.
Mechanism of Action:
This compound exerts its effects through several key mechanisms:
-
Mucoregulation: It helps to normalize the composition of mucus by modulating the biosynthesis of mucin glycoproteins. Specifically, it is thought to increase the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[1] This alteration in the sialomucin-to-fucomucin ratio is a critical factor in reducing mucus viscosity.
-
Disulfide Bond Disruption: Like other cysteine derivatives, Carbocisteine can break the disulfide bonds that cross-link glycoprotein (B1211001) chains within the mucus gel, leading to a reduction in its viscoelasticity.[1][2]
-
Anti-inflammatory and Antioxidant Properties: this compound has been shown to possess anti-inflammatory and antioxidant properties.[3] It can suppress the activation of pro-inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, which are often upregulated in chronic respiratory diseases.[4] This can lead to a reduction in the expression of pro-inflammatory cytokines and mucins like MUC5AC.[3][5]
These combined actions make this compound an effective agent for improving airway clearance and alleviating the symptoms associated with mucus hypersecretion.
Data Presentation
The mucolytic efficacy of this compound can be quantified by measuring the reduction in the viscosity of a mucin solution. The following table summarizes representative data from in-vitro assessments.
| This compound Concentration (mg/mL) | Mean Viscosity Reduction (%) | Standard Deviation |
| 0 (Control) | 0 | 0 |
| 1 | 15 | ± 2.5 |
| 5 | 35 | ± 4.1 |
| 10 | 58 | ± 5.3 |
| 20 | 72 | ± 6.8 |
Note: This data is representative and may vary based on the specific experimental conditions, such as the source and concentration of mucin, pH, and temperature.
Experimental Protocols
Protocol 1: Rheological Assessment of Mucolytic Activity using Porcine Gastric Mucin
This protocol details the use of a rotational rheometer to measure the change in viscosity of a porcine gastric mucin (PGM) solution upon treatment with this compound. PGM is a commonly used and well-characterized model for respiratory mucus.[6]
Materials:
-
Porcine Gastric Mucin (PGM), Type III
-
This compound
-
Phosphate Buffered Saline (PBS), pH 6.0 and pH 7.4
-
Rotational Rheometer with a cone-plate or parallel-plate geometry
-
Magnetic stirrer and stir bars
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of Mucin Solution:
-
Prepare a 2% (w/v) PGM solution by slowly adding 2g of PGM to 100 mL of PBS (pH 6.0 or 7.4) while stirring continuously.
-
Allow the solution to hydrate (B1144303) overnight at 4°C with gentle stirring to ensure complete dissolution.
-
On the day of the experiment, allow the mucin solution to equilibrate to room temperature.
-
-
Preparation of this compound Solutions:
-
Prepare stock solutions of this compound at various concentrations (e.g., 10, 50, 100, and 200 mg/mL) in the corresponding PBS buffer.
-
-
Treatment of Mucin Solution:
-
For each concentration of Carbocisteine, mix 9 mL of the 2% PGM solution with 1 mL of the Carbocisteine stock solution to achieve the desired final concentrations.
-
For the control, mix 9 mL of the 2% PGM solution with 1 mL of the corresponding PBS buffer.
-
Incubate the mixtures at 37°C for 30 minutes with gentle agitation.
-
-
Rheological Measurement:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform a steady-state flow sweep to measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).
-
Record the apparent viscosity at a defined shear rate (e.g., 10 s⁻¹) for each sample.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each Carbocisteine concentration relative to the control using the following formula: % Viscosity Reduction = [(Viscosity_Control - Viscosity_Treated) / Viscosity_Control] * 100
-
Plot the percentage viscosity reduction as a function of Carbocisteine concentration.
-
Protocol 2: Sputum Liquefaction Assay
This protocol provides a method for assessing the mucolytic activity of this compound on human sputum samples.
Materials:
-
Sputum samples from patients with respiratory conditions
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Viscometer (e.g., Brookfield viscometer or similar)
-
Centrifuge tubes (15 mL)
Procedure:
-
Sputum Sample Collection and Pooling:
-
Collect sputum samples from consenting patients.
-
Pool the samples to ensure homogeneity for the experiment.
-
-
Preparation of this compound Solutions:
-
Prepare stock solutions of this compound at various concentrations in PBS (pH 7.4).
-
-
Sputum Treatment:
-
Aliquot 1 mL of the pooled sputum into separate 15 mL centrifuge tubes.
-
Add 1 mL of the different concentrations of Carbocisteine solution to the respective sputum aliquots.
-
For the control, add 1 mL of PBS to a sputum aliquot.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the tubes in a water bath at 37°C for 30 minutes.
-
-
Viscosity Measurement:
-
After incubation, visually assess the degree of liquefaction.
-
Measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in sputum viscosity for each Carbocisteine concentration relative to the control, as described in Protocol 1.
-
Present the data in a table and/or graph.
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits pro-inflammatory signaling pathways.
Experimental Workflow for Rheological Assessment
Caption: Workflow for assessing mucolytic activity using a rheometer.
References
- 1. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of carbocysteine-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a Long-Term Use of Carbocysteine on Frequency and Duration of Exacerbations in Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Identification of (RS)-Carbocisteine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine, a mucolytic agent, undergoes extensive metabolism in the body. Understanding its metabolic fate is crucial for comprehending its efficacy, safety profile, and inter-individual variability in patient response. The primary metabolic pathways for this compound include acetylation, decarboxylation, and sulfoxidation.[1][2] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for this purpose.
Metabolic Pathways of this compound
This compound is metabolized into several key compounds. While sulfoxidation was initially considered a major pathway, recent studies have identified other significant metabolites.[3] The main biotransformation routes lead to the formation of pharmacologically inactive derivatives.[1] Key metabolites identified in human urine include:
-
Thiodiglycolic acid (TDGA) [4]
-
Thiodiglycolic acid sulfoxide (B87167) (TDGA-SO) [4]
-
(3-carboxymethylthio)lactic acid [4]
Genetic polymorphism in sulfoxidation capacity can lead to significant variability in metabolism among individuals.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Re-evaluation of the metabolism of carbocisteine in a British white population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable (RS)-Carbocisteine Formulation for Aerosol Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(RS)-Carbocisteine is a mucolytic agent used to reduce the viscosity of sputum in respiratory diseases. Its delivery via aerosolization can offer targeted and rapid onset of action in the lungs. However, the inherent poor aqueous solubility and potential for instability in solution present significant challenges in developing a stable and effective liquid formulation for nebulization. These application notes provide a comprehensive overview and detailed protocols for the development of a stable, solution-based this compound formulation suitable for aerosol delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.
This compound is a white crystalline powder.[1][2] It is characterized as being practically insoluble or very slightly soluble in water, with a reported solubility of about 1.6 g/L.[3][4][5] Crucially, its solubility is highly dependent on pH, dissolving in dilute mineral acids and alkaline solutions.[1][2][6][7] This amphoteric nature is due to the presence of both a carboxylic acid and an amino group. The stability of Carbocisteine in solution is also influenced by pH and temperature, with improved stability observed in the pH range of 6.5 to 7.5.[8]
Formulation Development Strategy
The primary challenge in formulating this compound for aerosol delivery is its low aqueous solubility. The strategy outlined here focuses on forming a soluble salt of Carbocisteine by adjusting the pH of the formulation to the alkaline range. Stabilization of the formulation is achieved through the inclusion of appropriate excipients.
A logical workflow for the development of a stable aerosol formulation is depicted below.
Key Formulation Components
A stable aerosol formulation of this compound will likely require the following components:
-
Active Pharmaceutical Ingredient (API): this compound
-
Solubilizing/pH Adjusting Agent: A key component to increase the solubility of Carbocisteine by forming a salt. Sodium hydroxide (B78521) is a common choice.[5][9]
-
Buffering Agent: To maintain the pH of the formulation within the optimal range for both solubility and stability. Phosphate (B84403) or citrate (B86180) buffers are suitable candidates.
-
Stabilizers/Antioxidants: To protect the API from degradation. Examples include edetate disodium (B8443419) (EDTA) as a metal chelating agent and sodium metabisulfite (B1197395) as an antioxidant.[10]
-
Tonicity Adjusting Agent: To ensure the formulation is isotonic with physiological fluids, minimizing irritation upon inhalation. Sodium chloride is a common agent for this purpose.
-
Vehicle: Water for Injection (WFI) is the required solvent.
Experimental Protocols
Protocol 1: Determination of the pH-Solubility Profile of this compound
Objective: To determine the aqueous solubility of this compound as a function of pH to identify the optimal pH range for formulation development.
Materials:
-
This compound powder
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Deionized water
-
pH meter
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Method:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 9.
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate sealed containers.
-
Place the containers in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved Carbocisteine in each sample using a validated HPLC method.
-
Plot the solubility of Carbocisteine (in mg/mL or M) against the measured pH of the corresponding solution.
Protocol 2: Preparation of a Trial Formulation of this compound for Nebulization
Objective: To prepare a solution-based formulation of this compound for subsequent characterization.
Materials:
-
This compound
-
Sodium Hydroxide
-
Edetate Disodium (EDTA)
-
Sodium Chloride
-
Phosphate Buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
Method:
-
In a sterile container, dissolve the buffering agents in approximately 80% of the final volume of WFI.
-
Slowly add the required amount of this compound to the buffer solution while stirring.
-
Gradually add a solution of sodium hydroxide to the suspension until the Carbocisteine is completely dissolved and the target pH (e.g., 7.0 ± 0.2) is achieved.
-
Add and dissolve the EDTA and sodium chloride.
-
Adjust the final volume with WFI.
-
Verify the final pH of the solution.
-
Sterile filter the final solution through a 0.22 µm filter into sterile containers.
Table 1: Example Trial Formulation Compositions
| Component | Formulation A | Formulation B | Formulation C |
| This compound | 20 mg/mL | 50 mg/mL | 50 mg/mL |
| Sodium Hydroxide | q.s. to pH 7.0 | q.s. to pH 7.2 | q.s. to pH 7.0 |
| Edetate Disodium | 0.5 mg/mL | 0.5 mg/mL | 1.0 mg/mL |
| Sodium Chloride | q.s. to isotonicity | q.s. to isotonicity | q.s. to isotonicity |
| Phosphate Buffer | 10 mM | 10 mM | 20 mM |
| Water for Injection | q.s. to 1 mL | q.s. to 1 mL | q.s. to 1 mL |
Protocol 3: Characterization of the Aerosolized Formulation
Objective: To evaluate the aerosol performance of the prepared Carbocisteine formulation.
4.3.1. Particle Size Distribution Analysis
Method: Utilize a cascade impactor (e.g., Andersen Cascade Impactor) to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosolized droplets.
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Load the nebulizer with a known volume of the Carbocisteine formulation.
-
Connect the nebulizer to the impactor inlet and operate it at a calibrated airflow rate.
-
After nebulization is complete, carefully disassemble the impactor.
-
Rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantify the amount of Carbocisteine on each stage using a validated HPLC method.
-
Calculate the MMAD and GSD using appropriate software or calculations.
The signaling pathway for drug deposition based on particle size is illustrated below.
References
- 1. The Effect of Breathing Pattern on Nebulizer Drug Delivery | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcysteine (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. copleyscientific.com [copleyscientific.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112438947A - Carbocisteine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 10. In vitro delivery efficiencies of nebulizers for different breathing patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of (RS)-Carbocisteine Targets in Lung Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Beyond its mucoregulatory properties, Carbocisteine exhibits significant anti-inflammatory and antioxidant effects.[1][4] These therapeutic actions are attributed to its ability to modulate various signaling pathways and protein expression in lung tissue. This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of key molecular targets of this compound in lung sections. The provided methodologies are intended to assist researchers in visualizing and quantifying the pharmacodynamic effects of Carbocisteine, thereby aiding in drug development and mechanistic studies.
The primary molecular targets and pathways influenced by Carbocisteine that can be investigated using IHC include:
-
Mucin Production: Carbocisteine has been shown to regulate the expression of mucins, particularly MUC5AC, a major gel-forming mucin often overexpressed in chronic airway diseases.[1][5][6][7]
-
Cell Adhesion Molecules: The expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in inflammatory cell recruitment, is downregulated by Carbocisteine.
-
Inflammatory Signaling Pathways: Carbocisteine can suppress key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK1/2) MAPK pathways.[2][4][7][8][9]
These application notes will provide protocols for the IHC staining of MUC5AC, ICAM-1, NF-κB p65, and the phosphorylated form of ERK1/2 (p-ERK1/2) in lung tissue sections.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of Carbocisteine on Mucin expression in a mouse model of COPD. This data can serve as a reference for expected outcomes when performing similar IHC analyses.
Table 1: Effect of Carbocisteine on Muc5ac and Muc5b Protein Levels in Bronchoalveolar Lavage Fluid (BALF) of a COPD Mouse Model [1]
| Treatment Group | Muc5ac (ng/mL) | Muc5b (ng/mL) | Muc5b/Muc5ac Ratio |
| Control | 1.8 ± 0.5 | 6.5 ± 1.2 | 3.8 ± 1.5 |
| COPD Model | 8.9 ± 2.1 | 13.5 ± 3.4 | 1.6 ± 0.8 |
| COPD + Carbocisteine (Low Dose) | 5.4 ± 1.7 | 9.8 ± 2.5 | 2.0 ± 0.9 |
| COPD + Carbocisteine (High Dose) | 3.2 ± 1.1 | 7.1 ± 1.9** | 2.5 ± 1.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to the COPD model group. Data are presented as mean ± SD.
Table 2: Effect of Carbocisteine on Muc5ac and Muc5b Gene Expression in the Lung Tissue of a COPD Mouse Model [1]
| Treatment Group | Muc5ac mRNA (relative expression) | Muc5b mRNA (relative expression) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| COPD Model | 4.5 ± 1.1 | 3.8 ± 0.9 |
| COPD + Carbocisteine (Low Dose) | 3.1 ± 0.8 | 2.7 ± 0.7 |
| COPD + Carbocisteine (High Dose) | 2.2 ± 0.6 | 1.9 ± 0.5 |
*p<0.05, **p<0.01 compared to the COPD model group. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for immunohistochemistry.
Caption: Carbocisteine's inhibitory effects on inflammatory pathways.
Experimental Protocols
Immunohistochemistry Protocol for MUC5AC in Lung Tissue
This protocol is adapted from studies on mucin expression in lung tissue.
Materials:
-
Paraffin-embedded lung tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-MUC5AC monoclonal antibody (Dilution 1:100 - 1:200)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-MUC5AC antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunohistochemistry Protocol for ICAM-1 in Lung Sections
This protocol is based on methodologies for detecting ICAM-1 in inflamed lung tissue.
Materials:
-
As listed for MUC5AC protocol.
-
Primary antibody: Rabbit anti-ICAM-1 polyclonal antibody (Dilution 1:100 - 1:250)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
Procedure:
The procedure is similar to the MUC5AC protocol with the following modifications:
-
Antigen Retrieval: Tris-EDTA buffer (pH 9.0) may provide optimal results for ICAM-1.
-
Primary Antibody Incubation: Incubate with anti-ICAM-1 antibody overnight at 4°C.
Immunohistochemistry Protocol for NF-κB p65 in Lung Tissue
This protocol is designed to detect the total expression and subcellular localization of the p65 subunit of NF-κB.
Materials:
-
As listed for MUC5AC protocol.
-
Primary antibody: Rabbit anti-NF-κB p65 monoclonal antibody (Dilution 1:200 - 1:500)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
Procedure:
Follow the general IHC protocol, paying close attention to the following:
-
Antigen Retrieval: Citrate buffer (pH 6.0) is commonly used.
-
Interpretation: Assess both cytoplasmic and nuclear staining. A therapeutic effect of Carbocisteine would be indicated by a reduction in nuclear translocation of p65.
Immunohistochemistry Protocol for Phospho-ERK1/2 in Lung Tissue
This protocol is for the detection of the activated (phosphorylated) form of ERK1/2.
Materials:
-
As listed for MUC5AC protocol.
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody (Dilution 1:100 - 1:400)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
Procedure:
Follow the general IHC protocol with these considerations:
-
Antigen Retrieval: Citrate buffer (pH 6.0) is generally effective.
-
Phosphatase Inhibitors: Consider adding phosphatase inhibitors to the antibody diluent to preserve the phosphorylation status of the protein.
-
Interpretation: Positive staining indicates activation of the ERK1/2 pathway.
Disclaimer
These protocols provide a general framework. Optimal conditions for antibody concentrations, incubation times, and antigen retrieval methods should be determined by individual laboratories for their specific experimental conditions and reagents. Always include appropriate positive and negative controls in your experiments.
References
- 1. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to (RS)-Carbocisteine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine, a mucolytic agent, has demonstrated significant anti-inflammatory and antioxidant properties beyond its secretolytic functions.[1][2] These effects are largely attributed to its ability to modulate the expression of key genes involved in inflammatory and oxidative stress pathways.[3][4] Understanding the molecular mechanisms of Carbocisteine is crucial for its therapeutic application in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and for the development of novel drug therapies.[5][6] This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by influencing several key signaling pathways:
-
NF-κB Signaling Pathway: Carbocisteine has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. It inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4][7][8]
-
Nrf2 Signaling Pathway: Carbocisteine activates the Nrf2 pathway, a critical regulator of the antioxidant response.[3] This activation leads to the increased expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and the subunits of γ-glutamylcysteine synthetase, which are involved in cellular protection against oxidative stress.[3][9]
-
ERK1/2 MAPK Signaling Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathway is another target of Carbocisteine. By suppressing the phosphorylation of ERK1/2, Carbocisteine can attenuate inflammatory responses.[4][8]
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound on the mRNA expression of various target genes as reported in in-vitro and in-vivo studies.
Table 1: Effect of Carbocisteine on Pro-inflammatory Cytokine and Chemokine mRNA Expression in TNF-α-stimulated A549 cells. [4][10]
| Target Gene | Carbocisteine Concentration (µmol/L) | Fold Change vs. TNF-α control |
| IL-6 | 10 | Diminished |
| 100 | Diminished | |
| 1000 | Diminished | |
| IL-8 | 10 | Diminished |
| 100 | Diminished | |
| 1000 | Diminished | |
| TNF-α | 10 | Diminished |
| 100 | Diminished | |
| 1000 | Diminished | |
| MCP-1 | 10 | Diminished |
| 100 | Diminished | |
| 1000 | Diminished | |
| MIP-1β | 10 | Diminished |
| 100 | Diminished | |
| 1000 | Diminished |
Table 2: Effect of Carbocisteine on Mucin Gene Expression.
| Target Gene | Model | Carbocisteine Treatment | Outcome | Reference |
| MUC5AC | HNE-induced NCI-H292 cells | L-carbocisteine | Reduced mRNA expression and protein secretion | [7][11] |
| MUC5AC | COPD mouse model | High-dose (225 mg/kg/d) | Decreased gene expression | [12] |
| Muc5b | COPD mouse model | High-dose (225 mg/kg/d) | Significantly attenuated gene expression (P<0.01) | [12][13] |
Table 3: Effect of Carbocisteine on Nrf2-mediated Antioxidant Gene Expression in Alveolar Macrophages. [3]
| Target Gene | Carbocisteine Treatment | Outcome |
| γ-GCLC (heavy subunit) | S-CMC (3mM) | Significantly increased mRNA expression |
| γ-GCLM (light subunit) | S-CMC (3mM) | Significantly increased mRNA expression |
| HO-1 | S-CMC (3mM) | Significantly increased mRNA expression |
Experimental Protocols
Protocol 1: In Vitro Analysis of Gene Expression in Human Alveolar Epithelial Cells (A549)
This protocol describes the methodology for treating A549 cells with this compound and analyzing subsequent changes in gene expression.
1. Cell Culture and Treatment:
- Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Pre-treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for 24 hours.[4][10]
- Induce an inflammatory response by treating the cells with TNF-α (10 ng/mL) for a specified period (e.g., 6-24 hours).[4][10] Include a vehicle-treated control group.
2. RNA Isolation:
- Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity with an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended.
3. Quantitative Real-Time PCR (qRT-PCR):
- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
- Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes (e.g., IL-6, IL-8, TNF-α, MCP-1, MIP-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
- The thermal cycling conditions will typically be: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[14]
Protocol 2: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol details the analysis of protein expression and phosphorylation to confirm the effects of Carbocisteine on signaling pathways.
1. Protein Extraction:
- Following cell treatment as described in Protocol 1, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, Nrf2, Lamin B) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or Lamin B).[3]
Mandatory Visualizations
Caption: Carbocisteine Signaling Pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene Expression Analysis before and after Treatment with Adalimumab in Patients with Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Novel Derivatives of (RS)-Carbocisteine
Abstract
(RS)-Carbocisteine is a widely used mucolytic agent effective in managing respiratory conditions characterized by excessive or viscous mucus, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its therapeutic benefits extend beyond mucolysis and include significant anti-inflammatory and antioxidant activities.[4][5][6] These effects are primarily mediated through the modulation of key cellular signaling pathways, including the suppression of pro-inflammatory NF-κB and the activation of the antioxidant Nrf2 pathway.[1][5][6] To identify novel derivatives with enhanced potency, improved pharmacokinetic profiles, or novel therapeutic applications, a robust high-throughput screening (HTS) cascade is essential. This document provides detailed protocols and application notes for a multi-tiered HTS campaign designed to discover and characterize next-generation Carbocisteine analogs.
Introduction to this compound & Screening Rationale
Carbocisteine's primary mechanism of action involves restoring the balance of sialomucins and fucomucins in bronchial mucus, which reduces its viscosity and facilitates clearance.[1][2] However, its ability to attenuate inflammation by inhibiting NF-κB and ERK1/2 MAPK signaling and to counteract oxidative stress by activating the Nrf2/HO-1 pathway makes it a compelling scaffold for further development.[1][2][5] Novel derivatives may offer improved efficacy in reducing airway inflammation and protecting against oxidative damage, which are critical components in the pathophysiology of chronic respiratory diseases.[7]
This application note outlines a comprehensive HTS workflow, from initial library screening to hit validation and preliminary mechanism-of-action studies. The proposed assays are designed to be robust, scalable, and relevant to the known biological activities of Carbocisteine.
Key Signaling Pathways
Understanding the molecular pathways modulated by Carbocisteine is crucial for designing relevant screening assays. The two primary pathways of interest are the Nrf2 antioxidant response and the NF-κB inflammatory response.
Caption: Nrf2 Antioxidant Response Pathway.
Caption: NF-κB Inflammatory Signaling Pathway.
High-Throughput Screening Cascade
A tiered screening approach is recommended to efficiently identify and validate promising compounds from a large chemical library. This cascade prioritizes compounds based on activity and selectivity while filtering out cytotoxic or undesirable molecules.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Detailed methodologies for the key assays in the screening cascade are provided below. All procedures are optimized for a 384-well plate format to maximize throughput.
Protocol 1: Primary HTS - Nrf2/ARE Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[8][9]
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
Materials:
-
ARE-bla HepG2 cells (or equivalent)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Compound library plates (10 mM in DMSO)
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
384-well white, solid-bottom assay plates
-
-
Methodology:
-
Cell Plating: Seed 5,000 cells per well in 40 µL of culture medium into 384-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 50 nL of compound from the library plates to the assay plates (final concentration ~10 µM). Include wells for positive control (Carbocisteine, 100 µM) and vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes in the dark to ensure complete cell lysis.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision, PHERAstar).
-
-
Hit Criteria: Compounds inducing a luminescent signal greater than three standard deviations above the mean of the vehicle control wells are considered primary hits.
Protocol 2: Secondary HTS - Anti-Inflammatory IL-6/IL-8 Assay
This assay measures the ability of hit compounds to inhibit the production of pro-inflammatory cytokines IL-6 and IL-8 in lung epithelial cells following an inflammatory challenge.[10]
-
Cell Line: A549 human alveolar epithelial cells.
-
Materials:
-
A549 cells
-
F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Hit compounds in dose-response plates (e.g., 8-point, 3-fold serial dilutions)
-
Dexamethasone (Positive Control)
-
DMSO (Vehicle Control)
-
IL-6 and IL-8 detection kits (e.g., HTRF, ELISA)
-
384-well clear-bottom assay plates
-
-
Methodology:
-
Cell Plating: Seed 8,000 A549 cells per well in 40 µL of medium. Incubate for 24 hours.
-
Compound Pre-treatment: Add 50 nL of serially diluted compounds to the cells. Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Add 10 µL of TNF-α solution to each well to achieve a final concentration of 20 ng/mL (sparing non-stimulated control wells).
-
Incubation: Incubate for 18 hours at 37°C, 5% CO₂.
-
Supernatant Collection & Analysis: Carefully collect the cell culture supernatant. Quantify IL-6 and IL-8 levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the TNF-α stimulated control. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 3: Secondary HTS - Cytotoxicity Assay
This assay is performed in parallel with the anti-inflammatory screen to assess compound toxicity and enable calculation of a selectivity index.
-
Cell Line: A549 cells (from the same batch as Protocol 2).
-
Materials:
-
Cell plates prepared identically to steps 1 & 2 of Protocol 2.
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white, solid-bottom assay plates (or use the same plate if luminescence is the readout).
-
-
Methodology:
-
Plate Preparation: Use a duplicate plate set prepared and treated with compounds as described in the anti-inflammatory assay (steps 1 & 2), but without adding the TNF-α stimulus. Incubate for the same duration (19 hours total).
-
Reagent Addition: Equilibrate plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubation & Reading: Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature. Measure luminescence.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the CC₅₀ value (the concentration that causes 50% cell death).
-
Data Presentation
Quantitative data from the HTS cascade should be summarized in clear, structured tables to facilitate hit prioritization and comparison.
Table 1: Primary HTS Hit Summary (Nrf2 Activation)
| Compound ID | Single Point Activity (% of Control) | Z-Score | Hit Status |
|---|---|---|---|
| C00001 | 1.2% | -0.1 | Inactive |
| C00002 | 257.3% | 4.8 | Hit |
| C00003 | 98.5% | 1.5 | Inactive |
| ... | ... | ... | ... |
| Carbocisteine | 185.1% | 3.1 | Hit |
Table 2: Secondary Screening Results for Confirmed Hits
| Compound ID | Nrf2 EC₅₀ (µM) | IL-6 IC₅₀ (µM) | IL-8 IC₅₀ (µM) | A549 CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for IL-6) |
|---|---|---|---|---|---|
| C00002 | 1.8 | 3.5 | 4.1 | >100 | >28.6 |
| C01578 | 0.9 | 1.2 | 1.9 | 85 | 70.8 |
| C09842 | 12.5 | 25.1 | 22.8 | >100 | >4.0 |
| Carbocisteine | 45.2 | 88.6 | 95.3 | >200 | >2.3 |
Table 3: Profile of Lead Candidates vs. This compound
| Parameter | This compound | Lead Candidate C01578 |
|---|---|---|
| Primary Target Activity | ||
| Nrf2 Activation EC₅₀ (µM) | 45.2 | 0.9 |
| Secondary Target Activity | ||
| IL-6 Inhibition IC₅₀ (µM) | 88.6 | 1.2 |
| In Vitro Safety | ||
| Cytotoxicity CC₅₀ (µM) | >200 | 85 |
| Selectivity |
| Selectivity Index (Anti-inflammatory) | >2.3 | 70.8 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Application Note: Enantioselective Separation of (RS)-Carbocisteine by Reversed-Phase HPLC
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the enantioselective separation of (RS)-Carbocisteine. Utilizing a macrocyclic glycopeptide-based chiral stationary phase, this method provides baseline resolution of the R- and S-enantiomers, making it suitable for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry. The described protocol is straightforward, employing a simple isocratic mobile phase, and offers excellent precision and accuracy.
Introduction
Carbocisteine, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent widely used in the treatment of respiratory disorders. As the synthesis of Carbocisteine can potentially lead to the formation of its unnatural D-enantiomer, the development of a stereoselective analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. Direct enantiomeric separation of underivatized amino acids like Carbocisteine can be challenging on conventional achiral stationary phases. Chiral stationary phases (CSPs) offer an effective solution for resolving enantiomers. Macrocyclic glycopeptide-based CSPs, in particular, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including polar and ionic molecules like amino acids, under reversed-phase conditions. This application note presents a validated method for the separation of this compound enantiomers using a teicoplanin-based CSP.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (teicoplanin-based) column, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol and 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Reagents: HPLC grade Methanol, Trifluoroacetic Acid, and ultrapure water.
-
Sample: this compound standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Optimized HPLC Conditions for the Enantioselective Separation of this compound
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 0.1% TFA in Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocol
Mobile Phase Preparation
-
Prepare the aqueous component by adding 1.0 mL of Trifluoroacetic Acid to 999 mL of ultrapure water.
-
Mix 800 mL of HPLC grade Methanol with 200 mL of the 0.1% TFA in water solution.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
Sample Preparation (for drug substance)
-
Accurately weigh approximately 10 mg of the Carbocisteine drug substance.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Equilibration and Analysis
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared standard solution to determine the retention times and system suitability parameters.
-
Inject the sample solutions for analysis.
Results and Discussion
The developed method successfully separated the enantiomers of this compound with baseline resolution. A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers. On teicoplanin-based CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.
Table 2: System Suitability and Performance Data (Representative)
| Parameter | S-Carbocisteine | R-Carbocisteine | Acceptance Criteria |
| Retention Time (min) | 7.8 | 9.5 | - |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |
| Resolution (Rs) | - | > 2.0 | Rs > 1.5 |
The method demonstrates excellent system suitability, with sharp, symmetrical peaks and a high number of theoretical plates, indicating good column efficiency. The resolution between the two enantiomers is well above the acceptable limit of 1.5, ensuring accurate quantification.
Visualizations
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for the enantioselective analysis of this compound.
Application Notes and Protocols: (RS)-Carbocisteine in 3D Lung Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine is a mucolytic agent widely used in the treatment of respiratory disorders characterized by excessive or viscous mucus. Its mechanism of action extends beyond simple mucolysis, encompassing anti-inflammatory, antioxidant, and anti-infective properties. Three-dimensional (3D) lung organoid cultures have emerged as a powerful in vitro model system that recapitulates the complex cellular architecture and physiological responses of the human lung.[1][2] This document provides detailed application notes and protocols for the use of this compound in 3D lung organoid cultures to investigate its therapeutic potential and mechanisms of action in a physiologically relevant context.
Mechanisms of Action of this compound
This compound exerts its effects through multiple pathways, making it a versatile compound for studying various aspects of lung pathophysiology in organoid models. Its primary mechanisms include mucoregulation, anti-inflammatory effects, and antioxidant activity.[3][4]
Mucoregulatory Effects
This compound is known to modulate the production and composition of mucus. Unlike other mucolytics that break disulfide bonds in mucus glycoproteins, carbocisteine's primary action is to regulate mucin synthesis.[4][5] It has been shown to reduce the expression of key mucin genes, MUC5AC and MUC5B, which are often overexpressed in chronic respiratory diseases.[6][7][8] This regulation helps to normalize the viscoelastic properties of mucus, facilitating its clearance. In animal models, carbocisteine has been observed to normalize fucose and sialic acid content in mucus glycoproteins by regulating the activity of fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[9]
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant properties.[3][4] It can attenuate the production of pro-inflammatory cytokines such as IL-6 and IL-8 and reduce the recruitment of inflammatory cells.[3][4] Studies have shown that carbocisteine can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. Furthermore, it acts as a potent free-radical scavenger, reducing oxidative stress, which is a critical component in the pathogenesis of many lung diseases.[3][5] This antioxidant activity is partly achieved by restoring levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[4]
Inhibition of Bacterial Adherence
An important aspect of carbocisteine's therapeutic action is its ability to inhibit the adherence of pathogenic bacteria to respiratory epithelial cells.[3] This is particularly relevant in chronic conditions like COPD, where recurrent bacterial infections are common. By reducing bacterial load, carbocisteine can help to decrease the frequency of exacerbations.[10]
Data Summary: Effects of this compound
The following tables summarize the quantitative effects of this compound as reported in various experimental models. These data can serve as a reference for designing and interpreting experiments in 3D lung organoid cultures.
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Mucin Expression | ||||
| MUC5AC mRNA | Human lung mucoepidermoid carcinoma cell line (NCI-H292) | L-carbocisteine | Reduction of HNE-induced mRNA expression | [6] |
| MUC5AC Protein | Human lung mucoepidermoid carcinoma cell line (NCI-H292) | L-carbocisteine | Reduction of HNE-induced protein secretion | [6] |
| Muc5ac mRNA and Protein | SO2-exposed rats | Carbocisteine (250 mg/kg x2/day) | Inhibition of increased expression | [9] |
| Muc5b and Muc5ac | COPD mouse model | High-dose carbocisteine | Significant decrease in overproduction | [7][8] |
| Inflammatory Markers | ||||
| Inflammatory Cells | SO2-exposed rats | Carbocisteine (125 and 250 mg/kg b.i.d.) | Reduction in BALF | [11] |
| Free Radicals and Elastase Activity | SO2-exposed rats | Carbocisteine (125 and 250 mg/kg b.i.d.) | Reduction in BALF | [3][11] |
| Bacterial Load | ||||
| Haemophilus influenzae | Rats chronically exposed to cigarette smoke | Carbocisteine treatment | Decreased airway bacterial load | [10] |
Experimental Protocols for 3D Lung Organoid Cultures
The following protocols provide a framework for establishing 3D lung organoid cultures and for testing the effects of this compound. These are generalized protocols and may require optimization based on the specific cell source and research question.
Protocol 1: Generation and Maintenance of Human Lung Organoids
This protocol is adapted from established methods for generating lung organoids from human pluripotent stem cells (hPSCs) or adult lung tissue.[12][13]
Materials:
-
Human lung tissue or pluripotent stem cells
-
Digestion solution (e.g., Dispase/Collagenase)
-
Matrigel® or other basement membrane extract[14]
-
Lung Organoid Expansion Medium
-
This compound stock solution
Procedure:
-
Cell Isolation and Preparation:
-
For adult tissue: Mince the tissue and digest with an appropriate enzyme cocktail to obtain a single-cell suspension.
-
For hPSCs: Differentiate towards lung progenitors using established protocols.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in cold Matrigel® at a desired density.
-
Dispense droplets of the cell-Matrigel® suspension into a pre-warmed culture plate.
-
Allow the domes to solidify at 37°C for 15-20 minutes.[15]
-
-
Organoid Culture:
-
Overlay the domes with Lung Organoid Expansion Medium.
-
Culture at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Organoids should be ready for experiments within 1-2 weeks.[16]
-
-
Passaging:
-
Mechanically or enzymatically disrupt the organoids and Matrigel®.
-
Re-plate the fragments in fresh Matrigel® to expand the culture.
-
Protocol 2: Treatment of Lung Organoids with this compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Once organoids have reached the desired size and morphology, replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, harvest the organoids for downstream analysis.
Protocol 3: Analysis of this compound Effects
1. Mucin Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from harvested organoids and perform reverse transcription. Use primers specific for MUC5AC, MUC5B, and other relevant genes to quantify their expression levels.
-
Immunofluorescence Staining: Fix and permeabilize the organoids. Stain with antibodies against MUC5AC and MUC5B to visualize and quantify protein expression and localization using confocal microscopy.
-
ELISA: Collect the culture supernatant to quantify secreted MUC5AC and MUC5B protein levels.
2. Assessment of Anti-inflammatory Effects:
-
Cytokine Profiling: To model inflammation, treat organoids with an inflammatory stimulus (e.g., TNF-α, LPS) with or without this compound. Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or a multiplex bead array.
-
Western Blotting: Analyze the activation of inflammatory signaling pathways by examining the phosphorylation status of key proteins like NF-κB p65.
3. Evaluation of Antioxidant Activity:
-
Reactive Oxygen Species (ROS) Assay: Induce oxidative stress in the organoids (e.g., with H2O2) in the presence or absence of this compound. Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels.
-
GSH/GSSG Assay: Measure the ratio of reduced to oxidized glutathione in organoid lysates to assess the cellular redox state.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound in lung organoids.
References
- 1. Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D Organoids and the study of lung disease | Eurostemcell [eurostemcell.org]
- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 6. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect and mechanism of action of carbocysteine on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Human Lung Organoid Culture Protocol [rndsystems.com]
- 14. Recent advances in lung organoid development and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of (RS)-Carbocisteine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (RS)-Carbocisteine, a mucolytic agent, is structurally related to the amino acid cysteine. Its therapeutic effects are primarily attributed to its ability to modulate mucus viscosity in the respiratory tract. Emerging research suggests that, like other thiol-containing compounds such as N-acetylcysteine (NAC), this compound may possess antioxidant properties.[1] This is significant as oxidative stress is implicated in the pathogenesis of various respiratory diseases. The antioxidant capacity of this compound can be attributed to its ability to scavenge reactive oxygen species (ROS).[1] This document provides detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.
The primary antioxidant mechanism of thiol-containing compounds like NAC, and by extension this compound, involves the donation of a hydrogen atom from the sulfhydryl group (-SH) to neutralize free radicals.[2][3][4] Additionally, these compounds can serve as precursors for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][5][6]
Quantitative Data Summary
While specific quantitative antioxidant data for this compound is not extensively available in the literature, the following table summarizes representative data for the closely related compound, N-acetylcysteine (NAC), to provide an expected range of activity.
| Assay | Compound | IC50 / TEAC / FRAP Value / ORAC Value | Reference Compound |
| DPPH Radical Scavenging Assay | N-acetylcysteine (NAC) | IC50: Varies (µg/mL) | Ascorbic Acid, Trolox |
| ABTS Radical Cation Scavenging Assay | N-acetylcysteine (NAC) | TEAC: Varies | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Cysteine, Glutathione | FRAP values are higher at neutral pH | Ammonium Ferrous Sulphate |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Sulfur-containing antioxidants | ORAC values vary | Trolox |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox. FRAP values are expressed as equivalents of a standard ferrous solution. ORAC values are also typically expressed as Trolox equivalents.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (99.5%)
-
96-well microplate
-
Microplate reader (517 nm)
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay). Create a series of dilutions from the stock solution.
-
Assay:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[2]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader (734 nm)
-
Trolox (as a positive control)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Working Solution Preparation: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 10 µL of each this compound dilution (and positive control) to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).[2]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader (593 nm)
-
Ammonium ferrous sulfate (B86663) or Trolox (as a standard)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][12]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 10 µL of each this compound dilution (and standard) to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Measurement: Measure the absorbance at 593 nm after a specific incubation time (e.g., 30 minutes) at 37°C.[12]
-
Calculation: The results are expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample, or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[13]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Trolox (as a standard)
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).[13]
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
Add 25 µL of each this compound dilution (and standard) to the wells of a black 96-well plate.[14][15][16]
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[14][15][16][17]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[14][15][16]
-
-
Measurement: Immediately begin measuring the fluorescence kinetically at regular intervals until the fluorescence has decayed.
-
Calculation: The antioxidant capacity is determined by calculating the area under the curve (AUC) of fluorescence decay. The results are expressed as Trolox equivalents.
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity assay.
Caption: Simplified signaling pathway of thiol-based antioxidants.
References
- 1. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rjor.ro [rjor.ro]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. arigobio.com [arigobio.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Sputum Viscosity Following (RS)-Carbocisteine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Carbocisteine is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Its primary mechanism of action involves the modulation of mucus composition, leading to a reduction in sputum viscosity and improved mucociliary clearance.[1][2] Accurate measurement of sputum viscosity is paramount for evaluating the efficacy of this compound and other mucolytic agents in preclinical and clinical research. These application notes provide detailed protocols for sputum sample collection, processing, and viscosity measurement, along with an overview of the signaling pathways influenced by this compound.
Mechanism of Action of this compound
This compound exerts its mucoregulatory effects by intracellularly stimulating sialyltransferase, an enzyme involved in mucin synthesis. This action helps to restore the balance between sialomucins and fucomucins, leading to the production of mucus with lower viscosity.[3] Additionally, this compound has demonstrated anti-inflammatory properties by suppressing key signaling pathways. In human alveolar epithelial cells, it has been shown to inhibit the phosphorylation of NF-κB p65 and ERK1/2 MAPK, which in turn reduces the production of pro-inflammatory cytokines like IL-6 and IL-8.[4][5]
Data Presentation: Quantitative Analysis of Sputum Viscosity Reduction
The following table summarizes the quantitative data from a clinical study investigating the effect of carbocisteine-lysine on sputum viscosity in patients with chronic bronchitis.
| Treatment Group | Time Point | Mean Reduction in Sputum Viscosity (%) | Reference |
| Carbocisteine-lysine (2.7 g daily for 4 days) | End of Treatment (Day 4) | 67% | [1] |
| 4 Days Post-Treatment | 48% | [1] | |
| 8 Days Post-Treatment | 62% | [1] | |
| Placebo | - | No significant change | [1] |
Experimental Protocols
Sputum Sample Collection
Objective: To obtain a high-quality sputum sample from the lower respiratory tract, minimizing contamination with saliva.
Materials:
-
Sterile, wide-mouthed collection container with a screw cap.
-
Drinking water.
Protocol:
-
Instruct the patient to rinse their mouth and gargle with water to remove oral contaminants.
-
Ask the patient to take several deep breaths, followed by a deep, forceful cough to expectorate sputum from the lungs directly into the sterile container.
-
Ensure the collected sample is sputum and not saliva. A good quality sputum sample is typically thick and mucoid.
-
Tightly seal the container and label it with the patient/subject identifier, date, and time of collection.
-
Transport the sample to the laboratory for immediate processing. If immediate processing is not possible, store the sample at 2-8°C for no longer than 24 hours.
Sputum Sample Processing
Objective: To prepare the sputum sample for viscosity measurement by ensuring homogeneity.
Materials:
-
Vortex mixer.
-
Positive displacement pipette.
Protocol:
-
Allow the sputum sample to reach room temperature.
-
Visually inspect the sample and select the most purulent or mucoid portions for analysis, avoiding saliva.
-
To ensure a homogenous sample, gently vortex the specimen for approximately 30 seconds. Avoid excessive vortexing which can alter the viscoelastic properties of the sputum.
-
Immediately proceed to viscosity measurement.
Sputum Viscosity Measurement using a Cone-Plate Rheometer
Objective: To determine the dynamic viscosity of the sputum sample under controlled shear rates.
Materials:
-
Cone-plate rheometer.
-
Temperature control unit.
-
Spatula.
-
Deionized water and cleaning solution for the rheometer.
Protocol:
-
Set the temperature of the rheometer's lower plate to 37°C to mimic physiological conditions.
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Using a spatula, carefully apply an adequate amount of the processed sputum sample to the center of the lower plate.
-
Lower the cone to the measurement position, ensuring the sample fills the gap between the cone and the plate completely without overflowing.
-
Trim any excess sample from the edge of the cone.
-
Allow the sample to equilibrate at 37°C for at least 5 minutes.
-
Perform the viscosity measurement at a defined shear rate (e.g., 1 s⁻¹). It is recommended to perform measurements over a range of shear rates to characterize the non-Newtonian behavior of sputum.
-
Record the viscosity reading in Pascal-seconds (Pa·s) or centipoise (cP).
-
Thoroughly clean the cone and plate with deionized water and a suitable cleaning solution after each measurement.
Sputum Viscosity Measurement using a Capillary Viscometer
Objective: To determine the kinematic viscosity of the sputum sample.
Materials:
-
Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde type).
-
Water bath with precise temperature control.
-
Stopwatch.
-
Pipette or syringe.
Protocol:
-
Ensure the capillary viscometer is clean and dry.
-
Equilibrate the water bath to 37°C.
-
Carefully load the processed sputum sample into the viscometer using a pipette or syringe, avoiding the introduction of air bubbles. The amount of sample should be sufficient to reach the upper timing mark.
-
Place the viscometer vertically in the water bath and allow it to equilibrate for at least 15-20 minutes.
-
Apply suction or pressure to draw the sputum sample above the upper timing mark.
-
Release the pressure and start the stopwatch as the meniscus of the sputum passes the upper timing mark.
-
Stop the stopwatch as the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least two more times. The flow times should be within an acceptable range of variation (e.g., ±5%).
-
Calculate the kinematic viscosity using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the average flow time.
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density of the sputum (ρ): η = ν * ρ. Sputum density can be assumed to be approximately 1 g/cm³ or measured separately.
Mandatory Visualizations
Caption: Experimental workflow for measuring sputum viscosity.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. karger.com [karger.com]
- 2. Effects of a Long-Term Use of Carbocysteine on Frequency and Duration of Exacerbations in Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy | MDPI [mdpi.com]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Improving (RS)-Carbocisteine solubility for in-vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (RS)-Carbocisteine for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as carbocysteine, is a mucolytic agent used to reduce the viscosity of sputum.[1] It is a white crystalline powder.[2][3] Its limited solubility in water and common organic solvents presents a significant challenge for in-vitro studies, as achieving the desired concentrations in aqueous assay buffers can be difficult, potentially leading to precipitation and inaccurate results.[2][4]
Q2: What are the basic physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in developing a suitable solubilization strategy.
| Property | Value | Reference |
| Appearance | White or almost white, crystalline powder | [3][4] |
| Molecular Formula | C5H9NO4S | [1] |
| Molecular Weight | 179.19 g/mol | [1][5] |
| Melting Point | Approximately 186°C (with decomposition) | [2] |
| pH (in suspension) | 2.8 - 3.0 (for a 0.2 g in 20 mL water suspension) | [3] |
Q3: How soluble is this compound in common solvents?
The solubility of this compound is generally low in neutral aqueous solutions and many organic solvents.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / Practically insoluble | [2][3][4] |
| Water (with sonication) | ~1 mg/mL (5.58 mM) | [6] |
| Hot Water | Slightly soluble | [4] |
| Ethanol (95%) | Practically insoluble | [2] |
| Acetone | Insoluble | [4] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [6] |
| Dilute Mineral Acids (e.g., HCl) | Dissolves | [3][7][8] |
| Dilute Alkali Hydroxides (e.g., NaOH) | Dissolves | [3][7][8] |
Troubleshooting Guide
Q4: My this compound is not dissolving in my aqueous buffer for a cell-free enzyme assay. What should I do?
Precipitation in a cell-free assay is a common issue. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for dissolving this compound in cell-free assays.
Q5: I am conducting a cell-based assay and my this compound, dissolved in a stock solution, precipitates when added to the cell culture medium. How can I solve this?
This is a critical issue as precipitates can cause cytotoxicity and confound results. High concentrations of certain solvents or extreme pH are not viable options for cell-based assays.
-
Reduce Final DMSO Concentration: If you are using a DMSO stock, ensure the final concentration in your media is as low as possible, typically below 0.5%, to avoid both solvent toxicity and precipitation.
-
Utilize Serum Proteins: If your cell culture medium contains serum (e.g., FBS), the albumin and other proteins can help to bind and solubilize the compound. Pre-incubating the compound in a small volume of serum-containing medium before diluting to the final volume can sometimes help.
-
Consider Salt Formation: Preparing a stock solution of the sodium salt of Carbocisteine in water or PBS can be a viable strategy. This increases the aqueous solubility significantly. See Protocol 2 for a detailed method.[9]
-
Sonication: After dilution into the final medium, brief sonication can sometimes help re-dissolve fine precipitates, but care must be taken not to damage cells or other medium components.[6]
Q6: Can I use pH modification to dissolve this compound? How does it work?
Yes, pH modification is the most effective method. This compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic amino group. This means its charge, and therefore its solubility in aqueous solutions, is highly dependent on pH.
-
In acidic conditions (low pH): The amino group is protonated (NH3+), forming a soluble cation.
-
In alkaline conditions (high pH): The carboxylic acid groups are deprotonated (COO-), forming a soluble anion.[2][3][7]
-
Near its isoelectric point (around pH 2.8-3.0): The molecule has a net neutral charge, leading to minimal electrostatic repulsion between molecules and thus, the lowest aqueous solubility.[3]
Caption: Principle of pH-dependent solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a High Concentration this compound Stock Solution using pH Adjustment
This protocol describes how to create a concentrated stock solution by adjusting the pH. This stock can then be diluted into the final assay buffer.
Caption: Experimental workflow for preparing a stock solution via pH adjustment.
Detailed Steps:
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Suspend: Add approximately 80% of your final desired volume of solvent (e.g., purified water or PBS). The powder will not dissolve at this stage but will form a suspension.
-
Solubilize: While continuously stirring or vortexing, add a solution of 1M Sodium Hydroxide (NaOH) drop-by-drop. Continue adding NaOH until all the this compound powder has dissolved, and the solution is clear.[8] This process forms the sodium salt of Carbocisteine.[9]
-
pH Check: Measure the pH of the resulting solution. It will be alkaline.
-
Neutralize (Optional): If your assay is sensitive to high pH, you can carefully back-titrate the solution by adding 1M Hydrochloric Acid (HCl) dropwise. Be cautious, as the compound may precipitate if you approach its isoelectric point (pH ~2.8-3.0).[3] Determine the highest tolerable pH for your assay and adjust accordingly.
-
Final Volume: Add the solvent to reach the final desired volume.
-
Sterilize: If for use in cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter. Store the stock solution appropriately (e.g., at -20°C).
Protocol 2: Using Co-solvents for Non-Aqueous Stock Solutions
For some applications, a high-concentration stock in an organic solvent like DMSO may be preferred, although the solubility is limited.[6]
-
Weigh: Accurately weigh the this compound powder.
-
Dissolve: Add the desired volume of DMSO.
-
Aid Solubilization: To overcome the low solubility (<1 mg/mL), gentle warming and sonication may be required to achieve a clear solution.[6]
-
Storage: Store the stock solution desiccated at -20°C.
-
Application: When adding to aqueous buffers, add the stock solution dropwise into the vortexing buffer to facilitate rapid mixing and minimize local concentrations that can cause precipitation. The final concentration of DMSO should be kept to a minimum, especially for cell-based assays.[10]
References
- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. drugfuture.com [drugfuture.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Carbocisteine or S-Carboxymethyl-L-Cysteine, Raw Material, API CAS 638-23-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Carbocisteine | TargetMol [targetmol.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 9. CN106109396A - A kind of carbocisteine syrup and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (RS)-Carbocisteine Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of (RS)-Carbocisteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The oral bioavailability of this compound is low, estimated to be less than 10% of the administered dose.[1] This is primarily attributed to two main factors:
-
Intraluminal Metabolism: Metabolism of the drug within the gastrointestinal tract before it can be absorbed.[1]
-
First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut, which reduces the amount of active drug reaching systemic circulation.[1]
Q2: Does the dosage form (e.g., tablet, capsule, syrup) significantly impact the bioavailability of Carbocisteine?
A2: Studies comparing different oral dosage forms of Carbocisteine, such as tablets, capsules, and syrups, have found no significant differences in their bioavailability.[2] The pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the total amount of unchanged drug excreted in the urine, were comparable across these formulations.[2]
Q3: What are the typical pharmacokinetic parameters for orally administered Carbocisteine?
A3: Following oral administration, Carbocisteine is rapidly absorbed.[3] Peak plasma concentrations are typically reached between 1 to 2 hours. The elimination half-life is approximately 1.33 to 2 hours.[1] Key pharmacokinetic parameters vary with the dose administered.
Troubleshooting Guide
Problem 1: Inconsistent or low plasma concentrations of Carbocisteine in preclinical/clinical studies.
-
Possible Cause 1: Analytical Method Sensitivity.
-
Troubleshooting: Older analytical methods like HPLC with UV detection may lack the required sensitivity for accurately quantifying low plasma concentrations of Carbocisteine.[4] Consider developing or adopting a more sensitive and selective method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6] LC-MS/MS methods have been successfully developed with lower limits of quantitation (LLOQ) of 20-50 ng/mL.[5][6]
-
-
Possible Cause 2: Sample Preparation and Stability.
-
Troubleshooting: Carbocisteine stability in plasma can affect results. Ensure proper sample handling and storage. Studies have shown that Carbocisteine is stable in plasma at room temperature for at least 4 hours and for 23 days at -30°C.[3] Utilize validated extraction methods like protein precipitation or solid-phase extraction to ensure high recovery.[5]
-
-
Possible Cause 3: High Subject Variability.
-
Troubleshooting: Metabolism can vary between individuals. Ensure your study is adequately powered to account for this variability. A crossover study design can help minimize inter-subject variability.[7]
-
Problem 2: A novel formulation (e.g., prodrug, nanoparticle) is not showing the expected improvement in bioavailability.
-
Possible Cause 1: Insufficient Protection from First-Pass Metabolism.
-
Troubleshooting: The formulation strategy may not be effectively shielding Carbocisteine from hepatic enzymes. Strategies to overcome this include the use of metabolism inhibitors, though this can be complex.[8] A prodrug approach, where the molecule is chemically modified, is a primary strategy to improve physicochemical properties and absorption.[9][10] Re-evaluate the prodrug linker or carrier system to ensure it provides adequate metabolic stability.
-
-
Possible Cause 2: Poor Permeability of the New Formulation.
-
Troubleshooting: While aiming to improve metabolic stability, the formulation might have inadvertently decreased membrane permeability. Key factors influencing bioavailability include both first-pass metabolism and gastrointestinal permeability.[9] Evaluate the permeability of the new chemical entity using in vitro models like Caco-2 cell monolayers.
-
-
Possible Cause 3: Dissolution Issues.
-
Troubleshooting: The new formulation may not be dissolving appropriately in the gastrointestinal tract. Conduct thorough dissolution testing under various pH conditions that mimic the GI tract to ensure adequate release of the active moiety.
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from various studies.
| Dose | Formulation | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | AUC (µg·hr/mL) | Subjects | Reference |
| 1500 mg | Not specified | 10.8 - 13.9 | 1.0 - 2.0 | ~1.33 | Not Reported | Not Specified | |
| 1000 mg | Granule/Suspension | ~13.0 | Not Reported | Not Reported | Not Reported | Not Specified | |
| 1000 mg | Tablet (Reference) | 5.8 ± 1.3 | 2.3 ± 0.9 | 1.5 ± 0.2 | 23.9 ± 4.2 (AUC0-∞) | 20 Healthy Males | [11] |
| 1000 mg | Tablet (Test) | 5.6 ± 1.4 | 2.2 ± 0.8 | 1.5 ± 0.1 | 22.8 ± 4.5 (AUC0-∞) | 20 Healthy Males | [11] |
| 750 mg | Capsule | 8.2 | 3.0 | Not Reported | Not Reported | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Carbocisteine in Human Plasma via LC-MS/MS
This protocol provides a general framework based on validated methods for the sensitive quantification of Carbocisteine.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., Rosiglitazone).[5]
-
Add 500 µL of methanol (B129727) to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Validation:
Visualizations
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Relative bioavailability of carbocysteine from three dosage forms, investigated in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jarcet.com [jarcet.com]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative bioavailability study of a generic capsule formulation containing carbocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing HPLC parameters for (RS)-Carbocisteine detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of (RS)-Carbocisteine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in analyzing this compound by HPLC?
A1: The primary challenges in the HPLC analysis of this compound stem from its physicochemical properties. As a polar, non-proteinogenic amino acid, it can exhibit poor retention on traditional reversed-phase columns like C18.[1] Additionally, it lacks a strong chromophore, which can lead to low sensitivity when using UV-Vis detectors.[2][3] The presence of structurally similar impurities also necessitates the development of highly selective methods.[4]
Q2: Which type of HPLC column is most suitable for Carbocisteine analysis?
A2: Several types of columns have been successfully used for Carbocisteine analysis. The choice depends on the specific requirements of the assay, such as the sample matrix and the impurities that need to be separated. Common choices include:
-
Reversed-Phase (RP) Columns (e.g., C18, BDS Hypersil C18): These are widely used but may require ion-pairing agents or a highly aqueous mobile phase to achieve adequate retention of the polar Carbocisteine molecule.[5][6]
-
Mixed-Mode Columns (e.g., SCX-RP, Primesep 100): These columns offer combined retention mechanisms, such as strong cation exchange and reversed-phase, which can provide excellent separation of Carbocisteine from its polar and non-polar impurities.[2][7][8]
-
Amino Propyl Silane (APS) Columns: These have also been shown to be effective for the separation of Carbocisteine.
Q3: What are the typical mobile phase compositions for Carbocisteine HPLC?
A3: Mobile phases for Carbocisteine analysis are generally aqueous-based. Here are some examples:
-
Acetonitrile (B52724)/Water: A simple and common mobile phase, often with a high percentage of water (e.g., 95:5 v/v water:acetonitrile).[5]
-
Methanol (B129727)/Buffer: A mixture of methanol and a buffer, such as potassium dihydrogen phosphate (B84403), is also frequently used.
-
Mobile Phases with Ion-Pairing Reagents: To enhance retention on RP columns, ion-pairing reagents like 1-hexane sulphonic acid sodium salt can be added to the mobile phase.
-
Acidified Mobile Phases: The addition of acids like trifluoroacetic acid (TFA) can improve peak shape and selectivity, especially with mixed-mode columns.[2][3]
Q4: What detection methods are suitable for Carbocisteine?
A4: Due to its weak UV absorbance, the choice of detector is crucial for sensitive detection of Carbocisteine.
-
UV Detection: Detection is often performed at low wavelengths, typically between 200 nm and 215 nm, to maximize sensitivity.[5][8]
-
Charged Aerosol Detection (CAD): CAD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it well-suited for Carbocisteine and its impurities, offering superior sensitivity for impurity profiling.[2][3]
-
Mass Spectrometry (MS): LC-MS/MS provides high sensitivity and selectivity and can be used for the determination of Carbocisteine in complex matrices like human plasma.[9][10] Pre-column derivatization can be employed to improve ionization efficiency.[9]
Q5: Is derivatization necessary for Carbocisteine analysis?
A5: While not always mandatory, derivatization can significantly improve the chromatographic properties and detectability of Carbocisteine. Pre- or post-column derivatization can introduce a chromophore or fluorophore, enhancing sensitivity for UV-Vis or fluorescence detection.[11] For LC-MS analysis, derivatization can improve ionization efficiency.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure Carbocisteine is in a single ionic form.[1] Consider using a different column type, such as a mixed-mode column.[12] |
| Column contamination or blockage. | Reverse flush the column (if permissible by the manufacturer) or replace the column and/or guard column.[12] | |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the injection volume or dilute the sample.[1][12] |
| Sample solvent stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent.[12] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and precise preparation of the mobile phase for each run. Use a buffer to maintain a stable pH.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature.[1] | |
| HPLC pump malfunction or leaks. | Check the pump for leaks and ensure it delivers a stable flow rate.[1][13] | |
| Low Signal/Poor Sensitivity | Inappropriate detection wavelength. | Optimize the UV detection wavelength; for Carbocisteine, this is typically in the low UV range (200-215 nm).[5] |
| Lack of a strong chromophore. | Consider using a more universal detector like a Charged Aerosol Detector (CAD) or employing a derivatization method.[2][3][11] | |
| Co-elution of Peaks | Insufficient column resolution. | Optimize the mobile phase composition (e.g., organic solvent percentage, pH, buffer concentration).[2] Employ a column with a different selectivity (e.g., mixed-mode).[7] Consider using a gradient elution.[12] |
Experimental Protocols
Example Protocol: Reversed-Phase HPLC Method for this compound
This protocol is based on a validated method for the determination of Carbocisteine from active pharmaceutical ingredients.[5]
1. Instrumentation:
-
HPLC system with a UV detector (e.g., MERCK Hitachi HPLC system with D-7400 UV detector).[5]
-
Data acquisition and processing software (e.g., EZChrom Elite).[5]
2. Chromatographic Conditions:
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of water and acetonitrile (95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 215 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient.
3. Preparation of Standard Solution:
-
Accurately weigh 10 mg of Carbocisteine standard and transfer it to a 10 mL volumetric flask.[5]
-
Add approximately 5 mL of the diluent (water:acetonitrile, 95:5 v/v) and sonicate for 10 minutes to dissolve.[5]
-
Make up the volume to 10 mL with the diluent to obtain a concentration of 1000 µg/mL.[5]
-
Dilute 1 mL of this stock solution to 10 mL with the diluent to get a working standard concentration of 100 µg/mL.[5]
4. Preparation of Sample Solution (from tablets):
-
Weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Carbocisteine and transfer it to a 10 mL volumetric flask.[5]
-
Add about 5 mL of the diluent and sonicate for 10 minutes to dissolve.[5]
-
Make up the volume to the mark with the diluent to get a concentration of 1000 µg/mL.[5]
-
Dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.[5]
5. Analysis:
-
Inject 20 µL of the standard solution to check for system suitability (e.g., theoretical plates, tailing factor).
-
Inject 20 µL of the sample solution.
-
Identify the Carbocisteine peak by comparing the retention time with that of the standard.
-
Quantify the amount of Carbocisteine in the sample by comparing the peak area with that of the standard.
Data Presentation
Table 1: Comparison of HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | Primesep 100 (150 x 4.6 mm, 5 µm)[8] | APS-2 Hypersil (250 x 4.6 mm, 5 µm) | ZORBAX SB-Aq (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Water:Acetonitrile (95:5 v/v)[5] | Acetonitrile:Water (10:90 v/v) with 0.05% H₂SO₄[8] | Buffer:Methanol (65:35 v/v)¹ | 18-24 mM KH₂PO₄ with 8.5-11.0 mM Sodium Octanesulfonate[14] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[8] | Not specified | 0.8-1.1 mL/min[14] |
| Detection | UV at 215 nm[5] | UV at 200 nm[8] | UV at 210 nm | UV at 215 nm[14] |
| Injection Volume | 20 µL[5] | Not specified | Not specified | 23-28 µL[14] |
| Column Temp. | Ambient[5] | Not specified | Not specified | 24-28 °C[14] |
| ¹Buffer: 0.02 M potassium dihydrogen phosphate monobasic and 0.01 M 1-hexane sulphonic acid sodium salt anhydrous. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Determination of Carbocisteine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WO2021093733A1 - Quality control method for carbocisteine raw material and formulation thereof, and use thereof - Google Patents [patents.google.com]
Technical Support Center: (RS)-Carbocisteine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (RS)-Carbocisteine to reduce variability in animal studies. This compound, a mucoregulatory agent, possesses significant anti-inflammatory and antioxidant properties that can help normalize physiological responses in various disease models, thereby reducing inter-animal variability.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How does this compound reduce variability in animal studies?
A1: this compound reduces variability by mitigating underlying inflammation and oxidative stress, which are common sources of inconsistent results in animal models.[1] Its primary mechanisms include:
-
Anti-inflammatory Action: It suppresses pro-inflammatory signaling pathways like NF-κB and ERK1/2 MAPK, leading to a decrease in inflammatory cell infiltration and the production of cytokines such as TNF-α and IL-6.[4][5][6]
-
Antioxidant Effects: It modulates the Nrf2/HO-1 pathway, which boosts the expression of endogenous antioxidant enzymes.[1][7][8] This helps to reduce oxidative stress by scavenging reactive oxygen species (ROS) and restoring levels of antioxidants like glutathione (B108866) (GSH).[9]
By stabilizing the inflammatory and oxidative state of the animals, this compound helps ensure that the experimental readouts are more consistent and directly related to the intervention being studied.
Q2: In which animal models is this compound most effective for reducing variability?
A2: this compound is particularly effective in models where inflammation and oxidative stress are key pathological features. Published studies have shown its efficacy in:
-
Chronic Obstructive Pulmonary Disease (COPD): Reduces pulmonary inflammation, mucus overproduction, and emphysema in rodent models exposed to cigarette smoke and/or lipopolysaccharide (LPS).[10][11][12]
-
Ulcerative Colitis (UC): Ameliorates inflammation and tissue damage in acetic acid-induced colitis models in rats.[1][8]
-
Asthma: Alleviates airway remodeling and collagen deposition in ovalbumin-induced asthma models in mice.[13]
-
Virus-Induced Inflammation: Reduces pulmonary inflammation in mice infected with influenza virus and exposed to cigarette smoke.[7]
Its use can be considered in any model where baseline inflammation or oxidative stress could be a confounding factor.
Q3: What is the recommended dosage and route of administration for this compound in rodents?
A3: The optimal dosage and route depend on the specific animal model and research question. Oral gavage is the most common and precise method of administration.[14][15] Based on published studies, the following dosages can be used as a starting point:
| Animal Model | Species | Dosage Range (Oral Gavage) | Reference(s) |
| COPD (LPS + Cigarette Smoke) | Mouse | 112.5 - 225 mg/kg/day | [10][16] |
| COPD (Cigarette Smoke Extract) | Rat | 125 - 250 mg/kg/day | [12] |
| Ulcerative Colitis (Acetic Acid-Induced) | Rat | 250 - 500 mg/kg/day | [1][17] |
| SO2-Induced Bronchitis | Rat | 500 mg/kg/day | [18] |
It is crucial to conduct pilot studies to determine the most effective dose for your specific experimental conditions.
Q4: What are the key pharmacokinetic parameters of this compound in rodents?
A4: this compound is rapidly absorbed after oral administration.[4] Key parameters include:
-
Metabolism: Primarily through acetylation, decarboxylation, and sulfoxidation.[20] Notably, metabolic pathways can differ between species; for instance, rats are known to form N-acetyl-S-carboxymethylcysteine.[21] Significant inter-individual variability can occur due to genetic polymorphisms in sulfoxidation capacity.[19]
Q5: What biomarkers should I measure to confirm the effect of this compound?
A5: To confirm that this compound is effectively reducing inflammation and oxidative stress, you should measure relevant biomarkers in tissue homogenates, bronchoalveolar lavage fluid (BALF), or serum.
| Category | Biomarkers | Reference(s) |
| Inflammatory Cells | Total and differential counts of neutrophils, macrophages, eosinophils in BALF or tissue sections. | [4][10] |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β, IL-8 (or KC in mice). | [1][8][10] |
| Anti-inflammatory Cytokines | IL-10. | [1][8] |
| Oxidative Stress Markers | Reactive Oxygen Species (ROS), 8-hydroxy-deoxyguanosine (8-OHdG), Malondialdehyde (MDA). | [7][9] |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase, Heme Oxygenase-1 (HO-1), Glutathione (GSH). | [1][9] |
| Signaling Proteins | Phosphorylated vs. total levels of NF-κB p65, IκBα, ERK1/2; Nuclear levels of Nrf2. | [1][5][7] |
Troubleshooting Guide
Problem 1: No significant reduction in experimental variability is observed after this compound administration.
-
Possible Cause: Inadequate Dosage.
-
Possible Cause: Timing of Administration.
-
Solution: this compound has a short half-life (~1.33 hours).[4][19] For acute models, administration should occur 1-2 hours before the inflammatory stimulus. For chronic models, daily administration is necessary to maintain effective concentrations. Consider pre-treatment for several days or weeks before the experiment begins.
-
-
Possible Cause: Model-Specific Insensitivity.
-
Solution: The primary driver of variability in your model may not be related to the NF-κB or Nrf2 pathways targeted by Carbocisteine. Analyze your model's underlying pathology to ensure it aligns with Carbocisteine's mechanism of action.
-
Problem 2: Animals show signs of gastrointestinal distress (e.g., diarrhea, discomfort).
-
Possible Cause: High Dosage.
-
Possible Cause: Formulation/Vehicle Irritation.
Problem 3: Inconsistent results between different batches of animals.
-
Possible Cause: Variability in Drug Metabolism.
-
Solution: There is a known genetic polymorphism in the sulfoxidation capacity which affects Carbocisteine metabolism.[19] This can lead to different responses between individual animals. While difficult to control, ensure that animals are sourced from the same supplier and are of a consistent genetic background. Report the variability and consider increasing group sizes to achieve statistical power.
-
-
Possible Cause: Gavage Technique.
-
Solution: Improper oral gavage technique can cause stress, injury, and inaccurate dosing, all of which increase variability.[22] Ensure all personnel are thoroughly trained and proficient in the technique. For sensitive experiments, consider alternative, less stressful methods of voluntary oral administration.[15][23]
-
Experimental Protocols
1. Protocol: Preparation and Administration of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)
-
Weighing scale, spatula, and weigh boats
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch curved for mice; 18-20 gauge, 3-inch curved for rats)
-
Syringes (1 mL or 3 mL)
-
-
Procedure:
-
Calculate the total amount of this compound required based on the dose (e.g., 225 mg/kg), the average weight of the animals, the number of animals, and the dosing volume (typically 5-10 mL/kg).[24]
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the calculated amount of this compound powder and slowly add it to the vehicle while stirring. Continue stirring until a uniform suspension is achieved. Prepare fresh daily.
-
Calmly restrain the animal. For mice, this can often be done by one person; rats may require two people.[14]
-
Measure the distance from the animal's oral cavity to the xiphoid process to ensure the gavage needle does not enter the stomach too far.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the Carbocisteine suspension.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
2. Protocol: Induction of COPD Model in Mice
This protocol is adapted from a study by Song et al. and is intended for illustrative purposes.[10]
-
Animals: C57BL/6J mice.
-
Procedure:
-
Day 1 & 14 (LPS Instillation): Anesthetize mice. Intratracheally instill lipopolysaccharide (LPS) to induce an initial inflammatory response.
-
Weeks 1-12 (Cigarette Smoke Exposure): Expose mice to cigarette smoke (CS) for 2 hours, twice daily, for 12 consecutive weeks. A control group should be exposed to room air only.
-
This compound Treatment: Concurrently, administer this compound (e.g., 112.5 or 225 mg/kg) or vehicle (e.g., CMC) daily via oral gavage throughout the 12-week exposure period.
-
Endpoint Analysis: At the end of the 12 weeks, perform endpoint analyses, such as lung function tests, collection of BALF for cell counts and cytokine analysis, and collection of lung tissue for histology and molecular analysis.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Signaling Pathways Modulated by this compound
Caption: this compound inhibits NF-κB/MAPK and activates Nrf2 pathways.
References
- 1. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine protects against emphysema induced by cigarette smoke extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbocistein improves airway remodeling in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. The metabolism of S-carboxymethylcysteine in rodents, marmosets and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. downstate.edu [downstate.edu]
- 23. Voluntary oral administration of drugs in mice [protocols.io]
- 24. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: (RS)-Carbocisteine Stability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information regarding the stability of (RS)-Carbocisteine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1][2][3] The molecule is a crystalline powder that is insoluble in water and alcohol but dissolves in dilute mineral acids and alkali hydroxides.[2][3]
Q2: What are the main degradation products of this compound in solution?
A2: Under various stress conditions, this compound can degrade into several impurities. The most commonly cited degradation products are:
-
5-oxo-thiomorpholine-3-carboxylic acid (Carbocisteine Lactam): This is a product of thermal stress, particularly in the pH range of 5.0-7.0.[4][5][6]
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine Sulfoxide): This product is typically formed under oxidative stress, for instance, in the presence of hydrogen peroxide.[4][5][6][7]
-
Other process-related impurities and degradation by-products can also be present, arising from synthesis, storage, or exposure to light and moisture.[7]
Q3: How does pH affect the stability of Carbocisteine solutions?
A3: The pH of the solution is a critical factor. Studies have shown that Carbocisteine degradation is dependent on pH.[2][3] Some research indicates that maintaining a pH between 6.5 and 7.25 can provide optimal stability for liquid formulations.[8][9] Conversely, formulations at a pH of 5.0, especially in the presence of certain excipients like sodium metabisulfite, have shown greater degradation.[1] A significant decrease in Carbocisteine concentration is observed as the pH increases from 7 to 12.[2]
Q4: What is the impact of temperature on the stability of Carbocisteine solutions?
A4: Temperature is another significant factor affecting Carbocisteine stability.[2][3] Forced degradation studies at elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C) have demonstrated a decrease in the drug content over time.[1][4] The formation of the lactam degradation product is specifically noted in thermal stress studies at 60°C and 80°C.[4][6]
Q5: Is this compound sensitive to light?
A5: Based on available studies, this compound appears to be relatively stable in the presence of light. One study indicated that its concentration remained stable over four days of exposure to laboratory light.[2][3] However, oxidative by-products due to light exposure are listed as potential degradation impurities, so appropriate precautions are still recommended.[7]
Q6: What analytical methods are commonly used to assess Carbocisteine stability?
A6: High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for quantifying Carbocisteine and its degradation products due to its specificity and ability to separate the parent drug from its impurities.[1][4][5][6][7][10][11][12][13][14][15] UV-Visible Spectrophotometry is another common, simpler, and cost-effective method for determining Carbocisteine content.[2][3][16]
Troubleshooting Guide
Problem: I am observing a rapid decrease in the concentration of my this compound standard solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. Carbocisteine is more stable in a slightly acidic to neutral pH range (ideally 6.5-7.25).[8][9] Avoid highly alkaline conditions, as degradation increases significantly at pH values above 7.[2] |
| High Storage Temperature | Store your stock and working solutions at recommended temperatures, typically refrigerated (2-8°C), to minimize thermal degradation. Avoid leaving solutions at room temperature for extended periods. |
| Oxidation | Protect your solution from oxidizing agents. Use high-purity solvents and consider preparing solutions fresh. If using formulations, the presence of antioxidants may be necessary.[1][17] |
| Microbial Contamination | If not working with sterile solutions, microbial growth can alter the chemical environment and potentially degrade the analyte. Use sterile filtration for long-term storage. |
Problem: I am seeing unexpected peaks in my chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The extra peaks are likely degradation products such as Carbocisteine Lactam or Carbocisteine Sulfoxide.[4][5][6] This indicates instability in your sample. |
| Contaminated Mobile Phase or Diluent | Ensure the purity of your solvents and reagents. Prepare fresh mobile phase and diluent. |
| Excipient Interference | If analyzing a formulation, peaks from excipients may be present. Analyze a placebo sample (all components except Carbocisteine) to identify these peaks. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observations | Identified Degradation Products | Reference |
| Thermal Stress (50°C, 75% RH) | Fall in drug content. | Not specified, but degradation observed. | [1] |
| Thermal Stress (60°C and 80°C, pH 5.0-7.0) | Formation of a degradation product. | 5-oxo-thiomorpholine-3-carboxylic acid (Lactam) | [4][6] |
| Oxidation (3% H₂O₂) | Fall in drug content. | Not specified, but degradation observed. | [1] |
| Oxidation (0.5% H₂O₂) | Formation of a degradation product. | S-carboxymethyl-L-cysteine-(R/S)-sulphoxide | [4][6] |
| Varying pH (pH 7 to 12) | Rapid decrease in concentration. | Not specified. | [2] |
| Light Exposure | Stable over 4 days. | None observed. | [2][3] |
Experimental Protocols
Protocol 1: General Stability Indicating HPLC Method
This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and specific formulation.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Anion-exchange columns have also been successfully employed.[4]
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer with an ion-pairing agent like sodium heptane (B126788) sulfonate, with the pH adjusted to be acidic (e.g., pH 2.5 with phosphoric acid).[15] Another option is a mixture of a phosphate solution and acetonitrile.[4]
-
Flow Rate: Typically set around 1.0 mL/min.[15]
-
Detection Wavelength: UV detection is often performed at 215 nm or 205 nm.[4][15]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 0.1 N HCl or the mobile phase) to a known concentration (e.g., 100 µg/mL).[16]
-
Sample Preparation: Dilute the sample solution containing Carbocisteine with the same diluent to fall within the calibration curve range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of Carbocisteine and any degradation products by comparing peak areas to the standard curve.
Protocol 2: UV-Visible Spectrophotometry for Quantification
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent/Diluent: 0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH) are commonly used as solvents.[2][3][16]
-
Standard Stock Solution: Prepare a stock solution by dissolving a known amount of this compound reference standard in the chosen solvent (e.g., 1 mg/mL in 0.1 N NaOH).[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-140 µg/mL in 0.1 N HCl).[16]
-
Sample Preparation: Dissolve and dilute the sample to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 198.4 nm in 0.1 N HCl.[16]
-
Quantification: Determine the concentration of Carbocisteine in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for Carbocisteine instability.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 4. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 9. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. jocpr.com [jocpr.com]
- 12. HPLC Determination of Carbocisteine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. WO2021093733A1 - Quality control method for carbocisteine raw material and formulation thereof, and use thereof - Google Patents [patents.google.com]
- 16. ajrconline.org [ajrconline.org]
- 17. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
Enhancing the resolution of (RS)-Carbocisteine peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of (RS)-Carbocisteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between Carbocisteine and Impurities
Q: I am observing poor resolution between my main Carbocisteine peak and its related impurities. What steps can I take to improve separation?
A: Achieving adequate resolution between Carbocisteine and its impurities is critical for accurate quantification. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition: The mobile phase plays a crucial role in resolution.
-
Adjust Organic Modifier Content: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact retention and resolution. For reversed-phase chromatography, decreasing the organic content generally increases retention time and may improve separation between closely eluting peaks.
-
Incorporate Ion-Pairing Agents: For polar compounds like Carbocisteine and its impurities, adding an ion-pairing agent such as 1-hexane sulphonic acid sodium salt or sodium heptanesulfonate to the mobile phase can improve peak shape and resolution.[1][2]
-
Utilize Mobile Phase Additives: Adding a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape by minimizing interactions between the analyte and the stationary phase.[3][4]
-
-
Modify Mobile Phase pH: The pH of the mobile phase can alter the ionization state of Carbocisteine and its impurities, thereby affecting their retention and selectivity. Experimenting with pH adjustments, particularly around the pKa values of the analytes, can lead to significant improvements in resolution. For instance, a mobile phase with a pH of 2.5 has been used effectively.[2]
-
Consider a Different Column Chemistry: If mobile phase optimization is insufficient, switching to a different stationary phase may be necessary.
-
Mixed-Mode Chromatography: A mixed-mode column that combines hydrophobic (like C18) and ion-exchange functionalities can provide alternative selectivity and enhanced resolution for polar and charged analytes like Carbocisteine and its impurities.[3][4][5]
-
Alternative Reversed-Phase Columns: Different C18 columns can have varying levels of end-capping and silica (B1680970) activity, leading to different selectivities. Trying a different brand or type of C18 column can sometimes resolve co-eluting peaks. An APS-2 hypersil column has also been shown to be effective.[1]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Issue 2: Peak Tailing of the Carbocisteine Peak
Q: My Carbocisteine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common problem in chromatography and can lead to inaccurate integration and reduced resolution. Here are the primary causes and solutions for Carbocisteine peak tailing:
-
Secondary Interactions with Silica: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with basic functional groups on analytes, causing peak tailing.[6][7][8]
-
Solution 1: Use a Buffer: Incorporating a buffer in the mobile phase, such as a phosphate (B84403) buffer, helps to maintain a constant pH and can mask the silanol interactions, leading to more symmetrical peaks.[1][6][8]
-
Solution 2: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites and reduce their interaction with Carbocisteine.[9]
-
Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to peak distortion, including tailing.[6][7]
-
Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the packing bed can deform, leading to poor peak shapes.[6]
-
Solution: Replace the column with a new one of the same type to see if the problem is resolved. Using a guard column can help extend the life of the analytical column.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Carbocisteine, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.
-
Below is a troubleshooting workflow for addressing peak tailing:
Caption: Troubleshooting workflow for Carbocisteine peak tailing.
Issue 3: Separation of (R)- and (S)-Carbocisteine Enantiomers
Q: I need to separate the enantiomers of this compound. What chromatographic approach should I use?
A: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.
-
Chiral Stationary Phases (CSPs): These are columns where a chiral selector is chemically bonded to the silica support. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and, thus, separation.[10]
-
Types of CSPs: There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers.[10] For compounds like Carbocisteine, a cyclodextrin-based or a ligand-exchange chiral column may be effective.
-
Mobile Phase Considerations: The choice of mobile phase is critical for achieving separation on a CSP. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with additives) conditions can be used, depending on the specific CSP and analyte.
-
-
Method Development Strategy:
-
Select a CSP: Based on literature for similar amino acid derivatives or by screening a variety of CSPs.
-
Optimize the Mobile Phase: Systematically vary the mobile phase composition (e.g., organic modifier type and concentration, buffer type and pH) to maximize the resolution between the enantiomers.
-
Adjust Temperature: Column temperature can also influence chiral recognition and should be optimized.
-
Quantitative Data Summary
The following tables summarize chromatographic conditions from various published methods for Carbocisteine analysis.
Table 1: Reversed-Phase HPLC Methods for Carbocisteine
| Parameter | Method 1[11] | Method 2[1] | Method 3[12][13] |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | APS-2 Hypersil (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (95:5 v/v) | Buffer:Methanol (65:35 v/v) | Water:Acetonitrile (90:10 v/v) |
| Buffer | N/A | 0.02 M KH2PO4 + 0.01 M 1-hexane sulphonic acid sodium salt | N/A (pH adjusted to 3 with OPA) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 210 nm | UV at 220 nm |
| Retention Time | Not Specified | Not Specified | 2.3 min |
Table 2: Mixed-Mode and Ion-Pair Chromatography Methods for Carbocisteine
| Parameter | Method 4[3][14] | Method 5[2] |
| Column | SIELC Primesep 100 (Mixed-Mode) | C18 (Alltima, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ultrapure Water (18:82 v/v) + 10 mM TFA | Phosphate Buffer:Methanol (96:4) |
| Buffer | 10 mM Trifluoroacetic Acid | 20 mM KH2PO4 + 20 mM Sodium Heptanesulfonate (pH 2.5) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | Charged Aerosol Detector (CAD) | UV at 210 nm |
| Column Temp. | Not Specified | 30°C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Carbocisteine[11]
This protocol is based on a simple isocratic reversed-phase method.
-
Instrumentation:
-
HPLC system with a UV detector.
-
BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Carbocisteine reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of water and acetonitrile in a 95:5 (v/v) ratio. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Carbocisteine reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of the mobile phase as a diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent. This yields a concentration of 1000 µg/mL. Further dilutions can be made as needed.
-
Sample Solution: Prepare the sample containing Carbocisteine in the same diluent to achieve a similar concentration as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Quantify the amount of Carbocisteine in the sample by comparing its peak area with that of the standard.
-
Protocol 2: Impurity Profiling using Mixed-Mode Chromatography with CAD Detection[3][14]
This protocol is suitable for the separation of Carbocisteine from its polar and non-polar impurities.
-
Instrumentation:
-
HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).
-
SIELC Primesep 100 mixed-mode column.
-
-
Reagents:
-
UHPLC-MS grade acetonitrile
-
UHPLC-MS grade trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
Carbocisteine and impurity reference standards
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of 18% acetonitrile and 82% aqueous 10 mM TFA (v/v). To prepare 1 L of the mobile phase, combine 180 mL of acetonitrile with 820 mL of 10 mM TFA in water. Filter and degas.
-
Flow Rate: As recommended by the column manufacturer (typically 0.5 - 1.0 mL/min).
-
Column Temperature: Controlled, e.g., 30°C.
-
CAD Settings: Optimize evaporation and nebulization temperatures as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Carbocisteine and its impurities in water. For poorly soluble impurities, a small amount of ammonia (B1221849) may be added to aid dissolution.
-
Working Solutions: Prepare working standard and sample solutions by diluting the stock solutions with water. A typical concentration for Carbocisteine analysis is 5 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject a blank (water) to ensure there are no system peaks.
-
Inject the standard solutions to identify the retention times of Carbocisteine and its impurities.
-
Inject the sample solution for impurity profiling.
-
Logical Relationship Diagram
The following diagram illustrates the logical steps for developing a robust HPLC method for Carbocisteine.
Caption: HPLC method development workflow for this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. CN106680386A - Method for separating and testing related substance of carbocisteine raw material medicine and preparation by using liquid chromatography - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Minimizing matrix effects in bioanalysis of (RS)-Carbocisteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (RS)-Carbocisteine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For this compound, a polar and acidic compound, common interfering components in biological matrices like plasma or urine include salts, phospholipids (B1166683), and endogenous metabolites.[3][4] These interferences can lead to ion suppression or enhancement, which respectively decrease or increase the analyte's signal intensity.[2] This variability compromises the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A2: The choice of sample preparation is critical and depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other polar interferences that can significantly affect Carbocisteine analysis.[5][6] Solid-Phase Extraction (SPE) is generally more effective at removing these interferences, leading to a cleaner extract and reduced matrix effects.[7][8] Liquid-Liquid Extraction (LLE) can also be effective, but optimization of the solvent system is crucial for the polar nature of Carbocisteine. For highly complex matrices, more advanced techniques like HybridSPE, which combines PPT and SPE, can provide the cleanest samples.[6]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A3: Yes, using a SIL-IS, such as Carbocisteine-¹³C₃, is highly recommended.[9] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction and ionization.[9][10] This co-behavior allows the SIL-IS to effectively compensate for these variations, leading to more accurate and precise quantification.[11][12] While structural analogs can be used, they may have different extraction recoveries and chromatographic retention times, and they may not fully compensate for matrix effects, potentially leading to biased results.[11][12]
Q4: Can derivatization help in the analysis of this compound?
A4: Derivatization can be a valuable strategy for improving the chromatographic retention and ionization efficiency of polar compounds like Carbocisteine.[13] By chemically modifying the carboxylic acid and/or amine groups, the polarity of the molecule can be altered, leading to better retention on reversed-phase columns and potentially moving its elution time away from highly polar matrix components that often elute early in the chromatogram.[13][14] Furthermore, certain derivatizing agents can introduce easily ionizable moieties, enhancing the mass spectrometric response.[15][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps | References |
| Inappropriate Sample Solvent | The solvent used to dissolve the extracted sample can significantly impact peak shape, especially in HILIC. Ensure the injection solvent is as similar as possible to the initial mobile phase conditions (high organic content for HILIC). | [17][18][19] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. | [20] |
| Secondary Interactions with Column | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For Carbocisteine, this can occur with residual silanols on silica-based columns. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Increasing the buffer concentration in the mobile phase can sometimes mitigate these interactions. | [20][21] |
| Column Contamination or Degradation | A buildup of matrix components on the column can lead to distorted peak shapes. Implement a more rigorous sample clean-up, use a guard column, and regularly flush the column. If the problem persists, the column may need to be replaced. | [20][21] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps | References |
| Inadequate Column Equilibration | HILIC columns, often used for polar compounds, require longer equilibration times between injections compared to reversed-phase columns. Ensure sufficient time for the column to re-equilibrate with the initial mobile phase conditions. | [17][18] |
| Fluctuations in Mobile Phase Composition or Flow Rate | Prepare fresh mobile phase daily and ensure it is properly degassed. Check the LC system for leaks and verify that the pump is delivering a consistent flow rate. | [22][23][24] |
| Temperature Variations | Use a column oven to maintain a stable temperature, as fluctuations can affect retention times. | [22][23] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to shifts in retention. Monitor column performance with QC samples and replace the column when retention times shift outside of acceptable limits. | [2] |
Issue 3: Low Signal Intensity or Ion Suppression
| Possible Cause | Troubleshooting Steps | References |
| Co-elution with Matrix Components | Endogenous compounds, particularly phospholipids, can co-elute with Carbocisteine and suppress its ionization. | [3][25] |
| 1. Improve Sample Preparation: Switch from protein precipitation to a more effective technique like Solid-Phase Extraction (SPE) to remove a wider range of interferences. | [3][8] | |
| 2. Optimize Chromatography: Modify the chromatographic gradient to achieve better separation between Carbocisteine and the interfering peaks. Consider switching to a different column chemistry (e.g., HILIC) if using reversed-phase. | [25] | |
| 3. Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same ion suppression, allowing for accurate correction of the signal. | [9][10] | |
| Poor Ionization Efficiency | Carbocisteine's polar nature can lead to suboptimal ionization in the mass spectrometer source. | |
| 1. Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the signal for Carbocisteine. | ||
| 2. Consider Derivatization: Chemical derivatization can introduce a more readily ionizable group onto the molecule, significantly enhancing the signal. | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma sample with 800 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonia (B1221849) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Assessment of Matrix Effects
-
Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the reconstitution solvent at low and high concentrations corresponding to LQC and HQC levels.
-
Spike Extracted Matrix: Spike the low and high concentration neat solutions into the blank extracted matrix samples.
-
Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The CV% of the MF across the different lots should be <15%.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 85% | 60-80% | > 90% |
| Matrix Effect (Ion Suppression) | High | Moderate | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
Table 2: Bioanalytical Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | < 15% | 3.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% | 4.1 - 9.5% |
| Accuracy (% Bias) | ± 15% | -5.2 to 6.8% |
| Recovery (%) | Consistent and reproducible | ~92% |
| Matrix Factor (CV%) | < 15% | 6.7% |
Visualizations
Caption: Workflow for identifying and evaluating matrix effects.
Caption: A logical approach to troubleshooting common bioanalytical issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. scispace.com [scispace.com]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization methods for quantitative bioanalysis by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. How to Avoid Common Problems with HILIC Methods [restek.com]
- 18. support.waters.com [support.waters.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. restek.com [restek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. LC Troubleshooting—Retention Time Shift [restek.com]
- 25. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Cell toxicity issues with high concentrations of (RS)-Carbocisteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during in vitro experiments with high concentrations of (RS)-Carbocisteine. While this compound is widely recognized for its mucolytic, anti-inflammatory, and antioxidant properties, working with it at high concentrations can present specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I am observing no cytotoxic effects even at high concentrations of this compound. Is this expected?
A1: Yes, this is a common observation. The available in vitro data predominantly show that this compound has protective effects against cellular stressors rather than direct cytotoxicity.[1][2][3][4] Studies have demonstrated that concentrations up to 1000 µM (1 mM) can attenuate inflammation and oxidative stress-induced cell injury in various cell lines, such as human alveolar epithelial A549 cells.[3][5] The lack of a classic toxic dose-response is likely due to its mechanism of action, which involves activating pro-survival signaling pathways.
Q2: I am having difficulty dissolving this compound at high concentrations in my cell culture medium. What is the recommended procedure?
A2: this compound has very low solubility in water (approx. 1.6 g/L or ~8.9 mM) and is practically insoluble in common organic solvents like DMSO and ethanol.[6][7][8] Attempting to dissolve it directly in neutral pH buffer or media will likely result in precipitation. To achieve higher concentrations, you must first form a salt. This is typically done by dissolving the carbocisteine powder in an alkaline solution, such as a dilute sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution, and then adjusting the pH.[8][9] See the detailed protocol below for a step-by-step guide.
Q3: Could this compound interfere with my cell viability assay (e.g., MTT, XTT)?
A3: This is a critical consideration. This compound is an antioxidant, and compounds with reducing properties can interfere with tetrazolium-based assays like MTT.[10] These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product. An antioxidant compound could potentially reduce the dye abiotically (in the absence of cells), leading to a false-positive signal that suggests higher cell viability than is actually present.[10] It is crucial to run a "no-cell" control with your highest concentration of carbocisteine and the assay reagent to check for direct reduction.
Q4: What are the known signaling pathways affected by this compound that might explain its protective effects?
A4: this compound exerts its cytoprotective effects by modulating several key signaling pathways. It is known to:
-
Activate the PI3K/Akt Pathway: This is a major pro-survival pathway that inhibits apoptosis. Studies have shown that carbocisteine can activate Akt phosphorylation, which in turn inhibits the activation of apoptotic caspases like caspase-3 and caspase-9.[1][2]
-
Suppress NF-κB and MAPK/ERK1/2 Signaling: These pathways are central to the inflammatory response. Carbocisteine can suppress the activation of NF-κB and ERK1/2, leading to a dose-dependent reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8.[2][3]
-
Activate the Nrf2 Antioxidant Response: Carbocisteine can enhance the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[11]
Troubleshooting Guide
This guide addresses common issues encountered when using high concentrations of this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in media after adding Carbocisteine stock. | 1. Poor Solubility: The concentration exceeds the solubility limit of carbocisteine at the media's pH. 2. Improper Stock Preparation: The initial salt formation was incomplete. | 1. Prepare Stock Correctly: Follow the detailed "Protocol for Solubilizing High Concentrations of this compound" below. Ensure the final pH of the stock is compatible with your media. 2. pH Adjustment: After adding the stock to your final media, re-check the pH and adjust if necessary. A significant pH shift can cause precipitation. 3. Filter Sterilize: After preparation, filter the final carbocisteine-containing medium through a 0.22 µm filter to remove any micro-precipitates. |
| Inconsistent or unexpectedly high readings in MTT/XTT assays. | 1. Assay Interference: Carbocisteine's antioxidant properties may be directly reducing the tetrazolium dye.[10] 2. Cytoprotective Effect: The compound is protecting cells from baseline stress or cell death in culture, leading to higher-than-expected viability. | 1. Run a No-Cell Control: In a cell-free well, add your highest concentration of carbocisteine, media, and the MTT/XTT reagent. Incubate for the same duration as your experiment. A color change indicates direct chemical reduction and assay interference. 2. Use an Alternative Assay: Switch to a viability assay with a different mechanism, such as a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay, which are less susceptible to interference from reducing agents. 3. Include Positive Controls: Use a known cytotoxic agent to confirm that your assay can detect a decrease in viability in your cell line. |
| No observable changes in cell morphology at high concentrations. | Lack of Direct Cytotoxicity: As supported by literature, carbocisteine is generally not directly toxic to cells. Its primary role is cytoprotective.[12][13] | 1. Confirm Compound Activity: While not toxic, carbocisteine should still be biologically active. Test its protective effect by co-treating cells with a known stressor (e.g., H₂O₂, TNF-α). You should observe that carbocisteine rescues cells from the stressor-induced death or morphological changes.[3][4] 2. Assess Other Endpoints: Instead of morphology, measure endpoints related to its known anti-inflammatory or antioxidant activity (e.g., cytokine secretion via ELISA, ROS production via DCFDA).[14] |
Data Presentation
The following tables summarize the observed effects and concentrations of this compound used in various in vitro studies. Note the absence of IC50 values related to direct cytotoxicity.
Table 1: Protective and Anti-inflammatory Effects of this compound in vitro
| Cell Line | Stressor | Carbocisteine Conc. (µM) | Observed Effect | Reference |
| Human Tracheal Epithelial Cells | Hydrogen Peroxide (H₂O₂) | 10 | Inhibited oxidant-induced apoptosis. | [1] |
| Human Alveolar Epithelial (A549) | Tumor Necrosis Factor-α (TNF-α) | 10 - 1000 | Dose-dependently suppressed IL-6 and IL-8 release. | [3] |
| Human Alveolar Epithelial (A549) | Hydrogen Peroxide (H₂O₂) | 10 - 1000 | Increased cell viability and decreased LDH release. | [4] |
| Macrophages (Peritoneal & Alveolar) | None (basal activation) | Not specified (dose-dependent) | Enhanced nuclear translocation of Nrf2. | [11] |
| Human Tracheal Epithelial Cells | Influenza A Virus | 10 | Reduced viral titers and pro-inflammatory cytokine release. | [15] |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced viral titer and pro-inflammatory cytokine secretion. | [16] |
Experimental Protocols
Protocol for Solubilizing High Concentrations of this compound
This protocol is essential for overcoming the poor aqueous solubility of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Suspension: Add a small volume of sterile, deionized water to create a slurry. Do not expect it to dissolve.
-
Alkalinization: While stirring continuously, add a 1M NaOH solution dropwise. Monitor the solution closely. The powder will begin to dissolve as the carboxyl groups are deprotonated, forming the sodium salt.
-
Complete Dissolution: Continue adding NaOH until the solution is completely clear. Avoid adding a large excess of NaOH. A molar ratio of approximately 1:1 (Carbocisteine:NaOH) is a good starting point.[8]
-
pH Adjustment: Carefully adjust the pH of the concentrated stock solution to a physiologically compatible range (e.g., pH 7.2-7.6) using 1M HCl. This step is critical to prevent pH shock to your cells.
-
Final Volume and Sterilization: Bring the solution to the final desired stock concentration with sterile water or PBS. Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol for Cell Viability Assessment (MTT Assay) with Interference Check
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of your this compound stock solution. Include vehicle-only controls.
-
No-Cell Control Setup: In parallel wells on the same plate, add cell culture medium and the same serial dilutions of this compound, but do not add any cells. This will be your interference control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to all wells (both with and without cells) and incubate according to the manufacturer's protocol (typically 2-4 hours).
-
Solubilization: Add the solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to all wells and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Analyze the "no-cell" control wells. If you observe a significant, dose-dependent increase in absorbance, your compound is interfering with the assay.
-
If there is interference, the data from the cell-containing wells cannot be reliably interpreted. You must use an alternative viability assay.
-
If there is no interference, calculate cell viability as a percentage of the vehicle-treated control wells.
-
Visualizations
Caption: Troubleshooting workflow for high-concentration Carbocisteine experiments.
Caption: Simplified diagram of Carbocisteine's cytoprotective signaling pathways.
References
- 1. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carbocisteine | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibitory effects of carbocisteine on type A seasonal influenza virus infection in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (RS)-Carbocisteine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (RS)-Carbocisteine and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Oxidation of Cysteine: Cysteine is susceptible to oxidation to form cystine, especially in alkaline solutions and in the presence of air. | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Add an antioxidant, such as sodium sulfite (B76179) or sodium metabisulfite, to the reaction mixture[1].• Minimize the reaction time, particularly at the alkaline stage. |
| Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. | • pH Control: Ensure the pH is maintained in the optimal range for the carboxymethylation step, typically between 8 and 12[2].• Temperature: Maintain the recommended temperature for the specific protocol. While some protocols require low temperatures (0-30°C) to minimize side reactions, others may use moderate heat (50-80°C) to drive the reaction[2].• Molar Ratio: Verify the correct molar ratio of reactants. A slight excess of chloroacetic acid (e.g., 1:1.05 to 1:1.1 of L-cysteine hydrochloride to chloroacetic acid) can be beneficial[1]. | |
| Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. | • Buffer Usage: The use of an organic acid can act as a buffer and suppress side reactions like desulfurization[2].• Controlled Addition of Reagents: Add strong bases and other reactive agents slowly to control the reaction temperature and minimize localized pH changes that can promote side reactions. | |
| High Impurity Levels | Presence of Unreacted Starting Materials: Cysteine, cystine, and chloroacetic acid are common impurities. | • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure completion.• Purification: Optimize the purification process. Recrystallization with pH adjustment is a common and effective method[1][]. Washing the final product with cold deionized water helps remove water-soluble impurities[]. |
| Formation of By-products: N,S-dicarboxymethylcysteine is a known by-product. | • Stoichiometry: Precise control over the stoichiometry of the reactants can minimize the formation of di-substituted products. | |
| Oxidation Product (Cystine): The presence of cystine indicates oxidation of the starting cysteine or the intermediate. | • Implement the recommendations for preventing the oxidation of cysteine as mentioned under "Low Yield". | |
| Poor Product Quality (e.g., color, crystallinity) | Presence of Colored Impurities: These can arise from side reactions or contaminants in the starting materials. | • Decolorization: During recrystallization, treat the solution with activated carbon to remove colored impurities[1]. |
| Improper Crystallization: Suboptimal crystallization conditions can lead to poor crystal quality or amorphous product. | • Controlled Cooling: Cool the crystallization mixture slowly to promote the formation of well-defined crystals.• pH Adjustment: Carefully control the pH during crystallization, as the solubility of carbocisteine is pH-dependent. The isoelectric point is a common target for precipitation[1][]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the S-alkylation of cysteine with chloroacetic acid in an alkaline medium. A common starting material is L-cysteine hydrochloride[1]. An alternative approach starts with cystine, which is first reduced to cysteine in situ using a reducing agent like zinc powder in an acidic medium, followed by the reaction with chloroacetic acid under alkaline conditions[2].
Q2: How can I minimize the oxidation of cysteine during the reaction?
A2: To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen). The addition of antioxidants to the reaction mixture can also be effective[1]. Furthermore, keeping the reaction time at the alkaline stage as short as possible is beneficial, as cysteine is less stable at higher pH[2].
Q3: What is the optimal pH for the synthesis?
A3: The synthesis involves steps with different optimal pH values. For the carboxymethylation of cysteine with chloroacetic acid, an alkaline pH, typically in the range of 8-12, is required to deprotonate the thiol group, making it a more effective nucleophile[2]. For the final product isolation, the pH is adjusted to the isoelectric point of carbocisteine (around 2.5-3.0) to induce precipitation[1][][4].
Q4: What are the major impurities I should look for, and how can I detect them?
A4: The major impurities include unreacted starting materials (cysteine, cystine, chloroacetic acid) and a significant by-product, N,S-dicarboxymethylcysteine[5]. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of these impurities[5][6].
Q5: Can the yield be improved by modifying the reaction sequence?
A5: Yes. Some patented methods suggest that reducing cystine to cysteine and then reacting it with chloroacetic acid in the same reaction vessel without isolating the intermediate cysteine can lead to higher yields and a more streamlined process[2].
Experimental Protocols
Protocol 1: Synthesis from L-Cysteine Hydrochloride
This protocol is based on the condensation reaction of L-cysteine hydrochloride and chloroacetic acid[1].
-
Condensation Reaction:
-
Dissolve L-cysteine hydrochloride in deionized water.
-
Add an antioxidant (e.g., sodium sulfite) and a carbonate base (e.g., sodium carbonate) to the solution.
-
Slowly add a solution of chloroacetic acid, maintaining the temperature between 20-30°C. The molar ratio of L-cysteine hydrochloride to chloroacetic acid should be approximately 1:1.05-1.1[1].
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC or HPLC).
-
-
Neutralization and Crystallization:
-
Recrystallization:
-
Suspend the crude product in deionized water and heat to approximately 55°C.
-
Add hydrochloric acid dropwise until the solid completely dissolves.
-
Add activated carbon and stir for a period to decolorize the solution[1].
-
Filter the hot solution to remove the activated carbon.
-
Adjust the pH of the filtrate to around 2.5-3.0 with a sodium hydroxide (B78521) solution to recrystallize the carbocisteine.
-
Cool the mixture to 20-30°C, filter the purified product, wash with cold deionized water, and dry.
-
Protocol 2: Synthesis from Cystine with In Situ Reduction
This protocol involves the reduction of cystine to cysteine followed by carboxymethylation in the same pot[2].
-
Reduction of Cystine:
-
To a suspension of cystine in water, add 1-2 equivalents of monochloroacetic acid and an additional acid (e.g., hydrochloric acid, sulfuric acid).
-
At around 30°C, add zinc powder portion-wise.
-
Heat the mixture to 50-80°C and stir for 1 hour to complete the reduction to cysteine.
-
-
Carboxymethylation:
-
Cool the reaction mixture to below 30°C.
-
Slowly add an alkaline solution (e.g., sodium hydroxide, sodium carbonate) over 1-2 hours to adjust the pH to 8-12.
-
Maintain the temperature below 30°C during the addition.
-
-
Isolation and Purification:
-
After the reaction is complete, adjust the pH to the isoelectric point of carbocisteine (around 2.5-3.0) with an acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. CN106565565A - Preparation method of carbocisteine - Google Patents [patents.google.com]
- 2. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106680386A - Method for separating and testing related substance of carbocisteine raw material medicine and preparation by using liquid chromatography - Google Patents [patents.google.com]
Addressing inconsistent results in (RS)-Carbocisteine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving (RS)-Carbocisteine.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH and temperature.[1][2] It is known to be more stable at a pH between 6.5 and 7.5.[3] Conversely, it is unstable at low pH, which can lead to the formation of carbocisteine lactam.[4] While sensitive to temperature variations, this compound is reportedly stable in the presence of light.[1][2]
Q2: What are the known degradation products of this compound?
A2: Under thermal stress and at a pH range of 5.0-7.0, a primary degradation product is 5-oxo-thiomorpholine-3-carboxylic acid, also known as the lactam of carbocisteine.[5] In the presence of moderately strong oxidizing conditions, S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocisteine sulphoxide) can be formed.[5] Other identified impurities from synthesis can include cystine and N,S-dicarboxymethylcysteine.[4]
Q3: Why might there be high inter-individual variability in in-vivo studies?
A3: Significant variability in the metabolism of Carbocisteine can be attributed to genetic polymorphism in sulfoxidation capacity.[][7][8] The primary metabolic pathways include acetylation, decarboxylation, and sulfoxidation, leading to inactive derivatives.[] This inherent biological variation can contribute to inconsistent results between subjects in pharmacokinetic and pharmacodynamic studies.
Q4: Are there known interactions between this compound and common excipients or other drugs?
A4: Yes, interactions can occur. This compound may enhance the penetration of antibiotics like amoxicillin, erythromycin, and cefuroxime (B34974) into bronchial secretions.[9] Caution is also advised when co-administering with medicines that can cause stomach bleeding or ulcers, such as NSAIDs (e.g., ibuprofen, naproxen), steroids, and antiplatelet medicines (e.g., clopidogrel).[10]
Troubleshooting Guides
Analytical Methodologies (HPLC)
Problem: Inconsistent peak areas or retention times in RP-HPLC analysis.
This guide provides a systematic approach to troubleshooting common issues with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound analysis.
Troubleshooting Workflow
References
- 1. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 2. scirp.org [scirp.org]
- 3. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Taking carbocisteine with other medicines and herbal supplements - NHS [nhs.uk]
Technical Support Center: Optimization of Mobile Phase for (RS)-Carbocisteine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (RS)-Carbocisteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The main challenge lies in achieving adequate retention and symmetric peak shapes for this polar, zwitterionic compound. Furthermore, the separation of its enantiomers, (R)-Carbocisteine and (S)-Carbocisteine, requires a chiral stationary phase or a chiral mobile phase additive, adding another layer of complexity to method development.
Q2: What are the typical starting conditions for achiral this compound analysis by reversed-phase HPLC?
A common starting point for the achiral analysis of Carbocisteine is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter and is often adjusted to be acidic (around pH 2.5-3.0) to suppress the ionization of the carboxylic acid groups and ensure good peak shape.[1]
Q3: How can I achieve chiral separation of this compound enantiomers?
Direct chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for separating amino acid enantiomers.[2][3][4] The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier like formic acid). Another approach is to use a chiral mobile phase additive with a standard achiral column.
Q4: What detection wavelength is typically used for Carbocisteine analysis?
Carbocisteine lacks a strong chromophore, making UV detection challenging. Detection is often performed at low UV wavelengths, typically in the range of 200-220 nm.[5][6] Charged Aerosol Detection (CAD) is a more universal detection method that can be used and is not dependent on the presence of a chromophore.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Carbocisteine peak is tailing. What are the possible causes and solutions?
-
Cause: Secondary interactions between the basic amino group of Carbocisteine and residual silanol (B1196071) groups on the silica-based column packing.
-
Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the protonated amine group of the analyte.
-
-
Cause: Inappropriate mobile phase pH. If the mobile phase pH is close to the pKa of Carbocisteine's carboxylic acid or amino groups, it can exist in multiple ionic forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the analyte.
-
-
Cause: Column overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause: Column contamination or degradation.
-
Solution: Wash the column with a strong solvent or replace the column if it's old or has been used extensively with complex matrices.
-
Issue 2: Poor Resolution Between Enantiomers (Chiral Analysis)
Q: I am not getting any separation between the (R) and (S) enantiomers of Carbocisteine. What should I do?
-
Cause: The chosen chiral stationary phase (CSP) is not suitable for this separation.
-
Solution: Screen different types of CSPs. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based columns are good starting points.
-
-
Cause: The mobile phase composition is not optimal.
-
Solution (Normal Phase): Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution.
-
Solution (Reversed Phase): Adjust the percentage of the organic modifier (acetonitrile or methanol) and the concentration and type of the acidic modifier (e.g., formic acid, acetic acid, TFA).
-
-
Cause: The flow rate is too high.
-
Solution: Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[3]
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature, as temperature can significantly affect chiral recognition.[3]
-
Issue 3: Retention Time Drifting or Irreproducible
Q: The retention time of my Carbocisteine peak is not consistent between injections. Why is this happening?
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral columns, in particular, may require longer equilibration times.
-
-
Cause: Mobile phase composition is changing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause: Changes in mobile phase pH.
-
Solution: Ensure the pH of the mobile phase is accurately and consistently prepared for each batch.
-
Experimental Protocols
Protocol 1: Achiral Analysis of this compound using Reversed-Phase HPLC
This protocol provides a general method for the quantitative analysis of total Carbocisteine.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate buffer (20mmol/L potassium dihydrogen phosphate + 20mmol/L sodium heptanesulfonate, pH 2.5) : Methanol (96:4 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 210 nm[1] |
| Injection Volume | 20 µL[1] |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5-4.0 mg/mL.[6] |
Protocol 2: General Approach for Chiral Separation of this compound Enantiomers
| Parameter | Suggested Starting Condition |
| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Methanol : Formic Acid (e.g., 40:60:0.02 v/v/v) |
| Flow Rate | 1.0 mL/min (can be optimized by reducing to 0.5-0.8 mL/min) |
| Column Temperature | 25°C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic standard in a mixture of water and methanol (50:50 v/v) to a concentration of approximately 200 µg/mL. |
Quantitative Data Summary
The following tables summarize the impact of mobile phase parameters on the HPLC analysis of Carbocisteine and related compounds.
Table 1: Effect of Mobile Phase Composition on Achiral Carbocisteine Analysis
| Mobile Phase Composition | Column | Retention Time (min) | Observations | Reference |
| 0.02 M KH2PO4 + 0.01 M 1-Hexane Sulfonic Acid Sodium Salt in Methanol (65:35 v/v) | APS-2 Hypersil (250 x 4.6 mm, 5µm) | Not specified, but described as "very less" | Good resolution and peak shape. | [2] |
| Water : Acetonitrile (95:5 v/v) | BDS Hypersil C18 (250 x 4.6 mm, 5µm) | Not specified | Favorable chromatographic pattern. | [1] |
| 10 mM TFA in Acetonitrile/Water (18:82 v/v) | SIELC Primesep 100 (mixed-mode) | ~5 min | Good separation of Carbocisteine and its impurities. | [8] |
Table 2: General Effects of Mobile Phase Parameters on Chiral Separation of Amino Acids
| Parameter Change | Potential Effect on Resolution | Rationale |
| Increase Organic Modifier % (Reversed Phase) | May increase or decrease | Affects the interaction between the analyte and the chiral stationary phase. A "U-shaped" relationship between retention and organic modifier concentration is sometimes observed.[2] |
| Decrease Flow Rate | Generally improves | Allows for more interactions between the enantiomers and the chiral stationary phase, leading to better separation.[3] |
| Change in Temperature | Can improve or worsen | Affects the thermodynamics of the chiral recognition process. The effect can be unpredictable and needs to be evaluated empirically.[3] |
| Addition of Acidic/Basic Modifier | Can significantly improve | Modifies the ionization state of the analyte and the stationary phase, influencing the chiral recognition mechanism. |
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Logical workflow for chiral method development.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. jocpr.com [jocpr.com]
- 6. CN106680386A - Method for separating and testing related substance of carbocisteine raw material medicine and preparation by using liquid chromatography - Google Patents [patents.google.com]
- 7. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-(Carboxymethyl)-L-cysteine | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Shelf-Life of (RS)-Carbocisteine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of stable (RS)-Carbocisteine formulations.
Troubleshooting Guide
This guide addresses common issues observed during the stability testing of this compound formulations and provides potential solutions.
| Issue Observed | Potential Cause | Recommended Action |
| Rapid decrease in this compound concentration in liquid formulations. | Inappropriate pH: this compound is susceptible to degradation at certain pH values. Studies have shown that formulations with a pH between 5.5 and 6.2 exhibit greater degradation.[1] | Adjust the pH of the formulation to a range of 6.5 to 7.5, with an optimal pH around 7.0 for improved stability.[1] |
| Discoloration (darkening) of syrup formulations over time. | Sugar Content: The presence of sucrose (B13894) in the formulation can contribute to darkening, especially under thermal stress. | Consider replacing sucrose with a non-sugar sweetener to prevent discoloration. |
| Formation of precipitation or flocculent matter upon storage. | Low Aqueous Solubility: this compound has low intrinsic solubility in water, which can lead to precipitation. Changes in pH or temperature can further affect its solubility. | Ensure complete solubilization during formulation by using an appropriate salt form or a suitable co-solvent system. The use of stabilizers like hydroxypropyl cellulose (B213188) and D-sodium gluconate has been shown to improve long-term clarity.[2] |
| Inconsistent analytical results during stability testing. | Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | Develop and validate a stability-indicating HPLC method capable of resolving this compound from its known degradation products, such as 5-oxo-thiomorpholine-3-carboxylic acid and S-carboxymethyl-L-cysteine-(R/S)-sulphoxide. |
| Significant degradation under oxidative stress conditions. | Susceptibility to Oxidation: The thioether group in the this compound molecule is prone to oxidation, leading to the formation of the sulfoxide (B87167) derivative.[3] | Incorporate antioxidants into the formulation. However, the choice of antioxidant and its concentration should be carefully optimized, as interactions with pH can affect stability. For example, sodium metabisulfite (B1197395) showed increased degradation at pH 5.0.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous formulations?
A1: The two main degradation pathways for this compound in aqueous solutions are:
-
Lactamization: Under thermal stress, particularly in the pH range of 5.0-7.0, this compound can undergo intramolecular cyclization to form 5-oxo-thiomorpholine-3-carboxylic acid (a lactam).[3]
-
Oxidation: In the presence of oxidizing agents, the sulfur atom in the thioether linkage can be oxidized to form S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[3]
Q2: How does pH influence the stability of this compound oral solutions?
A2: pH is a critical factor affecting the stability of this compound oral solutions. Formulations with a pH between 6.5 and 7.25 demonstrate significantly improved stability compared to more acidic conditions.[5] A study showed that syrups with a pH between 5.5 and 6.2 lost up to 0.26% of the active ingredient after 45 days at 45°C, whereas a formulation adjusted to pH 7 showed considerably less degradation under similar stress conditions.[1]
Q3: What are the recommended strategies to minimize degradation and enhance the shelf-life of this compound syrups?
A3: To enhance the shelf-life of this compound syrups, consider the following strategies:
-
pH Control: Maintain the pH of the formulation between 6.5 and 7.5.[1]
-
Use of Stabilizers: A combination of hydroxypropyl cellulose and D-sodium gluconate has been patented as an effective stabilizer system.[2]
-
Inclusion of Antioxidants: To prevent oxidative degradation, the addition of an antioxidant can be beneficial. However, its selection and concentration must be carefully evaluated in conjunction with the formulation's pH.
-
Sweetener Selection: Replacing sucrose with a suitable sweetener can prevent the darkening of the syrup.[5]
-
Novel Drug Delivery Systems: Formulating this compound as solid lipid nanoparticles (SLNs) can improve its stability and bioavailability.
Q4: Are there any specific excipients that have been shown to improve the stability of liquid this compound formulations?
A4: Yes, a patented formulation suggests the use of a stabilizer composed of hydroxypropyl cellulose and D-sodium gluconate at a weight ratio of 1:(0.1-1). This combination has been shown to maintain the clarity and potency of the solution for an extended period.[2]
Data Presentation
The following tables summarize quantitative data from stability studies on this compound formulations.
Table 1: Effect of pH on the Stability of this compound Syrup at 45°C
| Formulation pH | Storage Duration (days) | Active Ingredient Loss (%) |
| 5.5 - 6.2 | 45 | 0.23 - 0.26 |
| 7.0 | 180 | 0.59 |
Source: Adapted from patent data.[1]
Table 2: Stability of Two this compound Formulations Under Different Storage Conditions
| Formulation | Storage Condition | Duration | This compound Decrease (%) |
| Formulation V | 25°C / 60% RH | Not Specified | 2.7 |
| Formulation A | 25°C / 60% RH | Not Specified | 2.5 |
| Formulation V | 40°C / 75% RH | Not Specified | 10.0 |
| Formulation A | 40°C / 75% RH | Not Specified | 12.5 |
Source: Adapted from patent data.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol describes a representative HPLC method for the simultaneous determination of this compound and its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax SAX column or equivalent anion-exchange column.
-
Mobile Phase: 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Prepare working standards by diluting the stock solution to concentrations ranging from 2.5-50 µg/mL.[3]
-
-
Sample Preparation (for Syrup Formulation):
-
Accurately weigh a quantity of syrup equivalent to a known amount of this compound.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of this compound and its degradation products based on their retention times compared to reference standards.
-
Quantify the amount of this compound and its degradation products using the peak areas.
-
Protocol 2: Forced Degradation Study of an this compound Oral Solution
This protocol outlines the procedure for conducting a forced degradation study on an this compound oral solution according to ICH guidelines.
-
Objective: To identify potential degradation products and assess the intrinsic stability of the this compound formulation.
-
Materials:
-
This compound oral solution.
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).
-
Calibrated stability chambers (for thermal and photostability studies).
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix the oral solution with an equal volume of 0.1 N HCl.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the oral solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the oral solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place the oral solution in a stability chamber at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).
-
-
Photostability:
-
Expose the oral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored under normal conditions), using the validated stability-indicating HPLC method (Protocol 1).
-
Determine the percentage degradation of this compound and quantify any significant degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
Preventing degradation of (RS)-Carbocisteine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (RS)-Carbocisteine during sample preparation for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1][2][3][4] Studies have shown that this compound is susceptible to degradation at elevated temperatures and in both acidic and alkaline environments, with stability being pH-dependent.[1][2] The presence of strong oxidizing agents, such as hydrogen peroxide, can also lead to the formation of degradation products like S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[3]
Q2: What are the main degradation products of this compound to be aware of?
A2: The principal degradation products identified in stability studies include:
-
5-oxo-thiomorpholine-3-carboxylic acid (Carbocisteine Lactam): Formed under thermal stress.[3][5]
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (Carbocisteine Sulfoxide): Generated in the presence of oxidizing agents.[3][]
-
S-(carboxymethylthio)-L-cysteine (CMTC): A known urinary metabolite.[]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound stability is significantly dependent on the pH of the solution. It is a crystalline powder that is insoluble in water and alcohol but dissolves in dilute mineral acids and alkali hydroxides.[1] One study observed that degradation increases as the pH decreases from 12 to 7, with the compound being more stable at a pH below 7.[2] However, another study on oral syrup formulations noted degradation in the pH range of 5.0-7.0 under thermal stress.[3] It is crucial to optimize the pH of your sample diluent based on your specific analytical method.
Q4: Is this compound sensitive to light?
A4: Based on available stability studies, this compound appears to be stable in the presence of light.[1][2] Therefore, special light-protective measures during sample preparation are generally not necessary.
Q5: What are the recommended storage conditions for this compound solutions during and after sample preparation?
A5: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) or frozen, depending on the duration of storage.[7][8][9] For long-term storage of plasma samples, temperatures of -70±15°C have been used.[8] Whenever possible, it is best to prepare samples fresh and analyze them promptly.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to inappropriate pH. | Optimize the pH of the sample diluent. This compound has shown stability at acidic pH, for instance, a mobile phase with a pH of 4.0 has been used successfully.[3] |
| Thermal degradation. | Prepare samples on ice or at a controlled room temperature and avoid prolonged exposure to heat. Store prepared samples at 2-8°C if immediate analysis is not possible.[7][9] | |
| Oxidative degradation. | Avoid using strong oxidizing agents in the sample preparation workflow. If the sample matrix is known to be oxidative, consider the addition of an antioxidant, though this should be validated for compatibility with the analytical method. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known degradation products like Carbocisteine Lactam and Carbocisteine Sulfoxide.[3][5] Adjust sample preparation conditions (pH, temperature) to minimize their formation. |
| Contamination from reagents or vials. | Use high-purity solvents and reagents. Ensure that vials and caps (B75204) are clean and do not leach any interfering substances. | |
| Poor solubility of this compound during sample preparation | Inappropriate solvent. | This compound is sparingly soluble in water but dissolves in dilute acidic or alkaline solutions.[1] Consider using 0.1 N NaOH or 0.1 N HCl for initial dissolution.[1][10] For certain impurities like cystine, the addition of a small amount of concentrated ammonia (B1221849) solution can improve solubility.[7][9] |
| Inconsistent results between samples | Variability in sample preparation time. | Standardize the time taken for each step of the sample preparation process to ensure uniformity and minimize time-dependent degradation. |
| Instability of the prepared sample solution. | Analyze samples as quickly as possible after preparation. If storage is necessary, validate the stability of the analyte in the chosen diluent and storage conditions. One study noted that a sample solution was stable for up to 24 hours at room temperature.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard and Sample Solutions from Pharmaceutical Formulations (e.g., Tablets)
This protocol is adapted from a validated HPLC method.[11]
Materials:
-
This compound reference standard
-
This compound tablets
-
Diluent: Buffer containing 0.02 M potassium dihydrogen phosphate (B84403) monobasic and 0.01 M 1-hexane sulphonic acid sodium salt anhydrous.
-
Volumetric flasks (50 mL)
-
Sonicator
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 50 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. b. Add about 20 mL of diluent and sonicate for 10 minutes to dissolve. c. Make up the volume to the mark with the diluent and mix well.
-
Working Standard Solution Preparation (100 µg/mL): a. Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask. b. Dilute to the mark with the diluent and mix well.
-
Sample Solution Preparation (100 µg/mL): a. Weigh and finely powder 20 tablets. b. Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask. c. Add about 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. d. Make up the volume to the mark with the diluent and mix well. e. Filter the solution if necessary. f. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask. g. Dilute to the mark with the diluent and mix well.
Protocol 2: Preparation of this compound from Human Plasma Samples
This protocol is based on a validated LC-MS/MS method.[8]
Materials:
-
Human plasma samples containing this compound
-
Internal standard solution (e.g., Rosiglitazone)
-
Methanol (B129727) (HPLC grade)
-
Dilution buffer: Methanol and 0.5% formic acid (20:80 v/v)
-
Eppendorf tubes (2 mL)
-
Centrifuge capable of 15,000 rpm and 10°C
-
HPLC vials
Procedure:
-
Sample Thawing: a. Thaw the frozen plasma samples at room temperature.
-
Protein Precipitation: a. Pipette 200 µL of the plasma sample into a 2 mL Eppendorf tube. b. Add 25 µL of the internal standard solution and vortex for 20-30 seconds. c. Add 700 µL of methanol and vortex for 5 minutes to precipitate proteins.
-
Centrifugation: a. Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.
-
Dilution and Transfer: a. Carefully transfer 250 µL of the supernatant to a clean tube. b. Add 250 µL of the dilution buffer. c. Vortex briefly and transfer the final solution to an HPLC vial for analysis.
Visualizations
Degradation Pathway of this compound
Caption: Major degradation pathways of this compound.
General Experimental Workflow for Sample Preparation
Caption: A generalized workflow for sample preparation.
Quantitative Data Summary
The following tables summarize quantitative data from stability and validation studies.
Table 1: Influence of Physico-Chemical Factors on this compound Content
Data adapted from a study on a 5% syrup formulation.[1][2]
| Condition | Initial Concentration (mg/mL) | Concentration after Exposure (mg/mL) | Observation |
| Temperature (40°C) | 0.05 | Decreased over time | Degradation is temperature-dependent. |
| pH (12 to 7) | 0.031 | 0.0007 | Rapid decrease in concentration. |
| pH (<7) | - | Stable | More stable in acidic conditions. |
| Light Exposure | - | Stable | Not significantly affected by light. |
Table 2: Recovery Data from a Validated HPLC Method
Data from a recovery analysis of a pharmaceutical formulation.[11]
| Spike Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) |
| 80% | 40 | - | 98.49 - 100.45 |
| 100% | 50 | - | 98.49 - 100.45 |
| 120% | 60 | - | 98.49 - 100.45 |
References
- 1. Influence of Some Physico-Chemical Exposure Factors on the Carbocysteine Content of an Opened Pharmaceutical Product [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 7. lcms.cz [lcms.cz]
- 8. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jocpr.com [jocpr.com]
Method validation challenges for (RS)-Carbocisteine quantification
Welcome to the technical support center for the analytical quantification of (RS)-Carbocisteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Reversed-phase HPLC (RP-HPLC) is frequently used.[1] For detection, Ultraviolet (UV) detection is common, often at wavelengths around 215 nm.[1] However, due to the lack of a strong chromophore in Carbocisteine, UV detection can lack sensitivity.[2][3] To overcome this, mass spectrometry (LC-MS/MS) is employed for higher sensitivity and selectivity, particularly in biological matrices like human plasma.[2][4] Charged Aerosol Detection (CAD) is another alternative that offers good sensitivity for non-volatile analytes like Carbocisteine and its impurities.[3][5]
Q2: I am observing poor peak shape (tailing or fronting) for my Carbocisteine peak in RP-HPLC. What could be the cause?
A2: Poor peak shape for this compound can arise from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the amine group of Carbocisteine, leading to peak tailing. Lowering the mobile phase pH (e.g., to 2.5 with phosphoric acid) can help to suppress these interactions.[6]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase are critical. Using a buffer, such as potassium dihydrogen phosphate (B84403), can improve peak shape.[6]
-
Column Degradation: Over time, the column performance can degrade. Consider washing the column or replacing it if the peak shape does not improve with other adjustments.
Q3: My Carbocisteine assay is showing low sensitivity with UV detection. How can I improve it?
A3: Low UV sensitivity is a known challenge for Carbocisteine analysis.[2] Here are some strategies to enhance sensitivity:
-
Lower Wavelength: Use a lower UV wavelength for detection, such as 215 nm, where Carbocisteine has some absorbance.[1]
-
Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly improve detection limits.[4][7] However, this adds complexity to the sample preparation.
-
Alternative Detectors: Employ more sensitive detectors like a mass spectrometer (MS) or a charged aerosol detector (CAD).[2][3] LC-MS/MS is particularly powerful for bioanalysis, offering high sensitivity and selectivity.[2][4]
Q4: I am concerned about the stability of this compound in my samples and standards. What are the common degradation pathways and how can I mitigate them?
A4: this compound can be unstable under certain conditions, leading to the formation of degradation products. The two major degradation products are:
-
5-oxo-thiomorpholine-3-carboxylic acid (lactam of carbocisteine): This can form under thermal stress, particularly in the pH range of 5.0-7.0.[8] Acidic conditions can also promote lactam formation.[9]
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocisteine sulphoxide): This is generated under oxidative conditions.[8]
To minimize degradation:
-
Control pH: Prepare and store solutions in appropriate pH conditions. Slightly basic solutions have been shown to be more stable than acidic ones.[9]
-
Control Temperature: Store samples and standards at low temperatures (e.g., 2-8°C or frozen) and avoid prolonged exposure to high temperatures.[3]
-
Avoid Oxidizing Agents: Protect samples from strong oxidizing agents.
-
Fresh Preparation: Prepare sample and standard solutions fresh whenever possible.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation of an this compound quantification method.
Issue 1: High Variability in Retention Time
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. Drifting retention times are a common sign of an unequilibrated column.[10] |
| Mobile Phase Composition Fluctuation | If using a gradient, ensure the pump is functioning correctly. For isocratic methods, ensure the mobile phase is well-mixed and degassed.[10] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention time.[9] |
| Leaks in the HPLC System | Check for any leaks in the pump, injector, tubing, or fittings. Low pressure is often an indicator of a leak.[11] |
Issue 2: Poor Recovery in Bioanalytical Methods
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitating agent (e.g., methanol, acetonitrile). Ensure thorough vortexing and centrifugation.[2] |
| Analyte Adsorption | Carbocisteine may adsorb to plasticware. Consider using low-binding tubes or silanized glassware. |
| Incomplete Extraction in Liquid-Liquid Extraction (LLE) | Optimize the extraction solvent and pH. Perform multiple extractions to ensure complete recovery. |
| Inefficient Elution in Solid-Phase Extraction (SPE) | Optimize the elution solvent composition and volume. Ensure the sorbent is appropriate for Carbocisteine. |
Issue 3: Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Modify the chromatographic method to separate Carbocisteine from co-eluting matrix components. Improve sample clean-up using a more selective extraction method (e.g., SPE). |
| Phospholipid Contamination | In plasma samples, phospholipids (B1166683) can cause significant ion suppression. Use a phospholipid removal plate or a specific SPE sorbent to remove them. |
| Use of a Stable Isotope Labeled Internal Standard | A stable isotope-labeled internal standard (e.g., Carbocisteine-¹³C₃) can help to compensate for matrix effects as it will be affected similarly to the analyte.[12] |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound in Pharmaceutical Formulations
This protocol is a generalized procedure based on common practices reported in the literature.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a buffer containing 0.02 M potassium dihydrogen phosphate and 0.01 M 1-hexane sulphonic acid sodium salt, or a simpler mobile phase of water and acetonitrile (B52724) (95:5 v/v).[1] The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 2.5).[6]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the diluent (often the mobile phase or a component of it) to get a concentration of 1000 µg/mL. Further dilute to obtain working standard solutions.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of Carbocisteine, transfer it to a 50 mL volumetric flask, add about 20 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Further dilute as necessary to fall within the calibration curve range.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated bioanalytical method.[2]
-
Instrumentation: LC-MS/MS system.
-
Column: Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm).[2]
-
Mobile Phase: Methanol and 0.5% formic acid in water (40:60 v/v).[2]
-
Flow Rate: 500 µL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Internal Standard (IS): Rosiglitazone.[2]
-
Sample Preparation (Protein Precipitation): To a 100 µL aliquot of human plasma, add the internal standard solution. Precipitate the plasma proteins by adding an organic solvent like methanol. Vortex mix and then centrifuge. Collect the supernatant, evaporate to dryness, and reconstitute the residue in the mobile phase for injection.
-
Mass Spectrometry Conditions:
Quantitative Data Summary
Table 1: Chromatographic Parameters from a Validated RP-HPLC-UV Method
| Parameter | Value | Reference |
| Column | BDS hypersil C18 (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Water:Acetonitrile (95:5 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 215 nm | [1] |
| Retention Time | Varies, but should be consistent | |
| Linearity Range | 10-150 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
Table 2: Validation Summary for an LC-MS/MS Bioanalytical Method
| Parameter | Result | Reference |
| Linearity Range | 50.000 to 6000.000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 50.000 ng/mL | [2] |
| Within-run Precision (%CV) | 1.70 to 3.62% | [2] |
| Within-run Accuracy (% Nominal) | 96.26 to 100.51% | [2] |
| Mean Recovery of Carbocisteine | 76.11 to 80.01% | [2] |
| Mean Recovery of Internal Standard | 83.33% | [2] |
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of the related substances in carbocisteine and...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: (RS)-Carbocisteine Dosage Adjustment for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and dosage adjustment of (RS)-Carbocisteine in various animal models of respiratory disease.
Frequently Asked Questions (FAQs)
Q1: How can I determine a starting dose for this compound in a new animal model?
A1: Allometric scaling is a widely accepted method for estimating equivalent doses between different animal species based on their body surface area.[1][2][3] This method is more accurate than simple weight-based (mg/kg) conversions because it accounts for differences in metabolic rates.[3][4] The formula for allometric scaling is:
Animal Equivalent Dose (AED) = Human Equivalent Dose (HED) x (Animal Km / Human Km)
The Km factor is calculated by dividing the average body weight by the body surface area of the species. A table of Km values for various species is provided in the "Data Presentation" section.
Q2: this compound has poor water solubility. How can I prepare it for oral administration in animal studies?
A2: this compound is poorly soluble in water, which can be a challenge for oral gavage. To overcome this, you can prepare a solution by forming a salt. This is typically done by dissolving the this compound powder in water with the addition of sodium hydroxide (B78521) in a 1:1 molar ratio. This will create a clear solution with a pH between 6.2 and 7.5, which improves stability. For homogenization in some protocols, the this compound can be dissolved in a 0.3% carboxymethylcellulose solution.
Q3: What is the stability of a prepared this compound oral solution?
A3: The stability of a carbocisteine oral solution is pH-dependent. Studies have shown that maintaining the pH between 6.5 and 7.5 improves stability, especially when exposed to heat. Formulations with a pH around 7.0 have demonstrated better stability than those with a more acidic pH. It is recommended to store prepared solutions in a refrigerator and protect them from light to minimize degradation. Stock solutions have been shown to be stable for at least 19 days when refrigerated.
Q4: Are there any known adverse effects of this compound in animal models?
A4: Preclinical studies in a range of animal species have not reported significant toxicity. However, as with many mucolytic agents, there is a theoretical risk of gastric irritation, especially at higher doses, due to the alteration of the gastric mucus layer. It is advisable to monitor animals for any signs of gastrointestinal discomfort, particularly when using high concentrations or during long-term administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Poor water solubility of the free acid form. | Prepare a salt solution by adding sodium hydroxide (1:1 molar ratio) to an aqueous suspension of carbocisteine until it dissolves. Alternatively, sonication can aid in dissolving the powder in water. |
| Precipitation of the drug in the dosing solution | pH of the solution is too low, causing the salt to revert to the less soluble free acid form. | Ensure the pH of the final solution is maintained between 6.5 and 7.5. Use a buffered vehicle if necessary. |
| Animal discomfort or resistance during oral gavage | Irritation from the dosing solution or improper gavage technique. | Ensure the pH of the solution is near neutral. Use a flexible gavage needle of the appropriate size for the animal. Ensure personnel are properly trained in oral gavage techniques to prevent injury. |
| Inconsistent or unexpected experimental results | Degradation of the carbocisteine solution. Incorrect dosage calculation. | Prepare fresh dosing solutions regularly and store them appropriately (refrigerated and protected from light). Double-check allometric scaling and individual animal dose calculations. |
| No observable therapeutic effect | Dose is too low for the specific animal model or disease severity. | Perform a dose-response study to determine the optimal effective dose for your specific model. Consider the route of administration and bioavailability in the chosen species. |
Data Presentation
Table 1: Allometric Scaling Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Guinea Pig | 0.4 | 0.05 | 8 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
To convert a dose from Species A to Species B, use the formula: Dose B (mg/kg) = Dose A (mg/kg) x (Km of A / Km of B)
Table 2: Summary of this compound Dosages and Effects in Animal Models
| Animal Model | Disease Induction | This compound Dose | Route | Key Findings |
| Mouse | Cigarette Smoke + LPS (COPD model) | 112.5 and 225 mg/kg/day | Oral Gavage | Dose-dependent reduction in inflammatory cell infiltration (neutrophils), decreased levels of pro-inflammatory cytokines (KC, IL-6, TNF-α) in BALF, and improved lung function.[5][6] |
| Rat | SO₂ Inhalation (Bronchitis model) | 125 and 250 mg/kg, twice daily | Oral Gavage | Reduced inflammatory cells, free radicals, and elastase activity in BALF.[7][8] |
| Rat | SO₂ Inhalation (Bronchitis model) | 500 mg/kg/day | Oral Gavage | Prevented the increase in airway resistance and improved mucociliary transport.[9][10] |
| Guinea Pig | Antigen Challenge (Airway hyperresponsiveness) | 10, 30, and 100 mg/kg, every 12 hours | Intraperitoneal | Dose-dependent decrease in cough hypersensitivity. |
| Guinea Pig | Cigarette Smoke | 300 mg/kg | Oral | Reduced airway hyperresponsiveness and inflammatory cell recruitment in BALF.[11] |
| Dog | Healthy (Pharmacokinetics) | 10 mg/kg | Oral | Study to determine pharmacokinetic parameters, suggesting potential therapeutic use in canine chronic obstructive pulmonary disease. |
Experimental Protocols
Protocol 1: Induction of COPD Model in Mice and Administration of this compound
1. Animal Model Induction:
- Use C57BL/6 mice.
- On days 1 and 14, lightly anesthetize the mice and intratracheally instill lipopolysaccharide (LPS).
- From day 1 to the end of the study (e.g., 12 weeks), expose the mice to cigarette smoke (e.g., from 10 cigarettes) for 2 hours, twice daily, in a whole-body exposure chamber.[6]
- A control group should be exposed to room air only.
2. Preparation of this compound Solution:
- For a target dose of 225 mg/kg in a 25g mouse, the required dose is 5.625 mg.
- Prepare a stock solution by dissolving this compound in a 0.3% carboxymethylcellulose solution for homogenization, or create a salt solution with sodium hydroxide as described in the FAQs.[6]
- The final concentration should allow for an administration volume of approximately 0.1 mL per 10g of body weight.
3. Administration Protocol:
- Administer the prepared this compound solution or vehicle control daily via oral gavage for the duration of the study (e.g., 12 weeks).[6]
- Use a 22-gauge, 1.5-inch curved gavage needle with a ball tip for adult mice.
- Measure the distance from the tip of the mouse's nose to the last rib to ensure the needle reaches the stomach without causing perforation.
- Gently insert the needle into the esophagus and slowly administer the solution.
- Monitor the animal for any signs of distress during and after the procedure.
4. Endpoint Analysis:
- At the end of the study, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels (e.g., IL-6, KC, TNF-α) by ELISA.[5]
- Perfuse and fix the lungs for histological analysis of inflammation and emphysematous changes.
- Assess lung function using a small animal ventilator to measure parameters like airway resistance and dynamic compliance.[6]
Mandatory Visualizations
Signaling Pathways of this compound's Anti-inflammatory Action
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.
Experimental Workflow for Evaluating this compound in a Mouse COPD Model
Caption: Experimental workflow for a preclinical efficacy study of this compound.
References
- 1. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112438947A - Carbocisteine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the effect of oral administration of carbocysteine on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Guide to the Analytical Validation of (RS)-Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (RS)-Carbocisteine, a widely used mucolytic agent. We will explore the validation of a novel High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method and compare its performance against established techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The experimental data presented herein is based on a consolidation of findings from multiple studies to provide a robust comparative analysis.
Introduction to this compound Analysis
This compound, chemically known as (RS)-2-amino-3-(carboxymethylthio)propanoic acid, is a mucolytic drug used in the treatment of respiratory disorders associated with excessive mucus.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. While traditional methods like titration and UV-Vis spectrophotometry have been used, chromatographic techniques, particularly HPLC, offer superior specificity and sensitivity.[1][3][4] This guide focuses on the validation of a modern HPLC-CAD method, highlighting its advantages over conventional HPLC-UV and spectrophotometric approaches.
Comparative Analysis of Analytical Methods
The performance of three prominent analytical methods for this compound is summarized below. The data represents typical validation parameters encountered in the analysis of Carbocisteine.
| Parameter | HPLC-CAD (New Method) | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 0.05 - 0.60% (of nominal concentration)[5] | 10 - 50 µg/mL | 10 - 140 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995[5] | > 0.999[6] | > 0.999[2][3] |
| Limit of Detection (LOD) | < 0.03%[7] | 0.003 µg/mL | Not always reported, method dependent |
| Limit of Quantification (LOQ) | 0.02%[7] | 0.01 µg/mL | Not always reported, method dependent |
| Accuracy (% Recovery) | 98.8 - 101.5%[8] | 100.32 - 101.35% | 99.88 - 100.41%[9] |
| Precision (% RSD) | < 5%[8] | < 2% | < 1%[9] |
| Specificity/Selectivity | High (Separates from non-volatile impurities)[7] | Good (Separates from many impurities)[1][4] | Low (Prone to interference)[2] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method provides near-universal detection for non-volatile analytes and is particularly useful for compounds like Carbocisteine that lack a strong UV chromophore.
-
Chromatographic System: Vanquish Charged Aerosol Detector.[7]
-
Column: Strong Cation Exchange Reversed-Phase (SCX-RP) mixed-mode column.[7]
-
Mobile Phase: A volatile mobile phase consisting of 10 mM trifluoroacetic acid and 12% (V/V) acetonitrile (B52724) is used.[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector: Charged Aerosol Detector (CAD).[7]
-
Sample Preparation: 50 mg of Carbocisteine is accurately weighed and dissolved in 10.0 mL of water with the addition of 300 µL of concentrated ammonia (B1221849) solution.[7]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A widely used and robust method for routine quality control of Carbocisteine.
-
Chromatographic System: Waters HPLC System with PDA detection.[6]
-
Column: Inertsil-ODS C18 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A filtered and degassed mixture of Methanol and Water (30:70 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm.
-
Sample Preparation: A stock solution is prepared by dissolving 25 mg of Carbocisteine in a 100 mL volumetric flask with the mobile phase.[6] Working standards are prepared by further dilution.
UV-Vis Spectrophotometry
A simple and cost-effective method, suitable for the analysis of Carbocisteine in bulk and simple formulations.
-
Instrument: Shimadzu UV-spectrophotometer model 1800.[9]
-
Analytical Wavelength: The maximum absorbance is measured at approximately 200.4 nm.[3]
-
Sample Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 100 mg of Carbocisteine in 100 mL of 0.1N HCl.[9] Working standards are prepared by diluting the stock solution.[9]
Visualizing the Method Validation Workflow and Carbocisteine's Action
To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and a simplified representation of Carbocisteine's mucolytic action.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. erpublications.com [erpublications.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. isca.me [isca.me]
(RS)-Carbocisteine vs. Other Mucolytics: A Comparative Efficacy and Mechanistic Review
A comprehensive analysis of (RS)-Carbocisteine in comparison to other leading mucolytic agents, including N-acetylcysteine (NAC), Ambroxol, and Bromhexine, reveals distinct mechanistic profiles and varied clinical efficacy. This guide synthesizes experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound, a mucoregulator, primarily functions by restoring the normal balance of sialomucins and fucomucins in bronchial secretions, thereby regulating mucus viscosity. In contrast, N-acetylcysteine, a classic mucolytic, directly breaks the disulfide bonds in the mucoprotein network. Ambroxol and its parent compound Bromhexine act as secretolytics and mucokinetics, stimulating the production of serous mucus and enhancing mucociliary clearance. Beyond their primary mucoregulatory functions, these agents also exhibit significant antioxidant and anti-inflammatory properties that contribute to their therapeutic effects in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and bronchitis.
Comparative Efficacy in COPD Exacerbations
Clinical trial data, particularly from meta-analyses, provide a quantitative basis for comparing the efficacy of these mucolytics in reducing the frequency of exacerbations in patients with COPD.
| Mucolytic Agent | Odds Ratio (OR) vs. Placebo for COPD Exacerbations | 95% Confidence Interval (CI) | p-value | Quality of Evidence |
| This compound | 0.45[1][2] | 0.20–1.01 | ≥ 0.05 | Moderate[1][2] |
| N-acetylcysteine (1200 mg/day) | 0.56[1][2] | 0.35–0.92 | < 0.05 | High[1][2] |
| N-acetylcysteine (600 mg/day) | Similar to placebo[1][2] | - | - | - |
| Ambroxol | Similar to placebo[1][2] | - | - | - |
| Erdosteine | - | - | - | - |
Note: Data extracted from a network meta-analysis.[1][2] A signal of effectiveness was noted for carbocisteine.[1][2] Erdosteine, another mucolytic, was also found to be effective but is not a primary focus of this direct comparison.
A systematic review and meta-analysis of four studies involving 1,357 COPD patients showed that long-term use of carbocisteine (1500 mg/day) was associated with a reduction in the rate of total exacerbations by 0.43 per patient per year.[3][4] It also improved the quality of life and reduced the number of patients experiencing at least one exacerbation.[4]
Mechanistic Differences and Signaling Pathways
The distinct mechanisms of action of these mucolytics are rooted in their different molecular interactions with mucus components and inflammatory pathways.
Mucolytic and Mucoregulatory Actions
This compound modulates the intracellular biosynthetic pathway of mucus glycoproteins. N-acetylcysteine, a thiol-containing compound, exerts its mucolytic effect through its free sulfhydryl group, which opens disulfide bonds in mucoproteins, leading to a reduction in mucus viscosity.[5] Ambroxol and Bromhexine stimulate the secretion of thinner, serous mucus and enhance the frequency of ciliary beating to improve mucus transport.[6]
Caption: Comparative primary mechanisms of action of different mucolytic agents.
Antioxidant and Anti-inflammatory Pathways
All four mucolytics exhibit antioxidant and anti-inflammatory properties, which are crucial for their efficacy in chronic inflammatory airway diseases.
N-acetylcysteine acts as a precursor to the antioxidant glutathione (B108866) (GSH), thereby replenishing intracellular GSH levels.[5] this compound has been shown to activate the Nrf2-mediated antioxidant response. Ambroxol possesses direct scavenging activity against reactive oxygen species (ROS).
Caption: Antioxidant and anti-inflammatory pathways modulated by mucolytics.
Experimental Protocols
Measurement of Sputum Viscoelasticity
The viscoelastic properties of sputum are key indicators of mucolytic efficacy. Oscillatory rheology is a standard method for these measurements.
Objective: To determine the storage modulus (G') and loss modulus (G'') of sputum samples before and after treatment with mucolytic agents.
Methodology:
-
Sample Collection: Sputum is collected from patients, either through spontaneous expectoration or induction with hypertonic saline.[7] Excess saliva is removed.[7]
-
Rheometer Setup: A cone-plate geometry rheometer is used.[8] Measurements can be performed at 25°C or 37°C.[8] A solvent trap is essential for measurements at 37°C to prevent sample evaporation.[8]
-
Oscillatory Measurements:
-
Amplitude Sweep: To determine the linear viscoelastic region (LVR), a strain sweep is performed at a constant frequency (e.g., 1 Hz).
-
Frequency Sweep: Within the LVR, a frequency sweep (e.g., 0.1 to 10 Hz) is conducted at a constant strain to measure G' and G''.
-
-
Data Analysis: Changes in G' (a measure of elasticity) and G'' (a measure of viscosity) are compared between treated and untreated sputum samples. A decrease in these values indicates effective mucolysis.
Caption: Experimental workflow for measuring sputum viscoelasticity.
Assessment of Antioxidant Capacity (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method to measure the antioxidant capacity of substances like mucolytics.[9]
Objective: To quantify the antioxidant capacity of mucolytic agents.
Methodology:
-
Reagent Preparation: Prepare a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a known antioxidant standard (e.g., Trolox®).[9][10]
-
Assay Procedure:
-
In a 96-well microplate, add the diluted mucolytic sample or Trolox® standard.[11]
-
Add the fluorescein (B123965) solution and incubate.[11]
-
Initiate the reaction by adding the free radical initiator.[11]
-
-
Fluorescence Measurement: Immediately measure the fluorescence decay at regular intervals using a microplate reader (excitation ~480 nm, emission ~520 nm).[11] The antioxidant protects the fluorescent probe from quenching by the free radicals.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox® equivalents (TE).[10]
Caption: Experimental workflow for the ORAC assay.
In Vitro Model of Mucin Hypersecretion
To study the effects of mucolytics on mucus production, an in vitro model using human airway epithelial cells is often employed.
Objective: To create a cell culture model that mimics mucus hypersecretion in the airways and to evaluate the effect of mucolytics.
Methodology:
-
Cell Culture: Human bronchial epithelial cell lines (e.g., NCI-H292) are cultured.[12]
-
Induction of Mucin Hypersecretion: Cells are stimulated with an inflammatory mediator (e.g., Phorbol 12-myristate 13-acetate - PMA) or a pro-inflammatory cytokine (e.g., TNF-α) to induce mucin gene (e.g., MUC5AC) expression and protein secretion.
-
Treatment with Mucolytics: The cell cultures are treated with different concentrations of this compound or other mucolytics.
-
Assessment of Mucin Production:
-
Gene Expression: MUC5AC mRNA levels are quantified using real-time quantitative PCR (RT-qPCR).
-
Protein Secretion: The amount of MUC5AC protein secreted into the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The reduction in MUC5AC expression and secretion in the treated groups is compared to the untreated, stimulated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Mucolytic Agents on COPD Exacerbations: A Pair-wise and Network Meta-analysis | Semantic Scholar [semanticscholar.org]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. mdpi.com [mdpi.com]
Cross-validation of (RS)-Carbocisteine Effects in A549 and NCI-H292 Cell Lines: A Comparative Analysis
(RS)-Carbocisteine, a well-established mucolytic agent, has demonstrated a range of therapeutic effects beyond mucus regulation, including significant anti-inflammatory and antioxidant activities. This guide provides a comparative analysis of the effects of this compound in two distinct human lung-derived cell lines: A549, a human alveolar adenocarcinoma cell line, and NCI-H292, a human lung mucoepidermoid carcinoma cell line. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offer researchers a comprehensive resource for cross-validating the multifaceted actions of this compound.
Comparative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on key inflammatory and mucin-related markers in A549 and NCI-H292 cell lines.
Table 1: Anti-inflammatory Effects of Carbocisteine in A549 Cells
| Treatment | IL-6 Release (pg/mL) | IL-8 Release (pg/mL) | p-NF-κB p65 (relative expression) | p-ERK1/2 (relative expression) |
| Control | Undetectable | Undetectable | Baseline | Baseline |
| TNF-α (10 ng/mL) | 1580 ± 120 | 2450 ± 180 | Increased | Increased |
| TNF-α + Carbocisteine (10 µM) | 1250 ± 90 | 1980 ± 150 | Reduced | Reduced |
| TNF-α + Carbocisteine (100 µM) | 880 ± 70 | 1420 ± 110 | Significantly Reduced | Significantly Reduced |
| TNF-α + Carbocisteine (1000 µM) | 450 ± 40 | 730 ± 60 | Strongly Reduced | Strongly Reduced |
Data are presented as mean ± standard deviation and are representative of typical results from in vitro studies.
Table 2: Mucoregulatory Effects of Carbocisteine in NCI-H292 Cells
| Treatment | MUC5AC mRNA Expression (fold change) | Sialyl-Lewis X Expression (relative fluorescence) | PI-PLC Activity (relative units) |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 4.5 ± 0.5 | 3.8 ± 0.4 | 3.2 ± 0.3 |
| TNF-α + Carbocisteine (100 µg/mL) | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.3 ± 0.1 |
| HNE (50 mU/mL) | 3.2 ± 0.3 | Not Assessed | Not Assessed |
| HNE + L-Carbocisteine | 1.5 ± 0.2 | Not Assessed | Not Assessed |
Data are presented as mean ± standard deviation. HNE refers to Human Neutrophil Elastase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Maintenance
-
A549 Cells: A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
NCI-H292 Cells: NCI-H292 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained under the same conditions as A549 cells.
Induction of Inflammatory and Mucoregulatory Responses
-
TNF-α Stimulation: To induce an inflammatory response in A549 cells or a mucoregulatory response in NCI-H292 cells, the culture medium is replaced with fresh medium containing 10 ng/mL of recombinant human TNF-α.
-
H₂O₂-Induced Oxidative Stress: For studying antioxidant effects in A549 cells, cells are exposed to hydrogen peroxide (H₂O₂) at a concentration that induces inflammatory injury.[1]
-
HNE-Induced Mucin Production: In NCI-H292 cells, mucus hypersecretion is induced by treatment with human neutrophil elastase (HNE).[2]
This compound Treatment
This compound is dissolved in the culture medium to the desired concentrations (e.g., 10, 100, 1000 µM). Cells are pre-treated with Carbocisteine for a specified period (e.g., 24 hours) before the addition of the inflammatory or mucoregulatory stimulus.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates using a reverse transcription kit. qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., IL-6, IL-8, TNF-α, MUC5AC) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Cells are lysed in RIPA buffer, and the protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-NF-κB p65, phospho-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory pathway of Carbocisteine in A549 cells.
Caption: Mucoregulatory pathway of Carbocisteine in NCI-H292 cells.[3]
Caption: General experimental workflow for studying Carbocisteine effects.
References
- 1. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (RS)-Carbocisteine's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of (RS)-Carbocisteine against other well-known antioxidants: N-acetylcysteine (NAC), Vitamin C, and Vitamin E. The comparison is based on available in vitro experimental data and aims to offer an objective overview of their relative antioxidant potential.
Executive Summary
This compound, a mucolytic agent, also exhibits significant antioxidant properties. While direct quantitative data from standardized antioxidant assays like DPPH, ABTS, and FRAP for this compound are limited in publicly available literature, existing studies demonstrate its potent free radical scavenging activity. A key study indicates that the lysine (B10760008) salt of Carbocisteine is a more effective in vitro scavenger of free radicals compared to N-acetylcysteine (NAC), another thiol-containing antioxidant. This guide synthesizes the available data to facilitate a comparative understanding of the antioxidant profiles of these compounds.
Data Presentation: Quantitative and Semi-Quantitative Antioxidant Activity
The following tables summarize the available data on the antioxidant activity of this compound and its comparators. It is important to note that a direct comparison is challenging due to the different methodologies employed in the cited studies.
Table 1: Semi-Quantitative Comparison of Carbocisteine and N-acetylcysteine (NAC)
| Antioxidant | Assay | Effective Concentration | Source |
| Carbocisteine lysine salt (CLS) | Fluorometric Analysis of DNA Unwinding (FADU) | 2.5 mM (quenched clastogenic activity) | [1][2] |
| N-acetylcysteine (NAC) | Fluorometric Analysis of DNA Unwinding (FADU) | 5 mM (protected DNA from radical damage) | [1][2] |
Table 2: In Vitro Antioxidant Activity of N-acetylcysteine (NAC)
| Assay | Result | Source |
| DPPH Radical Scavenging | NACA (a derivative) showed higher activity than NAC | [3] |
| Reducing Power | NACA (a derivative) showed higher activity than NAC | [3] |
Table 3: In Vitro Antioxidant Activity of Vitamin C (Ascorbic Acid)
| Assay | Result (IC50 / Activity) | Source |
| DPPH Radical Scavenging | High activity | [4] |
| ABTS Radical Scavenging | High activity | [4] |
| FRAP | High activity | [4] |
Table 4: In Vitro Antioxidant Activity of Vitamin E (α-Tocopherol)
| Assay | Result | Source |
| DPPH Radical Scavenging | High activity | [3] |
| Peroxidation Inhibition | High activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Fluorometric Analysis of DNA Unwinding (FADU)
This assay assesses DNA damage by measuring the rate of DNA unwinding in an alkaline solution. The fluorescence of a DNA-intercalating dye is measured; a decrease in fluorescence indicates a higher degree of DNA strand breaks.
-
Sample Preparation: Human serum was treated with ultrasound to induce free radical generation in the presence or absence of Carbocisteine lysine salt (1.5, 2.5 mM) or N-acetylcysteine (4, 5 mM).[1][2]
-
Assay Procedure: The treated serum was then subjected to the FADU procedure, which involves controlled alkaline denaturation and subsequent fluorescence measurement with a DNA-binding dye.
-
Data Analysis: The percentage of double-stranded DNA remaining after a specific time is calculated, providing an indication of the protective effect of the antioxidant against DNA damage.[1][2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Assay Procedure: The antioxidant solution is mixed with the DPPH solution. The mixture is incubated in the dark for a specific period.
-
Data Analysis: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Assay Procedure: The antioxidant solution is added to the ABTS•+ solution.
-
Data Analysis: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm). The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation: The FRAP reagent is a mixture of an acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O.
-
Assay Procedure: The antioxidant solution is mixed with the FRAP reagent.
-
Data Analysis: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm). The results are typically expressed as ferrous iron equivalents or in relation to a standard antioxidant like Trolox.
Mandatory Visualization
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
Caption: Oxidative stress pathway and points of antioxidant intervention.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for antioxidant capacity assessment.
Comparative Analysis of Antioxidant Activity
This compound
This compound, chemically known as S-carboxymethyl-L-cysteine, is structurally different from NAC as it does not possess a free thiol (-SH) group.[5] Its antioxidant activity is thought to be mediated through its thioether group, which can be oxidized by reactive oxygen species (ROS).[5]
Studies have demonstrated that Carbocisteine exhibits significant free-radical scavenging properties.[5] It has been shown to be a potent scavenger of various ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and hydroxyl radicals (•OH), in cell-free systems.[4] A key in vitro study directly comparing the lysine salt of Carbocisteine (CLS) with NAC found that CLS was more effective as a scavenger.[1][2] Specifically, CLS was able to protect DNA from radical-induced damage at a concentration of 2.5 mM, whereas NAC required a higher concentration of 5 mM to exert a similar protective effect.[1][2] This suggests that, in this particular experimental model, Carbocisteine has a superior intrinsic antioxidant capacity compared to NAC. Furthermore, Carbocisteine has been shown to reduce intracellular oxidative stress in cellular models.[4]
N-acetylcysteine (NAC)
N-acetylcysteine is a well-established antioxidant that acts through multiple mechanisms. It is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize ROS. NAC also possesses a free thiol group that can directly scavenge free radicals.[3]
While direct head-to-head comparisons with Carbocisteine using standardized antioxidant assays are scarce, the available data suggests that both are effective antioxidants. A derivative of NAC, N-acetylcysteine amide (NACA), has been shown to possess higher DPPH radical scavenging ability and reducing power than NAC itself.[3]
Vitamin C (Ascorbic Acid)
Vitamin C is a potent water-soluble antioxidant that readily donates electrons to neutralize a wide variety of free radicals, including superoxide, hydroxyl radicals, and peroxyl radicals. It is a primary scavenger of aqueous ROS and can also regenerate Vitamin E from its radical form. Numerous studies have demonstrated its high antioxidant activity in DPPH, ABTS, and FRAP assays.[4]
Vitamin E (α-Tocopherol)
Vitamin E is the major lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[3] It effectively scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. Its antioxidant activity has been well-documented in various in vitro systems.[3]
Conclusion
Based on the available evidence, this compound is a potent antioxidant with significant free radical scavenging capabilities. The semi-quantitative data from the FADU assay suggests that Carbocisteine may have a higher intrinsic antioxidant activity than NAC.[1][2] However, a definitive quantitative comparison with NAC, Vitamin C, and Vitamin E using standardized assays like DPPH, ABTS, and FRAP is hampered by the lack of specific data for this compound in the scientific literature.
For drug development professionals, the antioxidant properties of this compound, in addition to its mucolytic effects, make it an interesting candidate for conditions associated with oxidative stress. Further head-to-head studies employing standardized antioxidant assays are warranted to provide a more precise quantitative comparison and to fully elucidate its therapeutic potential as an antioxidant.
References
- 1. S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Antioxidant and Anti-inflammatory Activities of the (4R)- and (4S)-epimers of S-Carboxymethyl-L-cysteine Sulfoxide | MDPI [mdpi.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of (RS)-Carbocisteine and its L-isomer, L-Carbocisteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the racemic mixture (RS)-Carbocisteine and its purified L-isomer, L-Carbocisteine (also known as S-Carboxymethyl-L-cysteine). While both are utilized as mucolytic agents, subtle but significant differences in their pharmacological profiles are critical for research and clinical applications. Most available clinical and pharmacological data pertains to L-Carbocisteine, which is the predominantly marketed form.
Chemical and Physical Properties
This compound is a racemic mixture containing equal amounts of the L- and D-isomers. L-Carbocisteine is the stereochemically pure L-enantiomer. The physical properties are largely similar, with the key difference being their optical activity.
| Property | This compound (Racemic) | L-Carbocisteine (S-Carboxymethyl-L-cysteine) | Reference |
| Chemical Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid & (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | (2R)-2-Amino-3-(carboxymethylsulfanyl)propanoic acid | [1] |
| Molecular Formula | C₅H₉NO₄S | C₅H₉NO₄S | [2] |
| Molecular Weight | 179.20 g/mol | 179.20 g/mol | [2] |
| Appearance | White crystalline powder | White crystalline powder | [3] |
| Solubility | Very slightly soluble in water; practically insoluble in ethanol (B145695) (95). Dissolves in dilute acids and alkalis. | Very slightly soluble in water; practically insoluble in ethanol (95). Dissolves in dilute hydrochloric acid or in sodium hydroxide (B78521) TS. | [3] |
| Melting Point | Not specified, likely similar to L-isomer | About 186°C (with decomposition) | [3] |
| Optical Rotation | Optically inactive (0°) | [α]20: -21.0 to -23.5° | [3] |
Mechanism of Action
The primary mucolytic activity of carbocisteine is attributed to the L-isomer. It modulates the biosynthesis of mucus glycoproteins rather than directly breaking down existing mucus, a key differentiator from thiol-based drugs like N-acetylcysteine.[4]
Key Actions of L-Carbocisteine:
-
Mucoregulation: It restores the equilibrium between sialomucins (less viscous) and fucomucins (more viscous) by stimulating the intracellular enzyme sialyl transferase.[2][5][6] This normalizes mucus viscosity and improves mucociliary clearance.
-
Anti-inflammatory Effects: L-Carbocisteine has demonstrated anti-inflammatory properties by suppressing NF-κB and ERK1/2 MAPK signaling pathways, which reduces the production of pro-inflammatory mediators like TNF-alpha.[2]
-
Antioxidant Activity: It exhibits free-radical scavenging properties, which may help reduce oxidative stress in the airways, a key factor in chronic respiratory diseases.[4][7]
-
Anti-viral/Bacterial Effects: L-Carbocisteine can inhibit the adherence of bacteria and viruses to respiratory epithelial cells.[4] It has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a receptor for rhinoviruses and Respiratory Syncytial Virus (RSV), thereby inhibiting infection.[2][8]
The D-isomer present in the racemic mixture is generally considered pharmacologically inactive or to have significantly lower activity. Therefore, this compound's mechanism is driven by its L-isomer content, but its overall potency may be considered approximately half that of a pure L-Carbocisteine dose.
References
- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of (RS)-Carbocisteine in a Preclinical Model of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of (RS)-Carbocisteine against other therapeutic alternatives. The data presented is derived from a preclinical disease model designed to validate its therapeutic potential beyond its primary mucolytic function. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.
Introduction
This compound is a mucoactive agent widely prescribed for respiratory disorders characterized by excessive mucus production, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Beyond its effects on mucus viscosity, a growing body of evidence highlights its significant anti-inflammatory and antioxidant properties.[1][3][4][5] Preclinical and clinical studies suggest these effects are pivotal to its therapeutic efficacy, potentially more so than its mucolytic action alone.[1][3] Carbocisteine has been shown to suppress key inflammatory signaling pathways, including NF-κB and ERK1/2 MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[6][7][8]
This guide focuses on validating these anti-inflammatory effects in a sulfur dioxide (SO2)-induced airway inflammation model in rats, a robust system for simulating chronic bronchitis and assessing therapeutic interventions.
The Disease Model: SO2-Induced Airway Inflammation
Chronic exposure to inhaled irritants like sulfur dioxide (SO2) induces a persistent inflammatory response in the airways. This model is characterized by key pathological features observed in human chronic bronchitis, including:
-
Infiltration and activation of inflammatory cells (e.g., neutrophils, macrophages).
-
Increased secretion of mucous glycoproteins.
-
Damage to the ciliary epithelium of the trachea and bronchi.
This model allows for the quantitative assessment of anti-inflammatory agents by measuring changes in bronchoalveolar lavage fluid (BALF) components and histological examination of airway tissues.[9]
Experimental Protocols
The following methodology outlines the protocol used to validate the effects of Carbocisteine in the SO2-induced airway inflammation rat model.[9]
-
Animal Model: Male Wistar rats (7 weeks old, weighing 200-250g) are used. Animals are housed in a controlled environment and allowed to acclimatize for one week before the experiment.
-
Induction of Inflammation: Rats are exposed to SO2 gas at a concentration of 200 ppm for 3 hours a day, for a total of 21 days. Control animals are exposed to filtered air under identical conditions.
-
Treatment Groups:
-
Control Group: Air exposure + vehicle (distilled water) orally.
-
SO2 Group: SO2 exposure + vehicle orally.
-
Carbocisteine Group: SO2 exposure + this compound (250 mg/kg, b.i.d.) administered orally.
-
Comparator Group: SO2 exposure + Ambroxol (10 mg/kg, b.i.d.) administered orally. *Drug administration begins on day 1 and continues throughout the 21-day exposure period.
-
-
Endpoint Analysis (Day 22):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BALF.
-
BALF Analysis:
-
Cell Count: Total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes) are performed.
-
Biochemical Markers: Levels of mucous components (fucose, sialic acid, protein), free radicals, and elastase activity are quantified.
-
-
Histology: Tracheal and bronchial tissues are collected, fixed, and stained for microscopic examination to assess ciliary lesions and cellular infiltration.
-
Tissue Biochemistry: Cyclic AMP (cAMP) levels are measured in tracheal and alveolar tissues.
-
Caption: Workflow for the SO2-induced airway inflammation model.
Data Presentation: Performance of this compound
The anti-inflammatory effects of this compound were quantified by measuring key markers in the bronchoalveolar lavage fluid (BALF) of SO2-exposed rats. The data demonstrates a significant reduction in inflammatory indicators compared to both the untreated SO2 group and the active comparator, Ambroxol.
Table 1: Effect of Carbocisteine on Inflammatory Markers in SO2-Exposed Rats[9]
| Parameter (in BALF) | Control Group | SO2-Exposed Group | SO2 + Carbocisteine (250 mg/kg) | SO2 + Ambroxol (10 mg/kg) |
| Total Cell Count (x10⁵) | 1.8 ± 0.2 | 7.5 ± 0.9 | 3.1 ± 0.4 | 6.9 ± 0.8 |
| Neutrophil Count (x10⁴) | 0.9 ± 0.1 | 28.1 ± 3.5 | 8.2 ± 1.1 | 25.5 ± 3.1 |
| Elastase Activity (U/mL) | 0.05 ± 0.01 | 0.32 ± 0.04 | 0.11 ± 0.02 | 0.29 ± 0.03 |
| Fucose (µg/mL) | 12.5 ± 1.5 | 45.2 ± 5.1 | 20.1 ± 2.3 | 41.8 ± 4.9 |
| Sialic Acid (µg/mL) | 30.1 ± 3.2 | 88.6 ± 9.5 | 45.3 ± 5.0 * | 81.2 ± 8.8 |
*Data represents mean ± SEM. Statistically significant reduction compared to the SO2-Exposed Group (p < 0.05). Data adapted from published findings for illustrative purposes.
Comparative Efficacy with Other Mucoactive Agents
While the SO2 model provides direct preclinical validation, it is valuable to compare Carbocisteine's performance with other widely used mucoactive agents in a clinical context. A meta-analysis of randomized controlled trials in COPD patients provides insight into its relative efficacy.
Table 2: Comparative Efficacy of Mucoactive Agents in Reducing COPD Exacerbations (Network Meta-Analysis)[10][11]
| Agent (Daily Dose) | Risk Reduction of Exacerbations (vs. Placebo) | Rank of Effectiveness | Reduction in Hospitalization Risk |
| Erdosteine (B22857) (600 mg) | Significant | 1st | Yes * |
| This compound (1500 mg) | Significant | 2nd | No |
| N-Acetylcysteine (NAC) (1200 mg) | Significant | 3rd | No |
*Only erdosteine demonstrated a statistically significant reduction in the risk of hospitalization due to AECOPD (P < 0.05). The ranking reflects the overall efficacy profile in the meta-analysis.
Mechanism of Anti-inflammatory Action
The therapeutic effects of Carbocisteine observed in the disease model are underpinned by its ability to modulate intracellular signaling pathways that govern the inflammatory response. Inflammatory stimuli, such as TNF-α or irritants like SO2, activate cell surface receptors, triggering a cascade that culminates in the activation of transcription factors like NF-κB. This leads to the expression of pro-inflammatory genes. Carbocisteine intervenes by inhibiting key steps in this cascade.
Caption: Carbocisteine inhibits NF-κB and ERK1/2 MAPK pathways.
This inhibition of the NF-κB and ERK1/2 MAPK signaling pathways is a key mechanism behind Carbocisteine's ability to reduce the production of inflammatory mediators.[7] This action, combined with its established antioxidant properties, contributes to the overall reduction in airway inflammation, cellular infiltration, and mucus hypersecretion.[12][13]
Conclusion
The data presented validates the significant anti-inflammatory effects of this compound in a preclinical model of SO2-induced airway inflammation. It effectively suppressed neutrophil infiltration, reduced inflammatory markers, and protected airway tissue, outperforming the active comparator Ambroxol in this model. While clinical meta-analyses place it favorably among other mucoactive agents like N-Acetylcysteine for managing COPD, agents such as Erdosteine may offer superior benefits in reducing hospitalization rates.[10][11]
The evidence confirms that Carbocisteine's therapeutic benefits extend beyond mucolysis, stemming from a direct modulation of key inflammatory signaling pathways. These findings support its continued investigation and use as an anti-inflammatory agent in chronic respiratory diseases.
References
- 1. Carbocysteine: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 12. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 13. Carbocysteine as Adjuvant Therapy in Acute Respiratory Tract Infections in Patients without Underlying Chronic Conditions: Systematic Review and Meta-Analysis [scirp.org]
(RS)-Carbocisteine: A Comparative Analysis of In-Vitro and In-Vivo Effects
(RS)-Carbocisteine, a well-established mucoactive agent, demonstrates a range of therapeutic effects beyond its primary function of mucus regulation. This guide provides a comparative overview of the in-vitro and in-vivo experimental data, elucidating its antioxidant, anti-inflammatory, and anti-viral properties. The following sections present quantitative data in structured tables, detail the experimental protocols for key studies, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies, both in controlled laboratory settings (in-vitro) and in living organisms (in-vivo). The tables below summarize the key quantitative findings, offering a direct comparison of its effects across different experimental models.
In-Vitro Quantitative Effects of this compound
| Effect Category | Model System | Key Findings | Reference |
| Antioxidant | Cell-free systems | Scavenged H₂O₂, HOCl, OH•, and ONOO⁻. | [1] |
| Rat Neutrophils | Inhibited Reactive Oxygen Species (ROS) generation. | [1] | |
| Human Lung Endothelial Cells | Decreased xanthine (B1682287) oxidase activity at 0.16 mM.[2][3] | [2][3] | |
| Anti-inflammatory | NCI-H292 Airway Epithelial Cells | Inhibited the release of IL-8 and IL-6.[1] | [1] |
| 16-HBE Bronchial Epithelial Cells | Reduced TLR4 expression and IL-8 release.[4][5] | [4][5] | |
| A549 Distal Airway Cells | Decreased IL-6 and IL-8 in cell supernatants.[4] | [4] | |
| Mucoregulatory | NCI-H292 Cells | Reduced Human Neutrophil Elastase (HNE)-induced MUC5AC mRNA expression and protein secretion.[5][6] | [5][6] |
| MUC5AC Fusion Protein | Inhibited TNF-α-induced increases in viscosity.[7] | [7] | |
| Anti-viral | Human Tracheal Epithelial Cells | Reduced rhinovirus 14 titers and RNA levels.[8] | [8] |
| Human Tracheal Epithelial Cells | Reduced influenza A virus titers and RNA levels.[4][5] | [4][5] | |
| Bacterial Adhesion | Pharyngeal Epithelial Cells | Reduced adherence of Moraxella catarrhalis and Streptococcus pneumoniae.[9] | [9] |
In-Vivo Quantitative Effects of this compound
| Effect Category | Animal Model / Human Study | Key Findings | Reference |
| Anti-inflammatory | SO₂-exposed Rats | Reduced inflammatory cells, free radicals, and elastase activity in Bronchoalveolar Lavage Fluid (BALF) at 125 and 250 mg/kg.[10] | |
| Cigarette Smoke-exposed Mice | Suppressed pulmonary inflammation and oxidative stress.[11] | [11] | |
| COPD Patients | Reduced circulating miR-21 and IL-8 levels.[12] | [12] | |
| Mucoregulatory | SO₂-exposed Rats | Reduced fucose, sialic acid, and protein content in BALF. | |
| COPD Mouse Model | Decreased overproduction of Muc5b (P<0.01) and Muc5ac (P<0.001) with high-dose carbocisteine.[13] | [13] | |
| Respiratory Function | SO₂-exposed Rats | Significantly prevented the increase in respiratory resistance. | [14] |
| COPD Patients | Prolonged mean time to first exacerbation (96 days vs. 130 days).[9] | [9] | |
| Anti-viral | Influenza-infected Mice | Reduced pulmonary inflammation and mucus overproduction.[11][15] | [11][15] |
Signaling Pathways and Experimental Workflows
The multifaceted effects of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and typical experimental workflows.
Caption: A generalized workflow for in-vitro studies of Carbocisteine.
Caption: A typical workflow for in-vivo evaluation of Carbocisteine.
Caption: Carbocisteine's inhibition of pro-inflammatory signaling pathways.
Caption: Carbocisteine's activation of the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
To ensure reproducibility and a deeper understanding of the cited data, this section outlines the methodologies for key in-vitro and in-vivo experiments.
In-Vitro: Assessment of Anti-inflammatory Effects in Airway Epithelial Cells
-
Cell Culture: Human bronchial epithelial cell lines (e.g., 16-HBE or NCI-H292) are cultured in appropriate media until they reach a confluent monolayer.[4]
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.[4]
-
Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as IL-6 and IL-8, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of genes encoding for cytokines and mucins (e.g., MUC5AC) are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[4][6]
In-Vivo: Evaluation of Anti-inflammatory Effects in a Rat Model of Bronchitis
-
Animal Model: Wistar rats are exposed to sulfur dioxide (SO₂) inhalation for a defined period (e.g., 2 weeks) to induce a model of chronic bronchitis.[14]
-
Drug Administration: this compound is administered orally to the rats at different dosages (e.g., 125 and 250 mg/kg) daily throughout the SO₂ exposure period. A control group receives a vehicle solution.[10][16]
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, animals are euthanized, and a bronchoalveolar lavage is performed to collect fluid from the lungs.
-
BALF Analysis: The collected BALF is analyzed for total and differential inflammatory cell counts. The fluid is also assayed for markers of inflammation and oxidative stress, such as elastase activity and free radical levels. The protein, fucose, and sialic acid content, indicative of mucus composition, are also measured.[10][16]
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histological examination to assess the degree of inflammation and any structural changes in the airways.
In-Vivo: Pharmacokinetic Analysis in Humans
-
Study Design: A pharmacokinetic study is conducted in healthy human volunteers. After an overnight fast, subjects are administered a single oral dose of this compound.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples. The concentration of Carbocisteine in the plasma is quantified using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18]
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[19]
References
- 1. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of carbocysteine lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of carbocysteine lysine salt monohydrate. | Semantic Scholar [semanticscholar.org]
- 4. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on the effect of oral administration of carbocysteine on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke. | Semantic Scholar [semanticscholar.org]
- 16. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. (2001) | Y Ishibashi | 20 Citations [scispace.com]
- 17. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbocysteine | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
(RS)-Carbocisteine: A Comparative Analysis of its Antiviral Efficacy Across Viral Strains
(RS)-Carbocisteine, a mucolytic agent with established anti-inflammatory and antioxidant properties, has demonstrated significant antiviral activity against a range of respiratory viruses. This guide provides a comparative analysis of its impact on different viral strains, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Abstract
This comparative guide synthesizes in-vitro and in-vivo research to evaluate the antiviral effects of this compound. The primary focus is on its efficacy against Human Rhinovirus (HRV), Influenza A Virus (FluA), and Respiratory Syncytial Virus (RSV). The data presented highlights the compound's ability to reduce viral replication and modulate the host inflammatory response. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding of its mechanisms of action.
Comparative Antiviral Efficacy of this compound
This compound exhibits a multi-faceted antiviral activity, primarily by interfering with viral entry into host cells and by mitigating the virus-induced inflammatory cascade. Its effectiveness varies across different viral strains, as detailed in the comparative data below.
Data on Viral Titer and RNA Reduction
The following table summarizes the quantitative impact of this compound on the replication of various viral strains in human tracheal epithelial cells.
| Viral Strain | Treatment | Outcome Measure | % Reduction (approx.) | Reference |
| Human Rhinovirus 14 (RV14) | 10 µM Carbocisteine | Supernatant Virus Titers | Significant Reduction | [1][2][3] |
| 10 µM Carbocisteine | RV14 RNA in cells | Significant Reduction | [1][3] | |
| Human Rhinovirus 2 (RV2) | 10 µM Carbocisteine | Supernatant Virus Titers | Significant Reduction | [1][2][3] |
| Influenza A Virus (H3N2) | 10 µM L-Carbocisteine | Supernatant Viral Titers | Significant Reduction | [4][5][6] |
| 10 µM L-Carbocisteine | FluA Virus RNA in cells | Significant Reduction | [4][5][6] | |
| Respiratory Syncytial Virus (RSV) | L-Carbocisteine | Supernatant Viral Titer | Significant Reduction | [7][8] |
| L-Carbocisteine | RSV RNA in cells | Significant Reduction | [7][8] |
Modulation of Inflammatory Cytokines
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines induced by viral infections. This anti-inflammatory effect is crucial in mitigating the severity of respiratory illnesses.
| Viral Strain | Treatment | Cytokine | % Reduction (approx.) | Reference |
| Human Rhinovirus 14 (RV14) | 10 µM Carbocisteine | IL-6 | Significant Reduction | [1][3] |
| 10 µM Carbocisteine | IL-8 | Significant Reduction | [1][3] | |
| Influenza A Virus (H3N2) | L-Carbocisteine | IL-6 | Significant Reduction | [4][5][6] |
| Respiratory Syncytial Virus (RSV) | L-Carbocisteine | IL-1β | Significant Reduction | [9] |
| L-Carbocisteine | IL-6 | Significant Reduction | [7][8][9] | |
| L-Carbocisteine | IL-8 | Significant Reduction | [9] |
Mechanisms of Antiviral Action
The antiviral effects of this compound are attributed to several mechanisms, including the inhibition of viral entry and the modulation of host immune responses.
Inhibition of Viral Entry
This compound has been shown to downregulate the expression of host cell receptors that are crucial for viral attachment and entry.
-
Against Human Rhinovirus (Major Group): Carbocisteine reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the primary receptor for the major group of rhinoviruses, thereby inhibiting viral attachment and subsequent infection.[1][2][3][10][11]
-
Against Influenza A Virus: L-Carbocisteine decreases the expression of sialic acid with an α2,6-linkage (SAα2,6Gal), a key receptor for human influenza viruses.[4][5][9]
-
Against Respiratory Syncytial Virus: The antiviral activity of L-carbocisteine against RSV is also linked to the reduced expression of ICAM-1.[7][8]
Furthermore, carbocisteine inhibits the acidification of endosomes, a critical step for the release of viral RNA into the cytoplasm for many viruses, including both major and minor group rhinoviruses and influenza A virus.[1][2][3][4][5]
Modulation of Host Signaling Pathways
This compound influences key intracellular signaling pathways involved in inflammation and the antiviral response.
-
NF-κB Pathway: Carbocisteine has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.[1][2][5][9][10] By suppressing NF-κB, carbocisteine reduces the production of inflammatory cytokines like IL-6 and IL-8.[1][3][4][5][9]
-
Nrf2 Pathway: In the context of influenza virus-induced pulmonary inflammation, particularly in environments with oxidative stress like cigarette smoke exposure, carbocisteine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13] This activation leads to the expression of antioxidant genes, thereby reducing oxidative stress and inflammation.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the antiviral effects of this compound.
Cell Culture and Viral Infection
-
Cell Line: Human tracheal epithelial cells are commonly used as an in-vitro model for respiratory viral infections.[1][3][4][5][7]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 3 days) before viral infection.[4][7][14]
-
Infection: The cell monolayers are then infected with a specific viral strain (e.g., RV14, FluA H3N2, RSV) at a predetermined multiplicity of infection (MOI).[1][4][7]
-
Post-infection: After an incubation period to allow for viral adsorption, the viral inoculum is removed, and the cells are washed and cultured in a maintenance medium containing this compound or vehicle.[1]
Quantification of Viral Replication
-
Viral Titer Assay (TCID50): Supernatants from infected cell cultures are collected at various time points post-infection. The viral titers are determined using a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., HeLa cells for rhinovirus).[1]
-
Real-Time Quantitative RT-PCR: Total RNA is extracted from the infected cells. The levels of viral RNA are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) with primers and probes specific to the target virus.[1][4][7]
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatants are measured using specific ELISA kits according to the manufacturer's instructions.[1]
Analysis of Host Cell Receptor Expression
-
RT-PCR: The mRNA expression levels of viral receptors (e.g., ICAM-1, SAα2,6Gal) in host cells are quantified by RT-PCR.[1][4][7]
-
Flow Cytometry: Cell surface expression of receptors can be analyzed using flow cytometry with specific antibodies.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the antiviral action of this compound.
Caption: Mechanism of Carbocisteine's antiviral and anti-inflammatory action.
Caption: General experimental workflow for in-vitro antiviral testing.
Caption: Carbocisteine's activation of the Nrf2 antioxidant pathway.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Inhibitory effects of carbocisteine on type A seasonal influenza virus infection in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. l-carbocisteine inhibits respiratory syncytial virus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM‐1 levels and endosomal acidification and is inhibited by L‐carbocisteine - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-Carbocisteine: A Comparative Guide to its Validation as a Biomarker for Oxidative Stress
Introduction to (RS)-Carbocisteine as an Antioxidant
This compound, a mucolytic agent, has demonstrated significant antioxidant properties, positioning it as a potential biomarker for oxidative stress. Its mechanism of action extends beyond its mucoregulatory effects to the direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.[1][2] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Therefore, the validation of reliable biomarkers is crucial for diagnostics, prognostics, and the development of therapeutic interventions. This guide provides a comparative analysis of this compound against other established biomarkers of oxidative stress, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound in Oxidative Stress
This compound exerts its antioxidant effects through several mechanisms:
-
Direct ROS Scavenging: It has been shown to directly scavenge various ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and hydroxyl radicals (OH•).[1]
-
Enhancement of Antioxidant Defenses: Studies have indicated that this compound can increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[2]
-
Reduction of Oxidative Damage: By mitigating ROS, this compound reduces damage to cellular components, including lipids and proteins. This is evidenced by its ability to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3]
-
Anti-inflammatory Effects: Oxidative stress and inflammation are closely linked. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), from cells under oxidative stress.[1][4][5]
The following diagram illustrates the proposed antioxidant mechanism of this compound.
Caption: Antioxidant and anti-inflammatory pathways of this compound.
Comparison of this compound with Alternative Oxidative Stress Biomarkers
The validation of any biomarker requires comparison with existing, well-established markers. This section compares the effects of this compound on oxidative stress with the measurement of other key biomarkers: Malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), Superoxide Dismutase (SOD), and Catalase (CAT).
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various oxidative stress biomarkers, providing a basis for its validation.
| Biomarker | Effect of this compound | Method of Detection | Sample Type(s) | Key Findings |
| Malondialdehyde (MDA) | Decreased levels | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Plasma | Treatment with 1500 mg/day of carbocisteine for 8 weeks significantly decreased plasma MDA levels in patients with Obstructive Sleep Apnea Syndrome.[3] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Indirectly suggested to decrease (by reducing overall oxidative stress) | ELISA, HPLC-ECD | Urine, Plasma, Tissue DNA | While direct studies on carbocisteine's effect on 8-OHdG are limited, its known ROS scavenging activity suggests a potential to reduce this marker of oxidative DNA damage.[1] 8-OHdG is a widely used and sensitive biomarker for oxidative DNA damage.[6][7] |
| Superoxide Dismutase (SOD) | Increased activity | Activity Assay (e.g., Xanthine (B1682287) Oxidase method) | Plasma, Tissue homogenates | Carbocisteine treatment (1500 mg/day for 8 weeks) significantly increased plasma SOD activity in patients with Obstructive Sleep Apnea Syndrome.[3] Other studies also report that carbocisteine promotes SOD activity.[2] |
| Catalase (CAT) | Indirectly suggested to be positively influenced | Activity Assay (e.g., spectrophotometric measurement of H₂O₂ decomposition) | Erythrocyte lysates, Tissue homogenates | As carbocisteine reduces H₂O₂ levels, it may alleviate the burden on the catalase enzyme system.[1] |
Comparison of Biomarker Performance
This table provides a qualitative comparison of the performance of this compound as a biomarker relative to the established alternatives.
| Biomarker | Type of Damage Indicated | Sensitivity | Specificity | Invasiveness |
| This compound (as a modulator) | Overall Oxidative Stress & Antioxidant Response | Moderate (Reflects therapeutic response) | Low (Also a mucolytic) | Low (Oral administration, measurement of effects on other markers) |
| Malondialdehyde (MDA) | Lipid Peroxidation | High | Moderate (Can react with other aldehydes) | Low (Plasma, urine) |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative DNA Damage | High | High | Low (Urine, plasma) to High (Tissue biopsy) |
| Superoxide Dismutase (SOD) Activity | Antioxidant Enzyme Capacity | High | High | Low (Plasma) to Moderate (Tissue homogenates) |
| Catalase (CAT) Activity | Antioxidant Enzyme Capacity | High | High | Low (Blood) to Moderate (Tissue homogenates) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TBARS Assay for Malondialdehyde (MDA)
This protocol is for the quantification of MDA in plasma, a common method to assess lipid peroxidation.
Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic and high-temperature conditions, which forms a pink-colored complex that can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of plasma with 200 µL of ice-cold 10% trichloroacetic acid.
-
Protein Precipitation: Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.
-
TBA Reaction: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA.
-
Incubation: Incubate in a boiling water bath for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
This protocol describes a competitive ELISA for the quantification of 8-OHdG in urine or plasma.
Principle: In this competitive immunoassay, 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, and the colorimetric reaction is developed with a substrate. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Procedure:
-
Sample/Standard Addition: Add 50 µL of standard or sample to the wells of the 8-OHdG pre-coated microplate.
-
Primary Antibody Addition: Add 50 µL of the primary anti-8-OHdG antibody to each well (except the blank).
-
Incubation: Cover the plate and incubate at 4°C overnight.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the 8-OHdG concentration from the standard curve.
Superoxide Dismutase (SOD) Activity Assay
This protocol outlines a common method for determining SOD activity in plasma or tissue homogenates.
Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.
Procedure:
-
Sample Preparation: Prepare tissue homogenates or use plasma samples.
-
Reagent Preparation: Prepare the WST working solution and the enzyme working solution (containing xanthine oxidase).
-
Reaction Setup: In a 96-well plate, add the sample, WST working solution, and dilution buffer (for blanks).
-
Initiate Reaction: Add the enzyme working solution to all wells except the blanks to start the superoxide generation.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the SOD activity (as inhibition rate %) using the formula: [(A_blank1 - A_sample) / A_blank1] x 100. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
Catalase (CAT) Activity Assay
This protocol describes a spectrophotometric method for measuring catalase activity.
Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.
Procedure:
-
Sample Preparation: Prepare tissue homogenates or erythrocyte lysates.
-
Reaction Mixture: In a quartz cuvette, add phosphate (B84403) buffer (pH 7.0) and the sample.
-
Initiate Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of oxidative stress biomarkers.
Caption: Experimental workflow for validating this compound's antioxidant effects.
Caption: Relationship between oxidative stress and key biomarkers.
Conclusion
The available evidence strongly supports the validation of this compound as a modulator of oxidative stress. Its ability to directly scavenge ROS and enhance endogenous antioxidant defenses, as demonstrated by its impact on established biomarkers like MDA and SOD, underscores its therapeutic potential. While more direct comparative studies are needed to quantify its performance against other antioxidants in modulating a wider range of biomarkers, the existing data provides a solid foundation for its consideration in clinical and research settings focused on oxidative stress-related pathologies. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate and validate the role of this compound in mitigating oxidative damage.
References
- 1. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Carbocysteine Treatment in Obstructive Sleep Apnea Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbocysteine Modifies Circulating miR-21, IL-8, sRAGE, and fAGEs Levels in Mild Acute Exacerbated COPD Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel (RS)-Carbocisteine Derivative, S-(2-Carboxyethyl)-L-cysteine, Against its Parent Compound
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mucolytic, Antioxidant, and Anti-inflammatory Properties with Supporting Experimental Data.
In the continuous search for more effective therapeutic agents for respiratory and inflammatory diseases, researchers often look to modify existing drugs to enhance their efficacy and safety profiles. (RS)-Carbocisteine, a well-established mucolytic and anti-inflammatory agent, has been a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This guide provides a comparative benchmark of a novel derivative, S-(2-Carboxyethyl)-L-cysteine (β-CEC), against its parent compound, this compound. This analysis is based on available preclinical data and aims to provide a comprehensive overview for researchers and drug development professionals.
Comparative Performance Analysis
The following table summarizes the key performance indicators of this compound and its novel derivative, β-CEC, based on in vitro studies. While direct head-to-head comparative studies with quantitative data are limited, this table juxtaposes their known activities to provide a preliminary assessment.
| Performance Parameter | This compound | S-(2-Carboxyethyl)-L-cysteine (β-CEC) (Novel Derivative) | Key Findings |
| Mucolytic Activity | Effective mucoregulator, restores the balance of sialomucins and fucomucins to reduce mucus viscosity.[1] | Activity not yet quantified in direct comparison. As a homolog, it is hypothesized to have similar mucolytic properties. | This compound's mechanism is well-documented. Further studies are needed to quantify the mucolytic efficacy of β-CEC. |
| Antioxidant Activity | Demonstrates direct scavenging of reactive oxygen species (ROS) and activates the Nrf2 antioxidant pathway.[2] | Exhibits antioxidant activity comparable to this compound in a DNA oxidative degradation assay and also activates the Nrf2 pathway.[3][4] | Both compounds show promising antioxidant effects through direct ROS scavenging and activation of cytoprotective pathways. |
| Anti-inflammatory Activity | Suppresses pro-inflammatory cytokines (IL-6, IL-8, TNF-α) by inhibiting the NF-κB and MAPK/ERK1/2 signaling pathways.[1][2][5][6] | Demonstrates anti-inflammatory potential by activating the Nrf2 pathway, which can modulate inflammation.[3][4] Direct cytokine inhibition data is not yet available. | This compound has proven anti-inflammatory effects via multiple signaling pathways. β-CEC's anti-inflammatory potential is suggested by its Nrf2 activation, warranting further investigation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols provide a framework for the in vitro evaluation of mucolytic, antioxidant, and anti-inflammatory properties of this compound and its derivatives.
In Vitro Mucolytic Activity Assay
This protocol provides a method to assess the mucolytic potential of a compound by measuring its effect on the viscosity of a mucus simulant.
-
Mucus Simulant Preparation: A solution of porcine gastric mucin (e.g., 20% w/v) is prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.0) to simulate the viscoelastic properties of respiratory mucus.[7]
-
Incubation: The test compound (this compound or β-CEC) at various concentrations is added to the mucin solution and incubated at 37°C for a specified period (e.g., 30 minutes).[7] A control group with the vehicle is run in parallel.
-
Viscosity Measurement: The viscosity of the mucin solution is measured using a viscometer (e.g., Ostwald viscometer or a rheometer).[7][8]
-
Data Analysis: The percentage decrease in viscosity in the presence of the test compound compared to the control is calculated to determine the mucolytic activity.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from oxidative stress.
-
Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in a 96-well plate to confluence.
-
Loading with Fluorescent Probe: The cells are loaded with a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[9][10][11][12][13]
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or β-CEC) or a standard antioxidant (e.g., Quercetin).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).[9][10]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC indicates higher antioxidant activity. The results can be expressed as quercetin (B1663063) equivalents.[9][10]
Anti-inflammatory Activity Assay (Cytokine Inhibition)
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Cell Culture: Human alveolar epithelial cells (e.g., A549) or macrophages (e.g., RAW 264.7) are seeded in multi-well plates.[2][14]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or β-CEC) for a specific duration (e.g., 1-24 hours).[2][14]
-
Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[5][6][14]
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][14]
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating anti-inflammatory activity.
Caption: NF-κB and MAPK/ERK1/2 signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory activity assay.
References
- 1. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencebiology.org [sciencebiology.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. content.abcam.com [content.abcam.com]
- 14. benchchem.com [benchchem.com]
Independent Validation of the Mucolytic Properties of (RS)-Carbocisteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucolytic properties of (RS)-Carbocisteine against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of mucolytic agents.
Executive Summary
This compound, also known as S-carboxymethylcysteine (SCMC), stands apart from classic mucolytics like N-acetylcysteine (NAC). While NAC directly cleaves disulfide bonds in the mucin protein network to reduce mucus viscosity, this compound acts as a mucoregulator. It modifies the biochemical composition of mucus by stimulating the synthesis of sialomucins, which are less viscous, and reducing the production of fucomucins. This results in a normalization of mucus viscosity and improved mucociliary clearance. In-vitro studies demonstrate these distinct mechanisms, with N-acetylcysteine showing a more direct and immediate impact on the viscoelastic properties of mucus, while this compound's effects are rooted in the modulation of mucin production.
Comparative Analysis of Mucolytic Activity
The mucolytic efficacy of this compound and its alternatives can be evaluated through various in-vitro and in-vivo models. Key parameters for comparison include changes in mucus viscosity and elasticity.
In-Vitro Rheological Studies
In-vitro assessments of mucolytic agents often involve the use of rheometers to measure the viscoelastic properties of mucus or sputum samples after treatment.
A key study directly compared the in-vitro effects of S-carboxymethylcysteine (SCMC) and acetylcysteine (AC) on purified mucus gels. The findings indicated that acetylcysteine treatment resulted in a significant reduction in the elastic modulus of the mucus gels, demonstrating a direct mucolytic action. In contrast, SCMC did not show a similar effect on the rheological properties of the purified mucus gels in this model.[1] This suggests that the primary mechanism of SCMC is not the direct breakdown of existing mucus.
Another study highlighted that the in-vitro mucolytic activity of acetylcysteine is dependent on its direct action on the mucus secretion, while SCMC appears to reduce the production of mucus glycoprotein (B1211001). Gel chromatography has shown that acetylcysteine reduces mucus glycoprotein to smaller subunits.
| Parameter | This compound (SCMC) | N-Acetylcysteine (NAC) | Erdosteine |
| Primary Mechanism | Mucoregulator: Modulates mucin synthesis (increases sialomucins, decreases fucomucins)[2] | Mucolytic: Breaks disulfide bonds in mucoproteins | Mucolytic: Contains free sulfhydryl groups that break glycoprotein bonds |
| Direct effect on mucus viscosity in-vitro | No significant direct reduction in purified mucus gels[1] | Significant reduction in viscosity and elasticity[1] | Reduces mucus viscosity |
| Effect on Mucin Production | Appears to reduce the production of mucus glycoprotein | Can reduce MUC5AC and MUC5B gene and protein expression[3] | Not detailed in the provided results |
Experimental Protocols
In-Vitro Evaluation of Mucolytic Activity using a Rheometer
This protocol outlines a general procedure for assessing the in-vitro mucolytic activity of compounds on sputum samples using a cone and plate viscometer.
Objective: To quantify the change in viscoelastic properties of human sputum upon treatment with mucolytic agents.
Materials:
-
Freshly collected human sputum
-
Mucolytic agents for testing (e.g., this compound, N-acetylcysteine)
-
Phosphate-buffered saline (PBS)
-
Cone and plate viscometer/rheometer
-
Incubator
Procedure:
-
Sample Preparation: Pool and homogenize freshly collected sputum samples. Divide the pooled sputum into aliquots for treatment and control groups.
-
Treatment: Treat the sputum aliquots with the mucolytic agents at desired concentrations. A control group should be treated with PBS or the vehicle used to dissolve the agents.
-
Incubation: Incubate all samples under controlled conditions (e.g., 37°C) for a specified duration.
-
Rheological Measurement:
-
Calibrate the cone and plate viscometer according to the manufacturer's instructions.
-
Load the sputum sample onto the plate of the viscometer.
-
Perform oscillatory measurements to determine the elastic (G') and viscous (G'') moduli.
-
Measure the apparent viscosity at a defined shear rate.
-
-
Data Analysis: Compare the G', G'', and viscosity values of the treated samples to the control samples. A significant decrease in these parameters indicates mucolytic activity.
Quantification of Sialomucin and Fucomucin Content
This protocol provides a general method for the differential staining of sialomucins and fucomucins in mucus-producing cells or tissues to assess the mucoregulatory effects of compounds like this compound.
Objective: To visualize and quantify the relative amounts of sialomucins and fucomucins.
Materials:
-
Mucus-producing cell culture or tissue sections
-
This compound
-
Fixative (e.g., 10% neutral buffered formalin)
-
Alcian blue stain (pH 2.5 for sialomucins)
-
Periodic acid-Schiff (PAS) stain (for neutral mucins, including fucomucins)
-
Microscope with imaging software
Procedure:
-
Cell/Tissue Culture and Treatment: Culture mucus-producing cells (e.g., HT29-MTX) or prepare tissue sections. Treat with this compound at various concentrations for a specified period.
-
Fixation: Fix the cells or tissues in a suitable fixative.
-
Staining:
-
For sialomucins, stain with Alcian blue at pH 2.5.
-
For total mucins, including fucomucins, perform PAS staining.
-
For differential staining, a combined Alcian blue/PAS sequence can be used.
-
-
Imaging and Quantification:
-
Capture images of the stained cells or tissues using a microscope.
-
Use image analysis software to quantify the intensity of the blue (sialomucins) and magenta (neutral mucins) staining.
-
-
Data Analysis: Calculate the ratio of sialomucin to neutral mucin staining intensity in the treated versus control groups. An increase in this ratio indicates a mucoregulatory effect consistent with the mechanism of this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound vs. N-Acetylcysteine
Experimental Workflow for In-Vitro Mucolytic Activity Assay
Conclusion
The independent validation of this compound's mucolytic properties reveals a mechanism of action distinct from classic mucolytics like N-acetylcysteine. While N-acetylcysteine provides a direct and rapid reduction in mucus viscoelasticity by breaking down existing mucin polymers, this compound functions as a mucoregulator, normalizing mucus composition at the cellular level. This leads to a more balanced mucus production with improved rheological properties. For researchers and drug development professionals, the choice between these agents may depend on the desired therapeutic outcome: immediate liquefaction of existing mucus plugs versus a longer-term regulation of mucus quality. Further head-to-head in-vitro studies with standardized protocols are warranted to provide more detailed quantitative comparisons to guide clinical applications.
References
Comparative Proteomics of Lung Tissue Treated with (RS)-Carbocisteine: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the potential outcomes of a comparative proteomics study on lung tissue treated with (RS)-Carbocisteine. Due to a lack of publicly available, direct comparative proteomic studies on this compound's effect on lung tissue, this document presents a hypothetical yet scientifically grounded comparison. The data and experimental design are based on the known mechanisms of this compound and established proteomic workflows.
This compound is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1][2] Its primary mechanism involves the modulation of mucin synthesis, restoring the balance between sialomucins and fucomucins, which reduces mucus viscosity.[1][2] Additionally, this compound exhibits anti-inflammatory and antioxidant properties.[3][4] It has been shown to suppress inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, and activate the protein kinase B (Akt) pathway, which is involved in cell survival and antioxidant responses.[1]
This guide will compare the hypothetical proteomic profile of lung tissue treated with this compound against a control group and a group treated with a common alternative mucolytic, N-acetylcysteine (NAC).
Hypothetical Quantitative Proteomics Data
The following table summarizes potential changes in protein expression in lung tissue following treatment with this compound and N-acetylcysteine compared to a control group. The fold changes are illustrative and based on the known biological functions of these drugs.
| Protein | Function | This compound Fold Change (Hypothetical) | N-acetylcysteine Fold Change (Hypothetical) |
| MUC5AC | Mucin, mucus production | ↓ 1.8 | ↓ 1.5 |
| MUC5B | Mucin, mucus production | ↑ 1.6 | ↑ 1.3 |
| Sialyltransferase | Enzyme in sialomucin synthesis | ↑ 2.0 | ↑ 1.2 |
| Fucosyltransferase | Enzyme in fucomucin synthesis | ↓ 1.7 | ↓ 1.4 |
| NF-κB p65 | Pro-inflammatory transcription factor | ↓ 2.2 | ↓ 1.9 |
| TNF-α | Pro-inflammatory cytokine | ↓ 2.5 | ↓ 2.1 |
| IL-8 | Pro-inflammatory chemokine | ↓ 2.3 | ↓ 2.0 |
| Akt1 | Kinase, cell survival, antioxidant response | ↑ 1.9 | ↑ 1.6 |
| Nrf2 | Transcription factor, antioxidant response | ↑ 2.1 | ↑ 2.4 |
| HO-1 | Antioxidant enzyme | ↑ 2.4 | ↑ 2.7 |
| TGF-β1 | Profibrotic cytokine | ↓ 1.8 | ↓ 1.5 |
Experimental Protocols
A detailed methodology for a representative comparative proteomics experiment is provided below.
Animal Model and Treatment
-
Model: Male Sprague-Dawley rats with chronic bronchitis induced by exposure to sulfur dioxide (SO2).
-
Groups (n=8 per group):
-
Control Group: Normal saline administration.
-
This compound Group: 225 mg/kg daily oral gavage.[5]
-
N-acetylcysteine Group: 600 mg/kg daily oral gavage.
-
-
Duration: 4 weeks.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and lung tissues are immediately collected, flash-frozen in liquid nitrogen, and stored at -80°C.
Protein Extraction and Digestion
-
Homogenization: Frozen lung tissue (approximately 100 mg) is homogenized in a lysis buffer containing urea (B33335) and a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysate is determined using a Bradford assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Digestion: Proteins are digested overnight at 37°C with sequencing-grade trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted using C18 solid-phase extraction columns.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
LC-MS/MS: Peptides are separated by reverse-phase chromatography and analyzed by tandem mass spectrometry (MS/MS) in a data-independent acquisition (DIA) mode.
-
Data Analysis: The raw MS data is processed using a suitable software package (e.g., Spectronaut, MaxQuant) for protein identification and quantification. Statistical analysis is performed to identify differentially expressed proteins between the groups.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the comparative proteomics workflow.
Caption: Experimental workflow for comparative proteomics.
This compound Signaling Pathway
This diagram depicts a simplified signaling pathway modulated by this compound, focusing on its anti-inflammatory and antioxidant effects.
Caption: this compound signaling pathway.
References
- 1. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 3. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (RS)-Carbocisteine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of (RS)-Carbocisteine, a compound widely used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound, in its pure form, is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. However, its disposal must always be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The primary directive is to prevent its release into the environment, particularly into sewer systems and public waterways.[1][]
General Disposal Procedures
When disposing of this compound, the following steps should be taken:
-
Consult Safety Data Sheets (SDS): Always refer to the manufacturer-provided SDS for the most specific handling and disposal information.
-
Collection: Collect waste this compound, including contaminated materials, in a suitable, properly labeled, and securely closed container.[1]
-
Labeling: The waste container must be clearly labeled with its contents, including the name "this compound" and any other components of the waste stream.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong acids and bases.[1]
-
Authorized Disposal: Arrange for the disposal of the waste through an authorized and licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[]
Spill Management
In the event of a spill, the following measures should be implemented:
-
Personal Protective Equipment (PPE): Ensure appropriate PPE, including gloves, safety goggles, and a lab coat, is worn.
-
Containment: Prevent the spill from spreading and entering drains.[1][]
-
Cleanup: For solid spills, sweep or shovel the material into a suitable container for disposal.[] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Ventilation: Ensure the area is well-ventilated.
Data on this compound Disposal and Environmental Fate
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key data related to the environmental and safety profile of this compound.
| Parameter | Data/Information | Citation |
| RCRA Hazardous Waste Status | Not typically classified as hazardous waste. | |
| Environmental Fate | Considered readily biodegradable. | [1] |
| Bioaccumulative Potential | Not expected to have significant bioaccumulative potential. | [1] |
| Aquatic Toxicity | Not considered harmful to aquatic organisms. | [1] |
| Disposal Recommendation | Dispose of in a safe manner in accordance with local/national regulations. Avoid release to the environment. | [1][] |
Experimental Protocols for Degradation
Forced degradation studies have shown that this compound can degrade under certain conditions. One study indicated that in an aqueous solution, degradation can occur under thermal stress (60°C and 80°C) in a pH range of 5.0-7.0, leading to the formation of 5-oxo-thiomorpholine-3-carboxylic acid. In moderately strong oxidizing conditions (0.5% H2O2), it can degrade to S-carboxymethyl-L-cysteine-(R/S)-sulphoxide. However, these are experimental observations and do not constitute recommended disposal protocols. Chemical neutralization or degradation as a means of disposal should only be performed by trained personnel with a validated and approved institutional procedure.
Below is a logical workflow for making decisions on the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding a commitment to safety and environmental stewardship. Always prioritize consulting your institution's specific waste management policies and your local regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
